Product packaging for Chlorethoxyfos(Cat. No.:CAS No. 54593-83-8)

Chlorethoxyfos

Cat. No.: B165925
CAS No.: 54593-83-8
M. Wt: 336 g/mol
InChI Key: XFDJMIHUAHSGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorethoxyfos is an organophosphorus compound that functions as a potent acetylcholinesterase (AChE) inhibitor . Its primary research value lies in its irreversible inhibition of the AChE enzyme, a key mechanism for investigating cholinergic signaling . By phosphorylating the active site of acetylcholinesterase, this compound prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in synaptic clefts and subsequent overstimulation of nicotinic and muscarinic receptors . This makes it a relevant tool for studying neurotoxicity and the physiological impacts of cholinesterase inhibition in experimental models. Beyond its classical action on the nervous system, research indicates that organophosphates like this compound may also inhibit various carboxylases and CYP enzymes involved in xenobiotic metabolism, as well as affect cell signaling pathways, providing a broader context for its research applications . Historically used as a soil insecticide targeting pests such as corn rootworms, wireworms, and cutworms, its current research applications include the study of environmental fate and metabolic pathways . Investigations into its behavior during chlorination processes have revealed its transformation into oxon analogs, which is a critical area of study for environmental and water quality research . It is crucial for researchers to note that this compound is not approved for use as an insecticide in the European Union . This product is strictly for research use in a controlled laboratory setting and is not intended for personal, human, or agricultural use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Cl4O3PS B165925 Chlorethoxyfos CAS No. 54593-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy-sulfanylidene-(1,2,2,2-tetrachloroethoxy)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl4O3PS/c1-3-11-14(15,12-4-2)13-5(7)6(8,9)10/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDJMIHUAHSGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl4O3PS
Record name CHLORETHOXYFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032344
Record name Chlorethoxyfos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; May also be white solid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name Chlorethoxyfos
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4290
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLORETHOXYFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

80 °C @ 0.05 mm Hg
Record name CHLORETHOXYFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

>230 °C
Record name CHLORETHOXYFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water, 3 ppm @ 20 °C /Technical/, Soluble in acetonitrile, chloroform, ethanol, hexane, xylene, In water: <1 mg/l @ 20 °C, Solubility in water, g/100ml at 20 °C:
Record name CHLORETHOXYFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORETHOXYFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.41 g/cu cm @ 20 °C, Relative density (water = 1): 1.41
Record name CHLORETHOXYFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORETHOXYFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.000795 [mmHg], 7.95X10-4 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 0.106
Record name Chlorethoxyfos
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4290
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLORETHOXYFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORETHOXYFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless liquid

CAS No.

54593-83-8
Record name Chlorethoxyfos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54593-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorethoxyfos [ANSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054593838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorethoxyfos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphorothioic acid, O,O-diethyl O-(1,2,2,2-tetrachloroethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORETHOXYFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H22CUD2KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORETHOXYFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORETHOXYFOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Chlorethoxyfos: A Technical Guide on its Neurotoxic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism by which chlorethoxyfos, an organophosphate insecticide, exerts its toxic effects on the insect nervous system. It covers the core biochemical pathways, quantitative kinetic data of inhibition, and detailed experimental protocols for assessing its activity.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound is the enzyme acetylcholinesterase (AChE), which is critical for the proper functioning of the central nervous system in both insects and mammals[1][2]. The mechanism unfolds in a series of steps, beginning with metabolic activation and culminating in the disruption of synaptic transmission.

Metabolic Activation

This compound, in its commercial form, is a phosphorothioate (P=S), which is not a potent inhibitor of AChE.[2][3]. Within the insect, it undergoes metabolic activation, primarily through oxidation by cytochrome P450 monooxygenases[2]. This process converts the P=S group to a P=O group, transforming this compound into its highly reactive oxygen analog, or "oxon" form. This oxon metabolite is the actual toxic agent responsible for inhibiting AChE[2][4].

This compound This compound (P=S) (Pro-insecticide) P450 Cytochrome P450 (Oxidative Desulfuration) This compound->P450 Metabolism in Insect Oxon This compound-oxon (P=O) (Active Toxin) P450->Oxon

Caption: Metabolic activation of this compound to its active oxon form.

Synaptic Disruption

In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by AChE to terminate the signal[1][5].

The this compound-oxon metabolite irreversibly binds to the active site of AChE, specifically by phosphorylating a critical serine hydroxyl group[5][6]. This covalent modification inactivates the enzyme, preventing it from breaking down ACh[1][5]. The resulting accumulation of ACh in the synaptic cleft leads to the continuous and excessive stimulation of both muscarinic and nicotinic acetylcholine receptors[3][6]. This state of hyperexcitation manifests as tremors, uncoordinated movement, paralysis, and ultimately leads to the insect's death, often from respiratory failure[1][7].

cluster_0 Normal Synaptic Function cluster_1 This compound Poisoning pre Presynaptic Neuron Acetylcholine (ACh) released syn Synaptic Cleft pre->syn 1. Signal post Postsynaptic Neuron ACh Receptors Stimulated syn->post 2. ACh binds ache_norm AChE syn->ache_norm 3. ACh choline Choline + Acetate ache_norm->choline 4. ACh Hydrolysis pre_tox Presynaptic Neuron ACh released syn_tox Synaptic Cleft (Excess ACh) pre_tox->syn_tox Signal post_tox Postsynaptic Neuron HYPERSTIMULATION syn_tox->post_tox Excess ACh binds ache_tox AChE-P (Inhibited) This compound This compound-oxon This compound->ache_tox Phosphorylation

Caption: Comparison of normal vs. This compound-inhibited synaptic transmission.

Quantitative Analysis: Kinetics of AChE Inhibition

The table below summarizes the kᵢ values for CPO against AChE from various species, illustrating its potent and broad-spectrum activity[8]. The high magnitude of these constants (in the range of 10⁶ to 10⁷ M⁻¹min⁻¹) signifies a very rapid rate of enzyme inhibition.

Inhibitor AChE Source Bimolecular Rate Constant (kᵢ) (M⁻¹min⁻¹) Reference
Chlorpyrifos-oxonRecombinant Human (rH)9.3 x 10⁶[8]
Chlorpyrifos-oxonHuman Red Blood Cell3.8 x 10⁶[8]
Chlorpyrifos-oxonRecombinant Mouse (rM)5.1 x 10⁶[8]
Chlorpyrifos-oxonFetal Bovine Serum2.2 x 10⁶[8]
Chlorpyrifos-oxonTorpedo californica8.0 x 10⁶[8]

Note: This data is for chlorpyrifos-oxon, a structural analog of this compound-oxon, and is presented to illustrate the typical kinetic profile of this type of organophosphate.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for quantifying the inhibitory activity of compounds like this compound is the colorimetric assay developed by Ellman. This in vitro assay measures the activity of AChE by monitoring the production of a colored product[9].

Principle of the Assay

Acetylthiocholine (ATCI), a synthetic substrate, is hydrolyzed by AChE into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion. The rate of TNB formation, measured by the increase in absorbance at 405-412 nm, is directly proportional to AChE activity[9]. An inhibitor will reduce the rate of this color change.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a relevant source (e.g., electric eel, recombinant human, or insect homogenate)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl or Phosphate buffer (e.g., 50 mM, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., physostigmine)

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric multiwell plate reader

Assay Workflow

The following protocol is a standard procedure for a 96-well plate format. All reactions should be performed in triplicate.

start Start: Prepare Reagents prep 1. Prepare Solutions - AChE (e.g., 0.1 U/mL) - Test Compound dilutions - Buffer, DTNB, ATCI start->prep plate 2. Plate Setup (96-well) - Add 140 µL Buffer - Add 20 µL AChE solution prep->plate incubate 3. Add Inhibitor - Add 20 µL of Test Compound - (or solvent for control) - Incubate for 15 min at RT plate->incubate react 4. Initiate Reaction - Add 10 µL DTNB - Add 10 µL ATCI incubate->react read 5. Kinetic Measurement - Read Absorbance at 412 nm - Every 30s for 5-10 min react->read analyze 6. Data Analysis - Calculate Reaction Rate (V) - Calculate % Inhibition - Determine IC50 Value read->analyze end End analyze->end

Caption: Workflow for the colorimetric AChE inhibition assay.

Detailed Procedure
  • Reagent Preparation : Prepare stock solutions of AChE, ATCI (e.g., 15 mM), DTNB (e.g., 3 mM), and serial dilutions of this compound in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%)[10].

  • Plate Setup : In a 96-well plate, add the following to designated wells[9]:

    • Test Wells : 140 µL buffer, 20 µL AChE solution, 20 µL of test compound dilution.

    • Control (100% Activity) : 140 µL buffer, 20 µL AChE solution, 20 µL of solvent.

    • Blank (Substrate Control) : 160 µL buffer, 20 µL of solvent.

  • Pre-incubation : Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme[10].

  • Reaction Initiation : To all wells, add 10 µL of DTNB solution, followed immediately by 10 µL of ATCI solution to start the reaction[9].

  • Measurement : Immediately place the plate in a microplate reader and begin monitoring the change in absorbance at 412 nm. Take readings at regular intervals (e.g., every 30 seconds) for 5 to 10 minutes[9].

Data Analysis
  • Calculate Reaction Rate (V) : For each well, determine the rate of reaction by calculating the slope (ΔAbsorbance/minute) from the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition : Use the following formula to determine the percentage of inhibition for each concentration of the test compound:

    • % Inhibition = [ (V_control - V_test) / V_control ] * 100

    • Where V_control is the rate of the 100% activity control and V_test is the rate in the presence of the inhibitor.

  • Determine IC₅₀ : The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Chlorethoxyfos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organophosphate insecticide Chlorethoxyfos. It details its chemical structure, physicochemical properties, and established synthesis pathways. The document includes detailed experimental methodologies for key synthetic steps, quantitative data presented in structured tables, and visualizations of the chemical structure and manufacturing process to facilitate a deeper understanding for research and development professionals in the agrochemical and related fields.

Chemical Structure and Identification

This compound is a broad-spectrum organophosphate insecticide.[1] Its chemical structure is characterized by a phosphorothioate core with diethoxy and a tetrachloroethoxy functional groups.

Systematic IUPAC Name: O,O-diethyl O-(1,2,2,2-tetrachloroethyl) phosphorothioate[2]

CAS Number: 54593-83-8[2]

Molecular Formula: C₆H₁₁Cl₄O₃PS[2]

SMILES: CCOP(=S)(OCC)OC(C(Cl)(Cl)Cl)Cl

The presence of a chiral center at the carbon atom bonded to the phosphate group means that this compound can exist as a racemic mixture of enantiomers.[3]

Chlorethoxyfos_Structure P P S S P->S O1 O P->O1 O2 O P->O2 O3 O P->O3 C1 CH₂ O1->C1 C3 CH₂ O2->C3 C5 CH O3->C5 C2 CH₃ C1->C2 C4 CH₃ C3->C4 C6 C C5->C6 Cl1 Cl C5->Cl1 Cl2 Cl C6->Cl2 Cl3 Cl C6->Cl3 Cl4 Cl C6->Cl4 inv1 inv2

Caption: Chemical structure of this compound.

Physicochemical and Toxicological Properties

A summary of the key physical, chemical, and toxicological properties of this compound is presented in the table below. This data is essential for understanding its environmental fate, handling requirements, and biological activity.

PropertyValueReference
Molecular Weight 336.00 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point 80 °C at 0.05 mmHg
Density 1.41 g/cm³ at 20 °C
Solubility in Water < 1 mg/L
Solubility in Organic Solvents Soluble in hexane, ethanol, xylene, acetonitrile, chloroform
Vapor Pressure 8 x 10⁻⁴ mmHg at 20 °C
LogP (Octanol-Water Partition Coefficient) 4.59[4]
Hydrolysis Half-life (DT₅₀) 4.3 days (pH 5), 59 days (pH 7), 72 days (pH 9) at 25 °C[4]
Acute Oral LD₅₀ (rat) 1-10 mg/kg
Acute Dermal LD₅₀ (rabbit) 20-200 mg/kg
WHO Hazard Classification Class Ia: Extremely Hazardous[1]

Synthesis Pathways

The synthesis of this compound is a multi-step process. The commercially utilized pathway involves the reaction of two key intermediates: O,O-diethyl phosphorochloridothioate and 1,2,2,2-tetrachloroethanol.[3] An alternative, though less common, route starts from chloral and phosphorus pentachloride.[1]

Chlorethoxyfos_Synthesis cluster_precursors Precursor Synthesis cluster_final_reaction Final Synthesis Step P4S10 Phosphorus Pentasulfide DEPDTP O,O-diethyl dithiophosphate P4S10->DEPDTP Ethanol Ethanol Ethanol->DEPDTP Chlorine Chlorine DEPC DEPC Chlorine->DEPC Chloral Chloral TCE 1,2,2,2-tetrachloroethanol Chloral->TCE DEPDTP->DEPC T O,O-diethyl phosphorochloridothioate This compound This compound T->this compound TCE->this compound

Caption: Overview of this compound synthesis pathway.

Commercial Synthesis Pathway

The industrial production of this compound is primarily achieved through the condensation of O,O-diethyl phosphorochloridothioate with 1,2,2,2-tetrachloroethanol.[3] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Reaction: 2 C₂H₅OH + P₂S₅ → (C₂H₅O)₂P(S)SH + H₂S (C₂H₅O)₂P(S)SH + Cl₂ → (C₂H₅O)₂P(S)Cl + HCl + S

Experimental Protocol:

  • Step 1: Formation of O,O-diethyl dithiophosphoric acid.

    • In a suitable reaction vessel, phosphorus pentasulfide is reacted with anhydrous ethanol.[5] The reaction is exothermic and should be controlled by cooling.

    • A patent describes charging a reactor with 800 kg of ethanol, followed by the addition of 2000 kg of phosphorus pentasulfide with stirring. An additional 1000 kg of absolute ethanol and 3 kg of a vulcanization catalyst are then added dropwise. The mixture is kept warm for 30 minutes after the addition is complete, then cooled to 50°C and filtered to yield O,O-diethyl phosphorodithioate.[6]

  • Step 2: Chlorination to O,O-diethyl phosphorochloridothioate.

    • The O,O-diethyl dithiophosphoric acid is then chlorinated at a low temperature.[5]

    • The crude O,O-diethyl phosphorodithioate is transferred to a chlorination kettle and stirred at a controlled temperature (e.g., 35-45°C) while chlorine gas is introduced at a specific flow rate (e.g., 1.6-1.8 kg/min ).[6] The reaction produces O,O-diethyl phosphorochloridothioate along with hydrogen chloride and elemental sulfur. The product is then purified, for example, by distillation.

Reaction: CCl₃CHO + H₂O → CCl₃CH(OH)₂ CCl₃CH(OH)₂ + Reductant → CCl₃CH₂OH

Reaction: (C₂H₅O)₂P(S)Cl + CCl₃CH₂OH + Base → (C₂H₅O)₂P(S)OCH₂CCl₃ + Base·HCl

Experimental Protocol:

  • O,O-diethyl phosphorochloridothioate is reacted with 1,2,2,2-tetrachloroethanol in an inert solvent.[3]

  • A base, such as an amine or an inorganic base, is used to scavenge the hydrochloric acid that is formed during the reaction.[3]

  • The reaction is typically conducted under controlled temperature conditions to ensure selectivity and minimize side reactions.

  • After the reaction is complete, the product is isolated by washing to remove the salt byproduct and excess base, followed by distillation or other purification methods to obtain pure this compound.

Alternative Synthesis Pathway from Chloral and Phosphorus Pentachloride

An alternative synthesis route for this compound starts with the reaction of chloral and phosphorus pentachloride.[1]

Reaction Steps:

  • Addition of Phosphorus Pentachloride to Chloral: Phosphorus pentachloride adds across the carbonyl group of chloral.

  • Thionation: The intermediate is then reacted with hydrogen sulfide to replace an oxygen atom with a sulfur atom, forming a phosphorothioate intermediate.

  • Esterification: The final step involves the reaction with ethanol to form the diethyl ester, yielding this compound.

This pathway is less detailed in the available literature compared to the commercial route and is presented here as a known alternative.

Spectral Data

Limited specific spectral data for this compound was found in the public domain. However, tandem mass spectrometry (MS/MS) data is available and useful for its detection and quantification in analytical methods.

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
299.097.0-[7]
301.0125.0-[7]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The commercially preferred synthesis route, involving the reaction of O,O-diethyl phosphorochloridothioate and 1,2,2,2-tetrachloroethanol, has been outlined with available experimental details. The compilation of physicochemical and toxicological data serves as a valuable resource for researchers and professionals. Further investigation into detailed reaction kinetics and optimization of the synthesis protocols could provide deeper insights for process development and impurity profiling.

References

Chlorethoxyfos: A Technical Guide to its Physical and Chemical Properties for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorethoxyfos, with the IUPAC name O,O-diethyl O-[1,2,2,2-tetrachloroethyl] phosphorothioate, is an organophosphate insecticide.[1] First registered in the United States in 1995, it has been primarily used to control soil-dwelling insects in corn crops, including corn rootworms, wireworms, and cutworms.[1][2] Like other organophosphates, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the nervous system in both insects and mammals.[1][3] This property makes it a subject of interest in toxicological research and in the development of novel pest control strategies. This guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for research applications.

Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[1][3][4][5] It is characterized by low aqueous solubility and is soluble in various organic solvents such as acetonitrile, chloroform, ethanol, hexane, and xylene.[3][4][5] The compound is relatively stable at room temperature but is subject to hydrolysis, with the rate being pH-dependent.[3]

Table 1: Physical and Chemical Data of this compound
PropertyValueSource(s)
Molecular Formula C₆H₁₁Cl₄O₃PS[1][4]
Molar Mass 335.985 g/mol (336.00 g/mol )[1][4][5]
Appearance Colorless liquid[1][3][4]
Boiling Point 80 °C at 0.05 mmHg (0.05 torr)[1][3][4][5][6]
Density 1.41 g/cm³ at 20 °C[3][4]
Vapor Pressure 0.000795 mmHg (0.106 Pa) at 20 °C[3]
Water Solubility 0.1 mg/L to 3 ppm at 20 °C[1][3]
Solubility in Organic Solvents Soluble in acetonitrile, chloroform, ethanol, hexane, xylene[3][4][5]
Octanol-Water Partition Coefficient (log Kow) 4.59 at 25 °C[3][4]
Flash Point >230 °C[3][4][7]
Refractive Index 1.4980 at 25 °C[3][5]
Hydrolysis Half-life (DT₅₀) at 25 °C 4.3 days (pH 5), 59 days (pH 7), 72 days (pH 9)[3][8]
Soil Half-life (DT₅₀) at 25 °C 7 days (sandy loam), 20 days (loam)[3]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound is the inhibition of the acetylcholinesterase (AChE) enzyme.[1][3] In a healthy nervous system, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.[1] this compound, like other organophosphates, phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, covalent bond.[1] This inactivation of AChE leads to the accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors (both nicotinic and muscarinic).[1] This overstimulation disrupts normal nerve function, leading to a range of toxic effects, including nausea, dizziness, confusion, and in cases of high exposure, respiratory paralysis and death.[2][3]

Chlorethoxyfos_MoA cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway cluster_result Result ACh Acetylcholine (ACh) Receptor Cholinergic Receptors (Nicotinic & Muscarinic) ACh->Receptor Binds & Stimulates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Overstimulation Receptor Overstimulation AChE->ACh Inactivates Inactivated_AChE Inactivated AChE (Phosphorylated) Accumulation ACh Accumulation This compound This compound This compound->AChE Irreversibly Inhibits Accumulation->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Caption: Mechanism of this compound as an acetylcholinesterase inhibitor.

Research Applications and Experimental Protocols

The primary research application of this compound is in the field of toxicology and pesticide science. It serves as a model compound for studying the effects of organophosphate insecticides on biological systems, their environmental fate, and for developing analytical methods for their detection.

Synthesis of this compound

This compound can be synthesized from chloral and phosphorus pentachloride.[1] The process involves an addition reaction followed by substitution reactions.

Methodology:

  • Addition Reaction: Chloral is reacted with phosphorus pentachloride. The phosphorus pentachloride adds across the carbonyl group of the chloral.[1]

  • Sulfuration: The resulting intermediate is then reacted with hydrogen sulfide. This step replaces two chlorine atoms on the phosphorus with a sulfur atom, forming a thiophosphoryl group.[1]

  • Ethoxylation: Finally, ethanol is added to the reaction mixture. The remaining chlorine atoms on the phosphorus are substituted with ethoxy groups to yield the final product, this compound.[1]

Chlorethoxyfos_Synthesis Chloral Chloral Intermediate1 Addition Intermediate Chloral->Intermediate1 PCl5 Phosphorus PCl₅ PCl5->Intermediate1 Intermediate2 Thionated Intermediate Intermediate1->Intermediate2 H2S Hydrogen Sulfide H₂S H2S->Intermediate2 This compound This compound Intermediate2->this compound Ethanol Ethanol Ethanol->this compound

Caption: Simplified synthesis pathway of this compound.

Analytical Detection in Environmental Samples

Detecting this compound in environmental matrices like soil and water is crucial for toxicological and environmental fate studies. Gas chromatography (GC) is the most common analytical technique.[9]

Methodology for Sample Preparation and Analysis:

  • Sample Collection: Collect soil or water samples from the area of interest using appropriate sterile containers.

  • Extraction:

    • Soil: Use methods like Soxhlet or ultrasonic extraction with an appropriate organic solvent (e.g., hexane, dichloromethane).[10]

    • Water: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a solvent like dichloromethane to isolate the analyte from the aqueous matrix.[9][10]

  • Cleanup and Concentration: The extract is often passed through a cleanup column (e.g., Florisil or silica gel) to remove interfering compounds. The solvent is then evaporated to concentrate the sample.

  • GC Analysis: The concentrated extract is injected into a gas chromatograph.

    • Column: A capillary column suitable for pesticide analysis (e.g., Rtx®-CLPesticides) is typically used.[10]

    • Detectors: Due to the presence of phosphorus and chlorine, selective detectors are highly effective. These include:

      • Nitrogen-Phosphorus Detector (NPD)

      • Flame Photometric Detector (FPD) in phosphorus mode

      • Electron Capture Detector (ECD)

      • Mass Spectrometry (MS) for definitive identification and quantification.[9]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Collect Soil/Water Sample Extraction Extraction (LLE/SPE) Sample->Extraction Cleanup Extract Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC Gas Chromatography (GC) Concentration->GC Inject Detector Selective Detector (NPD, FPD, ECD, MS) GC->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General experimental workflow for the analysis of this compound.

Acetylcholinesterase Inhibition Assay

To study the inhibitory potential of this compound on AChE activity, a colorimetric assay based on Ellman's reagent is commonly employed.

Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), DTNB (Ellman's reagent), a source of AChE (e.g., purified from electric eel or rat brain homogenate), and various concentrations of this compound.

  • Incubation: In a 96-well plate, pre-incubate the AChE enzyme with different concentrations of this compound for a defined period to allow for inhibition to occur.

  • Reaction Initiation: Add the substrate, acetylthiocholine, to each well to start the enzymatic reaction. AChE will hydrolyze acetylthiocholine to thiocholine.

  • Detection: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at a wavelength of 412 nm.

  • Data Analysis: The rate of the reaction (change in absorbance over time) is proportional to the AChE activity. The inhibitory effect of this compound is determined by comparing the activity in the presence of the inhibitor to the control (no inhibitor). IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

Conclusion

This compound serves as a significant compound for research in pesticide science and neurotoxicology. Its well-defined mechanism of action as an acetylcholinesterase inhibitor, coupled with its distinct physical and chemical properties, allows for its use in a variety of experimental contexts. The protocols outlined in this guide for its synthesis, analysis, and bioactivity assessment provide a foundation for researchers to further investigate the properties and impacts of this and other organophosphate compounds.

References

Initial Toxicity Screening of Chlorethoxyfos on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorethoxyfos is an organophosphate insecticide used to control various soil-dwelling pests.[1] As with any pesticide, assessing its potential impact on non-target organisms is a critical component of environmental risk assessment. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound, summarizing key toxicity data, detailing standard experimental protocols, and visualizing relevant pathways and workflows. The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE), which plays a crucial role in nerve impulse transmission.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve fibers and subsequent toxic effects.[2]

Data Presentation: Acute Toxicity of this compound to Non-Target Organisms

The following tables summarize the acute toxicity of this compound to a range of non-target terrestrial and aquatic organisms. The data is presented to facilitate easy comparison of toxicity values across different species.

Table 1: Acute Toxicity of this compound to Terrestrial Organisms

OrganismSpeciesEndpointValueUnits
Mammal (Rat)Rattus norvegicusOral LD501.8 - 3.1mg/kg bw
Bird (Bobwhite Quail)Colinus virginianusOral LD5013.2mg/kg bw
HoneybeeApis melliferaContact LD500.09µ g/bee
EarthwormEisenia fetida14-day LC50>14.7mg/kg soil

Table 2: Acute Toxicity of this compound to Aquatic Organisms

OrganismSpeciesEndpointValueUnits
Fish (Rainbow Trout)Oncorhynchus mykiss96-hour LC500.089mg/L
Aquatic Invertebrate (Daphnia magna)Daphnia magna48-hour EC500.00041mg/L
Aquatic Invertebrate (Mysid Shrimp)Americamysis bahia96-hour LC500.000054mg/L

LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population. LC50 (Lethal Concentration 50): The concentration of a substance in a medium (e.g., water, soil) that is lethal to 50% of the test population over a specified period. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population over a specified period.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the initial toxicity screening of a pesticide like this compound. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

Mammalian Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This test is designed to assess the acute toxic effects of a substance when administered orally.

  • Test Animals: Healthy, young adult rats (usually females) are used.[4]

  • Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle.[4] Standard laboratory diet and drinking water are provided ad libitum.[4]

  • Dose Administration: The test substance is administered as a single oral dose by gavage. A sighting study is first conducted with a single animal to determine the appropriate starting dose for the main study.[2][5] In the main study, groups of animals are dosed in a stepwise procedure at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).[5]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[2]

  • Endpoint: The test allows for the determination of the dose at which evident toxicity occurs and can be used to classify the substance according to its acute oral toxicity.[4]

Avian Acute Oral Toxicity (Based on U.S. EPA OCSPP 850.2100)

This guideline is used to determine the acute oral toxicity of a substance to birds.

  • Test Species: Typically, a gallinaceous species like the Bobwhite quail (Colinus virginianus) or a waterfowl species like the Mallard duck (Anas platyrhynchos) is used.

  • Test Conditions: Birds are housed in pens under controlled temperature and lighting conditions. They are acclimated to the test conditions before the study begins.

  • Dose Administration: The test substance is administered as a single dose directly into the crop or esophagus. A range of dose levels is used, with a control group receiving the vehicle only.

  • Observations: Birds are observed for mortality and signs of toxicity at regular intervals for at least 14 days. Body weight and food consumption are also monitored.

  • Endpoint: The primary endpoint is the LD50, which is calculated from the mortality data.

Fish Acute Toxicity (Based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.[1][6][7]

  • Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).[8]

  • Test System: The test is conducted in a static, semi-static, or flow-through system.[1] The water quality parameters (temperature, pH, dissolved oxygen) are maintained within a narrow range.

  • Test Concentrations: Fish are exposed to a series of concentrations of the test substance, typically in a geometric progression, along with a control group.[6]

  • Duration and Observations: The exposure period is typically 96 hours.[1][6] Mortality is recorded at 24, 48, 72, and 96 hours.[1][6]

  • Endpoint: The LC50 at 96 hours is determined, along with the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) if possible.[1]

Aquatic Invertebrate Acute Immobilisation (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, such as Daphnia magna.[9][10][11]

  • Test Organisms: Young daphnids (less than 24 hours old) are used.[10][12]

  • Test Conditions: The test is conducted in a static system under controlled temperature and lighting.[10]

  • Test Concentrations: Daphnids are exposed to a range of concentrations of the test substance, along with a control.[9][13]

  • Duration and Observations: The exposure duration is 48 hours.[9][12] The number of immobilized daphnids is recorded at 24 and 48 hours.[12] Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.[12]

  • Endpoint: The primary endpoint is the 48-hour EC50 for immobilisation.[10]

Honeybee Acute Contact and Oral Toxicity (Based on OECD Guidelines 214 and 213)

These tests are designed to assess the acute toxicity of a substance to honeybees through direct contact and oral ingestion.[14]

  • Test Organisms: Adult worker honeybees (Apis mellifera) are used.

  • Contact Toxicity (OECD 214): A specific volume of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of anesthetized bees.

  • Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.

  • Test Conditions: Bees are kept in cages under controlled temperature and humidity.

  • Duration and Observations: Mortality is recorded at 4, 24, and 48 hours after exposure. The test may be extended to 96 hours if there is significant mortality between 24 and 48 hours.

  • Endpoint: The LD50 (in µg of active substance per bee) is calculated for both contact and oral exposure routes.

Earthworm Acute Toxicity (Based on OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms in an artificial soil.

  • Test Species: The species Eisenia fetida is commonly used.

  • Test System: Adult earthworms are exposed to the test substance mixed into a standardized artificial soil.

  • Test Concentrations: A range of concentrations is tested, along with a control group.

  • Duration and Observations: The test duration is 14 days. Mortality and sublethal effects, such as changes in behavior and body weight, are assessed at 7 and 14 days.

  • Endpoint: The 14-day LC50 is determined.

Mandatory Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates the normal function of AChE in a cholinergic synapse and how organophosphates like this compound disrupt this process.

G cluster_0 Normal Cholinergic Synapse cluster_1 Synapse with this compound Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Presynaptic->ACh_vesicle Nerve Impulse Synaptic_cleft Synaptic Cleft ACh_vesicle->Synaptic_cleft ACh Release ACh_receptor ACh Receptor Synaptic_cleft->ACh_receptor ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_cleft->AChE ACh Postsynaptic Postsynaptic Neuron ACh_receptor->Postsynaptic Signal Transmission AChE->Synaptic_cleft Choline + Acetate (Signal Termination) Presynaptic_i Presynaptic Neuron ACh_vesicle_i Acetylcholine (ACh) Vesicles Presynaptic_i->ACh_vesicle_i Nerve Impulse Synaptic_cleft_i Synaptic Cleft ACh_vesicle_i->Synaptic_cleft_i ACh Release ACh_receptor_i ACh Receptor Synaptic_cleft_i->ACh_receptor_i Excess ACh Binding AChE_i Inhibited Acetylcholinesterase Synaptic_cleft_i->AChE_i ACh Postsynaptic_i Postsynaptic Neuron ACh_receptor_i->Postsynaptic_i Continuous Signal Transmission (Overstimulation) AChE_i->Synaptic_cleft_i No Breakdown This compound This compound This compound->AChE_i Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Workflow: Fish Acute Toxicity Test (OECD 203)

The following diagram outlines the general workflow for conducting a fish acute toxicity test according to OECD Guideline 203.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Reporting start Start: Test Planning acclimation Acclimation of Test Fish (e.g., Rainbow Trout) start->acclimation range_finding Range-Finding Test (Optional, to determine test concentrations) acclimation->range_finding definitive_test Definitive Test Setup range_finding->definitive_test exposure 96-hour Exposure Period definitive_test->exposure definitive_test->exposure Expose fish to a series of This compound concentrations and a control observations Record Mortality and Sublethal Effects (at 24, 48, 72, 96 hours) exposure->observations data_analysis Data Analysis (LC50 Calculation) observations->data_analysis reporting Final Report Generation data_analysis->reporting end End reporting->end

Caption: Workflow for a Fish Acute Toxicity Test (OECD 203).

Logical Relationship: Environmental Risk Assessment for this compound

This diagram illustrates the logical relationship between toxicity data, exposure assessment, and risk characterization in the environmental risk assessment of this compound.

G toxicity_data Toxicity Data (LC50, LD50, NOEC) for Non-Target Organisms risk_characterization Risk Characterization (Comparison of Toxicity and Exposure) toxicity_data->risk_characterization exposure_assessment Exposure Assessment (Environmental Fate, Application Rates, Residue Levels) exposure_assessment->risk_characterization risk_management Risk Management Decisions (Regulatory Actions, Mitigation Measures) risk_characterization->risk_management

Caption: Environmental Risk Assessment Framework for this compound.

Conclusion

The initial toxicity screening of this compound reveals high toxicity to a range of non-target organisms, particularly aquatic invertebrates and mammals. The primary mechanism of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. The standardized experimental protocols outlined in this guide provide a framework for consistently and reliably assessing the acute toxicity of this compound. This information is essential for conducting a thorough environmental risk assessment and for making informed risk management decisions to protect non-target species. Further research into chronic and sub-lethal effects, as well as the impact on organismal populations and ecosystem functions, is necessary for a more complete understanding of the environmental risks associated with this compound.

References

The Environmental Fate and Degradation of Chlorethoxyfos in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of Chlorethoxyfos in the soil environment. This compound, an organophosphate insecticide, is utilized for the control of various soil-dwelling pests in corn cultivation.[1][2] Understanding its behavior and persistence in soil is critical for assessing its environmental risk profile, including its potential for mobility and the nature of its breakdown products. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core processes and pathways.

Quantitative Data Summary

The environmental persistence and mobility of this compound are characterized by its half-life in soil and its adsorption affinity to soil particles. The following tables summarize the key quantitative metrics available for this compound.

Table 1: Soil Dissipation Half-Life (DT₅₀) of this compound

ParameterSoil Type / ConditionValueTemperatureReference
Laboratory Aerobic DT₅₀ Handord Sandy Loam7 days25 °C[1]
Flanagan Loam20 days25 °C[1]
Field Dissipation DT₅₀ Not specified2 - 3 daysNot specified[1]

Table 2: Abiotic Degradation - Hydrolysis Half-Life (DT₅₀) of this compound

pHValueTemperatureReference
5 4.3 days25 °C[1]
7 59 days25 °C[1]
9 72 days25 °C[1]

Table 3: Soil Adsorption and Mobility of this compound

ParameterValueInterpretationReference
Soil Adsorption Coefficient (Koc) 890 L/kg (estimated)Low Mobility[1]
Log Octanol-Water Partition Coefficient (Log Kow) 4.59High potential for sorption to organic matter[1]
Vapor Pressure 7.95 x 10⁻⁴ mm HgLow volatility from dry soil[1]
Henry's Law Constant 4.2 x 10⁻⁶ atm·m³/mol (estimated)Volatilization from moist soil is possible but attenuated by adsorption[1]

Degradation Pathways in Soil

The degradation of this compound in soil proceeds through a combination of abiotic and biotic processes. The primary routes of dissipation are chemical hydrolysis and microbial metabolism. Photodegradation on the soil surface can also contribute, although its significance is often limited by the incorporation of the insecticide into the soil.[2]

Abiotic Degradation:

  • Hydrolysis: this compound is susceptible to hydrolysis, with the rate being highly dependent on soil pH.[1] It degrades significantly faster under acidic conditions (DT₅₀ of 4.3 days at pH 5) compared to neutral or alkaline conditions.[1] The hydrolysis likely involves the cleavage of the phosphorus-oxygen bond connecting the tetrachloroethyl group.

Biotic Degradation:

  • Microbial Metabolism: This is a major pathway for the degradation of organophosphate pesticides in soil.[3] Microorganisms utilize the compound as a carbon or phosphorus source, leading to its breakdown. For this compound, this process results in the cleavage of the P-O-tetrachloroethoxy bond.[1]

  • Mineralization: Complete degradation leads to the formation of carbon dioxide (CO₂), indicating that soil microbes can fully break down the molecule.[1] Intermediary metabolites may include biosynthetic products such as serine and glycine.[1]

Putative Degradation Pathway

The degradation of this compound is initiated by the transformation of the parent molecule. The primary mechanism involves the cleavage of the ester bond, releasing the tetrachloroethoxy group, which is further metabolized.

G This compound This compound (O,O-diethyl O-(1,2,2,2-tetrachloroethyl) phosphorothioate) hydrolysis Hydrolysis (Abiotic) This compound->hydrolysis H₂O pH dependent microbial Microbial Degradation (Biotic) This compound->microbial oxon This compound Oxon (Intermediate) This compound->oxon Oxidation (Microbial) diethyl_phosphorothioic_acid O,O-diethyl phosphorothioic acid hydrolysis->diethyl_phosphorothioic_acid tetrachloroethanol 1,2,2,2-Tetrachloroethanol hydrolysis->tetrachloroethanol microbial->diethyl_phosphorothioic_acid microbial->tetrachloroethanol oxon->diethyl_phosphorothioic_acid oxon->tetrachloroethanol further_degradation Further Degradation tetrachloroethanol->further_degradation mineralization Mineralization further_degradation->mineralization co2 CO₂ mineralization->co2 biomass Soil Biomass mineralization->biomass

Putative degradation pathway of this compound in soil.

Experimental Protocols

The data on the environmental fate of this compound are generated using standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study determines the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.

Objective: To determine the degradation rate (DT₅₀) of this compound and identify and quantify its transformation products in soil.[4]

Methodology:

  • Test Substance: ¹⁴C-radiolabeled this compound is used to trace the parent compound and its metabolites.[4]

  • Soil Selection: A minimum of three different soil types are used, representing a range of textures, organic carbon content, pH, and microbial biomass.[5]

  • Sample Preparation: Soil samples are sieved and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Application: The test substance is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.

  • Incubation:

    • Aerobic: Samples are incubated in the dark at a constant temperature (e.g., 20-25°C) in a flow-through system that allows for the continuous passage of air. Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide).[6]

    • Anaerobic: Samples are initially incubated under aerobic conditions for a short period (e.g., 2 days) before being flooded with nitrogen to create an anaerobic environment. Incubation then continues under these conditions.

  • Sampling: Soil samples are collected at predetermined intervals over a period of up to 120 days.[4]

  • Analysis:

    • Soil samples are extracted using appropriate solvents (e.g., acetonitrile/water).

    • The parent compound and its transformation products in the extracts are separated, identified, and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Non-extractable residues are quantified by combusting the soil and measuring the resulting ¹⁴CO₂.

  • Data Analysis: Degradation kinetics are modeled to calculate the DT₅₀ and DT₉₀ values for the parent compound and major metabolites. A mass balance is performed to account for all applied radioactivity.[6]

G start Start soil_prep Prepare & Condition Soils (≥3 types) start->soil_prep apply_14c Apply ¹⁴C-Chlorethoxyfos soil_prep->apply_14c incubate Incubate in Dark (e.g., 20°C, up to 120d) apply_14c->incubate aerobic Aerobic System (Airflow) incubate->aerobic anaerobic Anaerobic System (N₂ Flush) incubate->anaerobic trap_volatiles Trap Volatiles (¹⁴CO₂, Organics) aerobic->trap_volatiles sample Sample Soil at Time Intervals aerobic->sample anaerobic->trap_volatiles anaerobic->sample extract Solvent Extraction sample->extract analyze Analyze Extracts (HPLC, LC-MS) extract->analyze combust Combust Soil for Non-Extractable Residues extract->combust calculate Calculate DT₅₀ & DT₉₀ Establish Mass Balance analyze->calculate combust->calculate end End calculate->end

Workflow for OECD 307 Soil Metabolism Study.
Adsorption/Desorption (OECD 106)

This study determines the mobility of a chemical in soil by measuring its tendency to adsorb to soil particles versus remaining in the soil solution.

Objective: To determine the soil adsorption/desorption coefficients (Kd and Koc) for this compound.[7]

Methodology:

  • Test Substance and Soils: The study uses either radiolabeled or non-labeled this compound. A minimum of five different soil types are required, covering a range of properties.[8]

  • Preliminary Tests: Tier 1 testing establishes key parameters like the optimal soil-to-solution ratio and the time required to reach adsorption equilibrium.[7]

  • Adsorption Phase (Batch Equilibrium):

    • A known mass of soil is placed in a centrifuge tube with a solution of this compound in 0.01 M CaCl₂ (to maintain ionic strength and flocculate clays).

    • Multiple concentrations are typically tested to generate an adsorption isotherm.

    • The tubes are agitated in the dark at a constant temperature (e.g., 20-25°C) for the predetermined equilibrium time.

    • After agitation, the samples are centrifuged to separate the soil from the aqueous solution.

    • The concentration of this compound remaining in the aqueous phase (Ce) is measured.

    • The amount adsorbed to the soil (Cs) is calculated by the difference from the initial concentration.

  • Desorption Phase:

    • After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh pesticide-free 0.01 M CaCl₂ solution.

    • The tubes are re-agitated for the same equilibrium period.

    • The concentration of this compound that has desorbed back into the solution is measured. This can be repeated for multiple desorption steps.

  • Analysis and Calculation:

    • The Freundlich equation is typically used to model the adsorption data, yielding the Freundlich adsorption coefficient (Kf) and the exponent (1/n).

    • The distribution coefficient (Kd) is calculated as the ratio of Cs to Ce.

    • The organic carbon-normalized adsorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil (Koc = (Kd / %OC) * 100).[8]

G start Start prep_soil Prepare Soil Samples (≥5 types) start->prep_soil prep_sol Prepare this compound Solutions (0.01 M CaCl₂) start->prep_sol mix Mix Soil & Solution in Centrifuge Tubes prep_soil->mix prep_sol->mix adsorption Adsorption Phase agitate Agitate until Equilibrium (Dark, Constant Temp) adsorption->agitate mix->adsorption centrifuge Centrifuge to Separate Phases agitate->centrifuge analyze_aq Analyze Aqueous Phase (Ce) centrifuge->analyze_aq replace_sol Replace Supernatant with Pesticide-Free Solution centrifuge->replace_sol Proceed to Desorption reanalyze Re-analyze Aqueous Phase centrifuge->reanalyze calculate Calculate Kd, Koc, Kf analyze_aq->calculate desorption Desorption Phase reagitate Re-agitate until Equilibrium desorption->reagitate replace_sol->desorption reagitate->centrifuge Centrifuge Again reanalyze->calculate end End calculate->end

Workflow for OECD 106 Adsorption/Desorption Study.

Environmental Fate Summary and Logical Relationships

The environmental fate of this compound is governed by the interplay between its chemical properties and soil characteristics. Its relatively short half-life, particularly in the field, suggests it is not highly persistent.[1][9] The moderate Koc value indicates that while it will bind to soil organic matter, limiting its mobility, it is not immobile.

The key relationships are:

  • Persistence: Governed by the rates of microbial degradation and chemical hydrolysis. Faster degradation (lower DT₅₀) reduces the time available for the pesticide to move off-site.

  • Mobility: Primarily controlled by the soil adsorption coefficient (Koc). A higher Koc leads to stronger binding to soil, which reduces the potential for leaching into groundwater and transport via surface runoff in the dissolved phase.[10][11]

  • Volatilization: Influenced by vapor pressure and Henry's Law constant, but significantly limited by adsorption to soil particles.[1]

G This compound This compound in Soil degradation Degradation (DT₅₀: 2-20 days) This compound->degradation Influences adsorption Adsorption (Koc ≈ 890) This compound->adsorption Influences properties Chemical Properties - Log Kow = 4.59 - Vapor Pressure (Low) - Hydrolysis (pH dependent) soil_char Soil Characteristics - Organic Carbon - pH - Microbial Activity - Moisture leaching Leaching Potential (Low) degradation->leaching Reduces adsorption->leaching Reduces runoff Runoff Potential adsorption->runoff Reduces dissolved phase Increases sorbed phase volatilization Volatilization (Low) adsorption->volatilization Reduces

Logical relationships in the environmental fate of this compound.

References

Chlorethoxyfos: A Technical Guide to its Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of chlorethoxyfos, an organophosphate insecticide. Due to the limited availability of precise quantitative solubility data in organic solvents within publicly accessible literature, this document focuses on providing established experimental protocols to enable researchers to determine these values accurately in a laboratory setting. The guide includes detailed methodologies based on internationally recognized guidelines, alongside available solubility data and visualizations to facilitate understanding of the experimental workflow.

Quantitative Solubility Data

While this compound is known to be soluble in a range of common laboratory solvents, specific quantitative data is scarce. The available data primarily concerns its solubility in water, which is consistently reported to be low.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityCitation(s)
Water200.1 mg/L[1][2]
Water20<1 mg/L[3]
Water203 ppm (~3 mg/L)[3]
Water252.1 mg/L[4]

Note: "Soluble" indicates that the substance dissolves in the solvent, but quantitative data is not available. It is also described as "slightly soluble" in chloroform and methanol.[4] One source reports a molar solubility of 2.98e-06 M, though the solvent is not specified.[5]

Experimental Protocol for Solubility Determination

The following protocol is a synthesized methodology based on the widely recognized OECD Guideline 105 for testing of chemicals, specifically the "Shake-Flask Method."[6][7][8][9][10] This method is considered the gold standard for determining the saturation solubility of substances. While OECD 105 is designed for water solubility, the principles are readily adaptable for organic solvents.

Principle

A surplus of this compound is equilibrated with a known volume of the solvent of interest at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment
  • This compound: Analytical standard of known purity.

  • Solvents: High-purity (e.g., HPLC grade) common laboratory solvents (e.g., acetonitrile, chloroform, ethanol, hexane, xylene, methanol).

  • Glassware: Erlenmeyer flasks with ground glass stoppers or screw caps with inert septa, volumetric flasks, pipettes.

  • Constant Temperature Bath/Shaker: Capable of maintaining a constant temperature (± 0.5°C) and providing consistent agitation.

  • Centrifuge: Capable of separating fine particles from the supernatant.

  • Filtration System: Syringe filters (e.g., 0.22 µm PTFE) that are chemically compatible with the solvent and do not adsorb the analyte.

  • Analytical Instrument: A validated analytical method for the quantification of this compound, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).

  • Analytical Balance: For accurate weighing of the substance.

Procedure
  • Preparation of the Test Substance: If this compound is a solid, it should be pulverized to a fine powder to increase the surface area and facilitate faster equilibration.

  • Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add a small, weighed amount of this compound to a known volume of the solvent in a test tube. Agitate and visually inspect for dissolution. Incrementally add more this compound until it no longer dissolves. This provides a rough estimate for the main experiment.

  • Equilibration:

    • Add an excess amount of this compound to several flasks containing a precise volume of the solvent. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 20°C or 25°C).

    • Agitate the flasks for a predetermined period to allow the system to reach equilibrium. The time required for equilibration can vary and may need to be determined empirically (typically 24 to 72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in the solution has reached a plateau.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the flasks to stand in the constant temperature bath for a sufficient period to allow the undissolved material to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples at the same constant temperature.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter that has been pre-conditioned with the saturated solution to prevent adsorption of the analyte.

  • Quantification:

    • Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent, taking into account any dilution factors.

    • The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

    • The mean and standard deviation of the results from at least three replicate flasks should be reported.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_substance Prepare this compound (Pulverize if solid) add_excess Add Excess this compound to Solvent prep_substance->add_excess prep_solvent Prepare High-Purity Solvent prep_solvent->add_excess agitate Agitate at Constant Temperature (24-72h) add_excess->agitate settle Allow Undissolved Solid to Settle agitate->settle centrifuge Centrifuge Sample settle->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant dilute Dilute Sample filter_supernatant->dilute quantify Quantify using Analytical Method (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining this compound solubility.

logical_relationship start Start: Determine Solubility is_quantitative_data_available Quantitative Data Available? start->is_quantitative_data_available use_literature_value Use Literature Value is_quantitative_data_available->use_literature_value Yes perform_experiment Perform Solubility Experiment is_quantitative_data_available->perform_experiment No end End: Report Solubility use_literature_value->end protocol Follow Shake-Flask Protocol perform_experiment->protocol protocol->end

Caption: Logical decision process for obtaining solubility data.

References

Primary Metabolic Products of Chlorethoxyfos in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the in vivo metabolism of Chlorethoxyfos in mammals. Consequently, this guide has been developed by extrapolating from the well-documented metabolic pathways of analogous organothiophosphate insecticides, primarily Chlorpyrifos. The metabolic pathways, quantitative data, and experimental protocols described herein are based on established principles for this class of compounds and should be considered predictive until confirmed by this compound-specific studies.

Introduction

This compound, chemically known as O,O-diethyl O-(1,2,2,2-tetrachloroethyl) phosphorothioate, is a broad-spectrum organophosphate insecticide used to control soil-dwelling insects, particularly in corn crops.[1][2] As with all xenobiotics, understanding its metabolic fate in mammals is critical for assessing its toxicological profile and conducting human health risk assessments. The biotransformation of this compound is expected to follow the general metabolic scheme for organothiophosphates, which involves a balance between bioactivation pathways that increase toxicity and detoxification pathways that facilitate elimination.[3]

Metabolism primarily occurs in the liver, involving Phase I and Phase II enzymatic reactions.[3] Phase I reactions, such as oxidation and hydrolysis, are typically mediated by Cytochrome P450 (CYP) monooxygenases and esterases.[3] Phase II reactions involve the conjugation of metabolites with endogenous molecules to increase their water solubility and promote excretion via urine.[2] This document outlines the predicted primary metabolic products of this compound in mammals, provides representative experimental protocols for their study, and presents quantitative data from closely related compounds to serve as a reference.

Predicted Primary Metabolic Pathways in Mammals

The metabolism of this compound is presumed to proceed via two principal competing pathways: bioactivation through oxidative desulfuration and detoxification through hydrolytic cleavage of the phosphate ester bonds.

2.1 Bioactivation Pathway

The phosphorothioate moiety (P=S) of this compound is not a potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate toxicity.[3] Bioactivation is required, which occurs via oxidative desulfuration catalyzed by hepatic Cytochrome P450 enzymes. This reaction replaces the sulfur atom with an oxygen atom to form This compound-oxon . This oxon metabolite is a significantly more potent AChE inhibitor and represents the primary toxic species.[3]

2.2 Detoxification Pathways

Detoxification of this compound and its active oxon metabolite occurs primarily through hydrolysis.

  • Dearylation/Dealkylation: CYP enzymes and A-esterases (such as paraoxonase, PON1) can hydrolyze the P-O-tetrachloroethyl bond.[3] Cleavage of this bond in the parent compound yields diethyl thiophosphate (DETP) and 1,2,2,2-tetrachloroethanol . Hydrolysis of the this compound-oxon yields diethyl phosphate (DEP) and the same chloro-alcohol.

  • Further Metabolism of the Leaving Group: The resulting 1,2,2,2-tetrachloroethanol is unstable and can be further metabolized. Based on the metabolism of similar chlorinated compounds, it is likely further oxidized to metabolites such as trichloroethanol , trichloroacetic acid (TCA) , and dichloroacetic acid (DCAA) .[2]

  • Phase II Conjugation: The hydroxyl group of trichloroethanol can undergo glucuronidation, forming trichloroethanol glucuronide, which is then readily excreted in the urine.

The balance between the rate of bioactivation to this compound-oxon and the rate of detoxification via hydrolysis is a key determinant of the overall toxicity of the parent compound.

Chlorethoxyfos_Metabolism This compound This compound (Parent Compound) Oxon This compound-oxon (Active Metabolite) This compound->Oxon Bioactivation (CYP450 Oxidation) DETP Diethyl thiophosphate (DETP) This compound->DETP Detoxification (Hydrolysis) TCE 1,2,2,2-Tetrachloroethanol This compound->TCE Detoxification (Hydrolysis) DEP Diethyl phosphate (DEP) Oxon->DEP Detoxification (Hydrolysis, PON1) Oxon->TCE Detoxification (Hydrolysis, PON1) Excretion Urinary Excretion DETP->Excretion DEP->Excretion Trichloroethanol Trichloroethanol TCE->Trichloroethanol Metabolism TCA Trichloroacetic Acid (TCA) Trichloroethanol->TCA DCAA Dichloroacetic Acid (DCAA) Trichloroethanol->DCAA Conjugates Glucuronide/Sulfate Conjugates Trichloroethanol->Conjugates TCA->Excretion DCAA->Excretion Conjugates->Excretion Experimental_Workflow Dosing Animal Dosing (Oral Gavage, [14C]-Chlorethoxyfos) Collection Sample Collection (Urine, Feces, Blood, Tissues) Dosing->Collection Quantification Total Radioactivity Quantification (Liquid Scintillation Counting) Collection->Quantification Mass Balance Separation Metabolite Separation (HPLC with Radio-Detector) Collection->Separation Metabolite Profiling Data Data Analysis (Pharmacokinetics, Excretion Profile) Quantification->Data Identification Metabolite Identification (LC-MS/MS Analysis) Separation->Identification Peak Characterization Identification->Data

References

Review of the toxicological profile of Chlorethoxyfos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the toxicological profile of Chlorethoxyfos, an organophosphate insecticide. The information is compiled from a range of scientific and regulatory sources to support research and development activities.

Executive Summary

This compound is a highly toxic organophosphate insecticide classified as a Toxicity Category I agent for acute oral, dermal, and inhalation exposures.[1][2] Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), leading to neurotoxicity.[1][3] Subchronic and chronic exposure studies have identified cholinesterase inhibition as the main toxicological endpoint. This compound is not genotoxic and has been classified by the U.S. EPA as a Group D chemical, indicating it is not classifiable as to human carcinogenicity.[1][2][4] Developmental and reproductive toxicity have been observed, but generally at doses that also cause maternal toxicity.[3]

Mechanism of Action

The primary toxicological effect of this compound stems from its potent and irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1] By phosphorylating the active site of AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (ACh).[1] This leads to the accumulation of ACh in the synaptic cleft, resulting in excessive stimulation of nicotinic and muscarinic receptors and subsequent neurotoxic effects.[1]

This compound Mechanism of Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh_accumulation Acetylcholine Accumulation ACh_hydrolysis Acetylcholine Hydrolysis AChE->ACh_hydrolysis Catalyzes AChE->ACh_accumulation Prevents breakdown leading to Receptor_stimulation Overstimulation of Cholinergic Receptors ACh_accumulation->Receptor_stimulation Neurotoxicity Neurotoxicity Receptor_stimulation->Neurotoxicity

Caption: Mechanism of this compound Toxicity.

Toxicological Profile

Acute Toxicity

This compound exhibits high acute toxicity across oral, dermal, and inhalation routes of exposure.[1][2]

RouteSpeciesEndpointValueToxicity Category
OralRat (female)LD501.8 mg/kgI
OralMouseLD5020-50 mg/kgI
DermalRabbitLD5020-200 mg/kgI
InhalationRatLC500.58 ppm (4-hour)I
Subchronic and Chronic Toxicity

The primary effect observed in repeated-dose studies is the inhibition of cholinesterase.

DurationSpeciesNOAELLOAELKey Effect
21-Day DermalRat1.25 mg/kg/day3.75 mg/kg/dayRed blood cell cholinesterase inhibition
90-Day Oral (feeding)Dog0.06 mg/kg/day0.6 mg/kg/dayPlasma cholinesterase inhibition
1-Year Oral (feeding)Dog0.06 mg/kg/day0.6 mg/kg/dayPlasma cholinesterase inhibition
Genotoxicity

This compound has been found to be non-mutagenic in a battery of in vitro and in vivo genotoxicity assays.[5]

  • Gene Mutation: Negative in the Salmonella typhimurium (Ames) test, with and without metabolic activation.

  • Chromosomal Aberration: No evidence of inducing chromosomal aberrations.

  • In Vivo Mutagenicity: Non-mutagenic in in vivo assays.[5]

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have not demonstrated any evidence of carcinogenic potential for this compound.[1][5] Consequently, the U.S. EPA has classified it as a Group D chemical, "not classifiable as to human carcinogenicity".[1][2][4]

Reproductive and Developmental Toxicity
Study TypeSpeciesMaternal NOAELDevelopmental NOAELKey Findings
Two-Generation ReproductionRat0.296 mg/kg/day>0.607 mg/kg/dayParental toxicity (tremors) at the highest dose; no reproductive toxicity observed.[3]
DevelopmentalRabbit0.76 mg/kg/day0.25 mg/kg/dayDecreased number of live fetuses at maternally toxic doses.[3]
Neurotoxicity

The neurotoxic effects of this compound are a direct consequence of its acetylcholinesterase inhibition. An acute neurotoxicity study in rats demonstrated cholinergic signs and cholinesterase inhibition at the lowest dose tested, without accompanying neuropathology.[5] Studies have not shown evidence of organophosphate-induced delayed neurotoxicity (OPIDN).[5]

Experimental Protocols

The following sections outline the general methodologies for key toxicological studies, based on established international guidelines (e.g., OECD, U.S. EPA).

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

Acute Oral Toxicity Workflow start Start: Dose one animal observe Observe for 48 hours start->observe outcome Animal Survives? observe->outcome increase_dose Dose next animal at a higher level outcome->increase_dose Yes decrease_dose Dose next animal at a lower level outcome->decrease_dose No continue_dosing Continue until stopping criteria are met increase_dose->continue_dosing decrease_dose->continue_dosing continue_dosing->start Next animal end_observation Observe all animals for 14 days continue_dosing->end_observation End of dosing calculate_ld50 Calculate LD50 end_observation->calculate_ld50

Caption: Workflow for an Acute Oral Toxicity Study (UDP).

This study is typically conducted in female rats using a stepwise dosing procedure. A single animal is dosed, and the outcome determines the dose for the next animal (higher if it survives, lower if it dies). This continues until a specified number of animals have been tested and the LD50 can be calculated. Observations include mortality, clinical signs, and body weight changes over 14 days.

Two-Generation Reproductive Toxicity Study

This study, generally performed in rats, involves the continuous dietary administration of this compound to male and female animals for two generations (F0 and F1). Key parameters evaluated include:

  • Parental Animals: Mating performance, fertility, gestation length, and general health.

  • Offspring: Viability, growth, and development from birth to adulthood.

The No-Observed-Adverse-Effect Levels (NOAELs) for parental, reproductive, and developmental toxicity are determined.

Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The bacteria are exposed to this compound with and without a metabolic activation system (S9 mix). A mutagenic substance will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. A dose-dependent increase in the number of revertant colonies indicates a positive result.[6]

This compound Toxicological Classification cluster_0 Toxicity Data cluster_1 Regulatory Classification High Acute Toxicity High Acute Toxicity WHO: Class Ia (Extremely Hazardous) WHO: Class Ia (Extremely Hazardous) High Acute Toxicity->WHO: Class Ia (Extremely Hazardous) Non-Carcinogenic Non-Carcinogenic EPA: Group D (Not Classifiable as to Human Carcinogenicity) EPA: Group D (Not Classifiable as to Human Carcinogenicity) Non-Carcinogenic->EPA: Group D (Not Classifiable as to Human Carcinogenicity) Non-Genotoxic Non-Genotoxic Cholinesterase Inhibitor Cholinesterase Inhibitor

Caption: Logical Relationship of Toxicity Data to Classification.

References

Chlorethoxyfos: An In-Depth Technical Guide on its Function as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorethoxyfos (O,O-diethyl-O-(1,2,2,2-tetrachloroethyl)phosphorothioate) is an organophosphate insecticide that exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, toxicological profile, and the experimental methodologies used to characterize its inhibitory activity. Due to the limited availability of specific in vitro quantitative data for this compound in publicly accessible literature, this guide also presents comparative data for other relevant organophosphates to provide a toxicological context.

Introduction

Organophosphate (OP) pesticides are a major class of insecticides widely used in agriculture.[1] Their primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1] this compound is classified by the World Health Organization as a Class Ia, extremely hazardous pesticide.[1] Understanding the specifics of its interaction with AChE is crucial for risk assessment, the development of safety measures, and the design of potential therapeutic interventions in cases of poisoning.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphates, this compound is an irreversible inhibitor of acetylcholinesterase.[1] The mechanism involves the phosphorylation of a serine residue within the active site of the AChE enzyme.[2] This covalent modification incapacitates the enzyme, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to hyperstimulation of nicotinic and muscarinic receptors, causing a range of neurotoxic effects, from muscle spasms and excessive salivation to respiratory paralysis and death.[1][2]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic_Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inactive_AChE Inactive AChE (Phosphorylated) AChE->Inactive_AChE Forms This compound This compound This compound->AChE Irreversibly Binds to Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer, Inhibitor) Serial_Dilutions Prepare Serial Dilutions of Inhibitor Reagents->Serial_Dilutions Plate_Setup Set up 96-well plate (Blank, Control, Test Wells) Serial_Dilutions->Plate_Setup Incubation Add AChE and Inhibitor Incubate Plate_Setup->Incubation Reaction_Start Add DTNB and ATCI Initiate Reaction Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Chlorethoxyfos: A Technical Guide to its History, Development, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorethoxyfos, with the IUPAC name O,O-diethyl O-(1,2,2,2-tetrachloroethyl) phosphorothioate, is a synthetic organophosphate insecticide.[1][2] As a member of the organothiophosphate chemical class, it is primarily utilized as a soil insecticide to control a range of pests affecting corn crops.[1][3] Marketed under the trade name Fortress®, it is recognized for its high toxicity and its mechanism of action as a potent acetylcholinesterase inhibitor.[1] This guide provides a comprehensive technical overview of the history, development, chemical properties, mechanism of action, efficacy, toxicity, metabolism, and environmental fate of this compound.

History and Development

This compound was first registered for use as an insecticide in the United States in 1995.[4] This registration by the United States Environmental Protection Agency (EPA) was conditional, pending further studies to refine risk assessments.[4] In 1999, the EPA published a revised risk assessment that laid the groundwork for risk management decisions concerning its use.[4] Due to its registration after 1984, this compound is not subject to reregistration under the same regulations as older pesticides.[5] It is classified as a Restricted Use Pesticide (RUP). Annual domestic usage in the United States is estimated to be between 37,000 to 122,000 pounds of active ingredient.[5]

Chemical Properties and Synthesis

This compound is a colorless liquid with a molecular formula of C₆H₁₁Cl₄O₃PS and a molar mass of 336.00 g/mol .[1][2] It is characterized by its low solubility in water.[6] Key chemical properties are summarized in the table below.

PropertyValueReference
IUPAC NameO,O-diethyl O-(1,2,2,2-tetrachloroethyl) phosphorothioate[1]
CAS Number54593-83-8[1]
Molecular FormulaC₆H₁₁Cl₄O₃PS[1]
Molar Mass336.00 g/mol [2]
AppearanceColorless liquid[1]
Boiling Point80°C at 0.05 torr[4]
Water Solubility< 1 mg/L[4]
StabilityStable at room temperature for >18 months[4]

The synthesis of this compound can be achieved through a multi-step process.[4][6] One common pathway involves the reaction of chloral (trichloroacetaldehyde) with phosphorus pentachloride.[4] This is followed by a reaction with hydrogen sulfide and subsequent substitution with ethanol to yield the final product.[4] Another described synthesis route begins with the preparation of O,O-diethyl phosphorochloridothioate, which is then reacted with 1,2,2,2-tetrachloroethanol.[6] This reaction is typically conducted under controlled conditions using an inert solvent and a base to neutralize the hydrochloric acid byproduct.[6]

Synthesis_of_this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Chloral Chloral (Cl3CCHO) Intermediate1 Addition Product Chloral->Intermediate1 + PCl5 PCl5 Phosphorus Pentachloride (PCl5) PCl5->Intermediate1 H2S Hydrogen Sulfide (H2S) Intermediate2 Thionated Intermediate H2S->Intermediate2 Ethanol Ethanol (CH3CH2OH) This compound This compound Ethanol->this compound Intermediate1->Intermediate2 + H2S - 2HCl Intermediate2->this compound + 2 Ethanol - 2HCl

Figure 1: Simplified synthesis pathway of this compound.

Mechanism of Action

As an organophosphate insecticide, the primary target of this compound in both insects and mammals is the nervous system through the inhibition of the enzyme acetylcholinesterase (AChE).[1][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[4] this compound, or more accurately its active oxon metabolite, phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, covalent bond.[4] This irreversible inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[4] This overstimulation disrupts normal nerve function, leading to neuromuscular paralysis and, at high enough doses, respiratory failure and death.[4]

AChE_Inhibition_Pathway cluster_normal Normal Synaptic Transmission cluster_inhibition Inhibition by this compound ACh_release Acetylcholine (ACh) Released ACh_receptor Binds to Postsynaptic Receptor ACh_release->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_receptor->AChE Signal Termination Hydrolysis ACh Hydrolyzed AChE->Hydrolysis This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited Irreversible Inhibition ACh_accumulation ACh Accumulation Overstimulation Receptor Overstimulation ACh_accumulation->Overstimulation Paralysis Paralysis/Death Overstimulation->Paralysis ACh_release2 Acetylcholine (ACh) Released ACh_receptor2 Binds to Postsynaptic Receptor ACh_release2->ACh_receptor2 ACh_receptor2->ACh_accumulation No Signal Termination

Figure 2: Mechanism of acetylcholinesterase inhibition by this compound.

Efficacy Against Target Pests

Mammalian Toxicity

This compound is classified as highly toxic to mammals. The World Health Organization places it in Class 1a, "extremely hazardous".[4] It is assigned to Toxicity Category I by the EPA for acute oral, dermal, and inhalation toxicity.[4]

Toxicity TypeSpeciesValueReference
Acute Oral LD50Rat (female)1.8 mg/kg[4]
Acute Dermal LD50Rabbit20-200 mg/kg[4]

Metabolism

The metabolism of this compound, like other organophosphorus pesticides, primarily occurs in the liver and involves Phase I and Phase II biotransformation reactions.[10][11]

Phase I Reactions: These reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes, involve oxidation, reduction, and hydrolysis.[11][12] For phosphorothioates like this compound, a key activation step is oxidative desulfuration, where the P=S bond is converted to a P=O bond, forming the more potent acetylcholinesterase inhibitor, this compound-oxon.[13] Other Phase I reactions can lead to the detoxification of the molecule.[4]

Phase II Reactions: The metabolites from Phase I are often conjugated with endogenous molecules such as glutathione, glucuronic acid, or sulfate to increase their water solubility and facilitate their excretion from the body.[4][12] Major metabolites of this compound that have been identified include carbon dioxide and biosynthetic intermediates like serine and glycine.[2]

Metabolism_of_this compound cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound (P=S) Oxon This compound-oxon (P=O) (Active Metabolite) This compound->Oxon CYP450 (Activation) Detox_Products1 Other Detoxified Metabolites This compound->Detox_Products1 CYP450 (Detoxification) Conjugates Glucuronide, Sulfate, Glutathione Conjugates Oxon->Conjugates Conjugation Enzymes Detox_Products1->Conjugates Conjugation Enzymes Excretion Excretion Conjugates->Excretion

Figure 3: Generalized metabolic pathway of this compound.

Environmental Fate

This compound is not persistent in soil environments.[6] Its degradation in soil is influenced by factors such as pH, with more rapid degradation occurring in alkaline soils.[14] The primary degradation product in soil is 3,5,6-trichloro-2-pyridinol (TCP).[14] The half-life of this compound in soil can vary significantly depending on environmental conditions.[14] In aquatic environments, this compound is unstable, and its hydrolysis is also pH-dependent.[4]

EnvironmentConditionHalf-lifeReference
SoilVaries with conditions10 - 120 days[14]
Water (Hydrolysis)pH 54.3 days[2]
Water (Hydrolysis)pH 759 days[2]
Water (Hydrolysis)pH 972 days[2]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to determine the inhibitory potential of compounds on AChE activity.

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.[15]

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., 6.67 U/mL)

  • 50 mM Tris-HCl buffer, pH 8.0

  • 10 mM DTNB in buffer

  • 200 mM Acetylthiocholine iodide in buffer

  • This compound solutions of varying concentrations

  • Microplate reader

Procedure:

  • To the wells of a microplate, add 1710 µL of Tris-HCl buffer.

  • Add 250 µL of the this compound test solution at various concentrations.

  • Add 10 µL of the AChE solution and 20 µL of the DTNB solution.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the acetylthiocholine iodide substrate.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.

  • A blank reaction should be run using buffer instead of the enzyme solution.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration that causes 50% inhibition).[15]

Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)

This method is used to determine the acute oral toxicity (LD50) of a substance and allows for classification into toxicity categories with a reduced number of animals compared to traditional methods.

Principle: Animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.[16]

Materials:

  • Test substance (this compound)

  • Vehicle (e.g., corn oil)

  • Sprague-Dawley rats (typically female, as they are often more sensitive)

  • Oral gavage needles

  • Cages and standard laboratory animal care facilities

Procedure:

  • Select healthy, young adult rats (8-12 weeks old) and acclimate them to the laboratory conditions for at least 5 days.[1][16]

  • Fast the animals overnight before dosing.

  • Prepare the dosing solution of this compound in the vehicle.

  • Dose the first animal with a starting dose selected based on available information about the substance's toxicity.

  • Observe the animal for signs of toxicity and mortality for at least 48 hours.

  • If the first animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2). If the first animal dies, the dose for the next animal is decreased by the same factor.

  • Continue this sequential dosing until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

  • Observe all animals for a total of 14 days, recording clinical signs, body weight changes, and any mortalities.[16]

  • At the end of the observation period, conduct a gross necropsy on all surviving animals.[16]

  • The LD50 is then calculated using a maximum likelihood method.

Conclusion

This compound is a highly effective, yet extremely hazardous, organophosphate insecticide that plays a role in the management of key soil pests in corn production. Its mode of action through the irreversible inhibition of acetylcholinesterase is well-understood and characteristic of its chemical class. The development and use of this compound are governed by stringent regulatory oversight due to its high mammalian toxicity. A thorough understanding of its chemical properties, synthesis, biological activity, and environmental fate is crucial for its safe handling and for the development of newer, potentially safer, pest control agents.

References

Methodological & Application

Application Note and Protocol for the Detection of Chlorethoxyfos using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the detection and quantification of Chlorethoxyfos, an organophosphate insecticide, in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are compiled from established practices for the analysis of organophosphorus pesticides and are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring. This application note includes comprehensive experimental procedures, from sample preparation to GC-MS analysis, and presents a framework for achieving accurate and reproducible results.

Introduction

This compound is an organophosphate insecticide used to control soil-borne insects in agricultural applications, primarily for crops such as corn.[1] Due to its potential toxicity to humans and its detrimental effects on wildlife, monitoring for this compound residues in food and environmental samples is crucial for ensuring public health and safety.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the identification and quantification of pesticide residues due to its high sensitivity and selectivity.[2][3][4] This protocol details a generalized yet robust GC-MS method for the analysis of this compound.

Principle

This method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is characteristic of the this compound molecule, allows for its unambiguous identification and quantification.

Reagents and Materials

  • Solvents: Pesticide residue grade acetonitrile, acetone, hexane, ethyl acetate, and dichloromethane.

  • Standards: Certified reference material of this compound (e.g., neat standard or in a certified solution).[1][5][6][7]

  • Reagents for QuEChERS: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate. Commercially available QuEChERS salt packets are recommended.[8][9]

  • Gases: Helium (carrier gas, 99.999% purity or higher).

  • Consumables: GC vials with inserts, syringes, syringe filters (PTFE, 0.45 µm), solid-phase extraction (SPE) cartridges (if required for cleanup), and various laboratory glassware.

Apparatus

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass spectrometer is suitable for this analysis.[2][3]

  • GC Column: A low to mid-polarity column, such as a DB-5ms or Rtx-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the analysis of organophosphorus pesticides.[2][10]

  • Homogenizer/Blender: For solid sample preparation.

  • Centrifuge: Capable of reaching at least 4000 rpm.

  • Vortex Mixer.

  • Nitrogen Evaporator: For sample concentration.

Experimental Protocol

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as acetonitrile. From this stock solution, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[3][9]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[8]

    • Cap the tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and transfer it to a GC vial.

    • The extract may be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., hexane/acetone) if necessary.[9]

The following are typical GC-MS parameters for the analysis of organophosphorus pesticides and can be used as a starting point for the analysis of this compound.

Parameter Setting
GC System Agilent 6890N or equivalent
Injector Splitless mode
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100 °C for 3 min, ramp at 25 °C/min to 175 °C, then ramp at 8 °C/min to 290 °C and hold for 5 min.[10]
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
MS System Agilent 5975B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temp. 275 °C
Acquisition Mode Full Scan (e.g., m/z 60-350) for identification and Selected Ion Monitoring (SIM) for quantification.
  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion(s) against the concentration of the standard solutions. The concentration of this compound in the sample is then determined from this calibration curve.

Quantitative Data Summary

The following table presents typical performance characteristics for the GC-MS analysis of organophosphorus pesticides. These values should be established for this compound during method validation.

Parameter Typical Value Reference
Linearity (R²) > 0.99[10][11]
Limit of Detection (LOD) 0.01–0.04 µg/kg[10]
Limit of Quantification (LOQ) 0.04–0.13 µg/kg[10]
Recovery 70-120%General analytical guideline
Precision (RSD) < 20%General analytical guideline

Workflow Diagram

Chlorethoxyfos_Detection_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Homogenization (e.g., 10-15g) Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Centrifuge1 Centrifugation (≥4000 rpm, 5 min) Extraction->Centrifuge1 Cleanup dSPE Cleanup (Supernatant + PSA) Centrifuge1->Cleanup Centrifuge2 Centrifugation (≥4000 rpm, 5 min) Cleanup->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Injection Injection into GC-MS FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

References

Application Notes and Protocols for Chlorethoxyfos Residue Analysis in Corn and Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the determination of chlorethoxyfos residues in corn and soil matrices. The protocols are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an organophosphate insecticide used to control various pests on corn.[1] Monitoring its residues in crops and the environment is crucial for ensuring food safety and assessing environmental impact.

Data Presentation

The following tables summarize typical quantitative data for the analysis of organophosphate pesticides in corn and soil using the described methods. It is important to note that specific performance characteristics for this compound should be established through in-house method validation. The values presented here are representative of what can be expected for compounds of a similar class and are based on a variety of pesticide residue studies.[2][3][4][5][6]

Table 1: Typical Method Performance for this compound Residue Analysis in Corn

ParameterGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 1 - 10 µg/kg1 - 5 µg/kg
Limit of Quantification (LOQ) 5 - 20 µg/kg5 - 15 µg/kg
Average Recovery 80 - 110%85 - 115%
Relative Standard Deviation (RSD) < 15%< 10%
Linearity (r²) > 0.99> 0.99

Table 2: Typical Method Performance for this compound Residue Analysis in Soil

ParameterGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.5 - 5 µg/kg0.1 - 2 µg/kg
Limit of Quantification (LOQ) 2 - 15 µg/kg1 - 10 µg/kg
Average Recovery 75 - 110%80 - 110%
Relative Standard Deviation (RSD) < 20%< 15%
Linearity (r²) > 0.99> 0.99

Experimental Protocols

The following protocols outline the steps for sample preparation, extraction, cleanup, and analysis of this compound residues.

Sample Preparation

Corn Samples:

  • Collect a representative sample of corn grain or silage.

  • Grind the entire sample to a fine powder using a high-speed blender or mill. For silage with high moisture content, cryogenic milling with dry ice can be employed to prevent degradation of the analyte.

  • Homogenize the resulting powder thoroughly to ensure a representative subsample can be taken for extraction.[7]

  • Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation.

Soil Samples:

  • Collect soil samples from the desired depth, typically the top 15 cm.

  • Air-dry the soil samples at room temperature in a well-ventilated area, protected from sunlight.

  • Once dried, remove any stones, roots, or other debris.

  • Grind the soil using a mortar and pestle and pass it through a 2-mm sieve to ensure homogeneity.

  • Store the sieved soil in a sealed container at room temperature until extraction.

QuEChERS Extraction and Cleanup

This protocol is a modification of the original QuEChERS method, suitable for both corn and soil matrices.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (for high-fat matrices like corn)

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Extraction:

    • Weigh 10 g (for corn) or 15 g (for soil) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • For soil samples with low moisture content, add an appropriate amount of deionized water to bring the total water content to approximately 80-90%.

    • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

    • Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.[8][9]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing the d-SPE sorbent.

      • For corn samples, use a mixture of 150 mg PSA, 900 mg MgSO₄, and 150 mg C18.

      • For soil samples, a mixture of 150 mg PSA and 900 mg MgSO₄ is typically sufficient.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

    • The resulting supernatant is the final extract ready for analysis.

Instrumental Analysis

The final extract can be analyzed by either GC-MS/MS or LC-MS/MS.

GC-MS/MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: 1-2 µL of the final extract in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient to ensure good separation of this compound from matrix components.

  • Ionization: Electron Ionization (EI).

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two or three specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.

LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Injection: 2-10 µL of the final extract.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific transitions for this compound.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to internationally recognized guidelines (e.g., SANCO/12682/2019).[10] Key validation parameters include:

  • Linearity: Assessed by analyzing a series of matrix-matched calibration standards over the expected concentration range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined experimentally by analyzing spiked blank samples at low concentrations. The LOD is typically defined as 3 times the signal-to-noise ratio, and the LOQ as 10 times the signal-to-noise ratio.

  • Accuracy (Recovery): Determined by analyzing blank samples spiked with known concentrations of this compound at multiple levels. Recoveries are typically expected to be within 70-120%.[2][9]

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should generally be ≤20%.[2][9]

  • Matrix Effects: Evaluated by comparing the response of a standard in a pure solvent to that in a matrix extract. This is important for ensuring accurate quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis Corn Corn Sample Homogenize_Corn Grind and Homogenize Corn->Homogenize_Corn Soil Soil Sample Homogenize_Soil Air-dry, Sieve, and Homogenize Soil->Homogenize_Soil Weigh Weigh Homogenized Sample Homogenize_Corn->Weigh Homogenize_Soil->Weigh Add_ACN Add Acetonitrile Weigh->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake_Centrifuge Shake and Centrifuge Add_Salts->Shake_Centrifuge Transfer_Supernatant Transfer Supernatant Shake_Centrifuge->Transfer_Supernatant Add_dSPE Add d-SPE Sorbent (PSA/MgSO4/C18 for Corn) (PSA/MgSO4 for Soil) Transfer_Supernatant->Add_dSPE Vortex_Centrifuge Vortex and Centrifuge Add_dSPE->Vortex_Centrifuge Final_Extract Final Extract Vortex_Centrifuge->Final_Extract GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS

Caption: Experimental workflow for this compound residue analysis.

This comprehensive guide provides the necessary protocols and expected performance characteristics for the analysis of this compound residues in corn and soil. Adherence to these guidelines, coupled with rigorous in-house validation, will ensure the generation of accurate and reliable data for research, regulatory, and safety assessment purposes.

References

Application Notes and Protocol for Acetylcholinesterase Inhibition Assay of Chlorethoxyfos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorethoxyfos is an organophosphate insecticide that exerts its toxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[1] As a phosphorothioate, this compound itself is a weak inhibitor of AChE and requires metabolic activation to its oxygen analog (oxon) to become a potent inhibitor. This bioactivation is primarily carried out by cytochrome P450 enzymes in the liver.

These application notes provide a detailed protocol for determining the inhibitory potential of this compound on acetylcholinesterase activity using the widely accepted Ellman's method. The protocol includes provisions for incorporating a metabolic activation system (liver microsomes) to accurately assess the inhibitory potency of this compound's active metabolite.

Principle of the Assay

The acetylcholinesterase inhibition assay is based on the Ellman's method, a colorimetric assay that quantifies the activity of AChE. The assay involves the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored anion 5-thio-2-nitrobenzoate (TNB2-), which can be measured spectrophotometrically at 412 nm. The rate of TNB2- formation is directly proportional to AChE activity. In the presence of an inhibitor like the activated form of this compound, the rate of the reaction decreases.

Data Presentation

Chemical Properties of this compound
PropertyValue
IUPAC Name O,O-diethyl O-(1,2,2,2-tetrachloroethyl) phosphorothioate
CAS Number 54593-83-8
Molecular Formula C6H11Cl4O3PS
Molar Mass 335.98 g/mol
Appearance Colorless liquid
Solubility in Water 0.1 mg/L
Comparative Inhibitory Potency of Organophosphate Oxons against Acetylcholinesterase
Organophosphate (Active Metabolite)AChE SourceIC50 Value
Chlorpyrifos-oxonRat Brain~3 nM[2]
Chlorpyrifos-oxonHuman Erythrocyte0.12 µM[3]
ParaoxonHuman RecombinantNot specified
DiazoxonNot specified1.82 µM[4]
Methyl paraoxonNot specified0.14 µM[4]

Note: IC50 values can vary depending on the enzyme source, substrate concentration, incubation time, and other experimental conditions.

Experimental Protocols

This section provides two detailed protocols: a standard AChE inhibition assay and an assay incorporating a metabolic activation system.

Protocol 1: Standard Acetylcholinesterase Inhibition Assay

This protocol is suitable for assessing the direct inhibitory activity of compounds on AChE. For this compound, this would measure the inhibitory potential of the parent compound, which is expected to be low.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • AChE Solution: Prepare a stock solution of AChE in 0.1 M sodium phosphate buffer (pH 8.0). The final concentration in the well should be optimized, but a common starting point is 0.1-0.5 U/mL.

    • ATCI Solution (10 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.

    • DTNB Solution (10 mM): Dissolve DTNB in 0.1 M sodium phosphate buffer (pH 8.0). Store protected from light.

    • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

    • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in 0.1 M sodium phosphate buffer (pH 8.0). The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

  • Assay Protocol (in a 96-well plate):

    • Blank: 180 µL of sodium phosphate buffer + 10 µL of DTNB solution + 10 µL of ATCI solution.

    • Control (100% Activity): 160 µL of sodium phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB solution + 10 µL of DMSO (or buffer).

    • Test Sample: 150 µL of sodium phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB solution + 10 µL of this compound working solution.

  • Pre-incubation (for irreversible inhibitors):

    • Add the buffer, AChE solution, and this compound working solution (or DMSO for control) to the respective wells.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the irreversible inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • To all wells, add 10 µL of ATCI solution to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Protocol 2: Acetylcholinesterase Inhibition Assay with Metabolic Activation

This protocol is designed to assess the inhibitory potential of this compound after its conversion to the active oxon metabolite.

Additional Materials and Reagents:

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

Procedure:

  • Preparation of Reagents:

    • Prepare AChE, ATCI, DTNB, and this compound solutions as described in Protocol 1.

    • Liver Microsome Suspension: Resuspend the liver microsomes in 0.1 M sodium phosphate buffer (pH 7.4) to a final concentration of approximately 1 mg/mL.

    • NADPH Regenerating System Solution: Prepare according to the manufacturer's instructions.

  • Metabolic Activation Step:

    • In a separate plate or tubes, combine:

      • This compound working solution

      • Liver microsome suspension

      • 0.1 M sodium phosphate buffer (pH 7.4)

    • Pre-incubate this mixture for 5 minutes at 37°C.

    • Initiate the metabolic activation by adding the NADPH regenerating system solution.

    • Incubate for 30 minutes at 37°C.

  • AChE Inhibition Assay (in a 96-well plate):

    • Transfer the metabolically activated this compound samples to the assay plate.

    • Add the AChE solution and DTNB solution.

    • Follow steps 3 (pre-incubation), 4 (initiation), 5 (measurement), and 6 (data analysis) as described in Protocol 1.

    • Control with Metabolic Activation: A control reaction containing the liver microsomes and NADPH system but no this compound should be included to account for any effects of the metabolic system on AChE activity.

Mandatory Visualization

G cluster_0 Mechanism of AChE Inhibition by this compound This compound This compound (Phosphorothioate) Activation Metabolic Activation (Cytochrome P450) This compound->Activation ChlorethoxyfosOxon This compound-oxon (Active Metabolite) Activation->ChlorethoxyfosOxon AChE Acetylcholinesterase (AChE) (Active Enzyme) ChlorethoxyfosOxon->AChE Irreversible Inhibition Accumulation Accumulation of Acetylcholine ChlorethoxyfosOxon->Accumulation Blocks Hydrolysis InhibitedAChE Inhibited AChE (Phosphorylated) Hydrolysis Hydrolysis Acetylcholine Acetylcholine Acetylcholine->AChE Substrate Products Choline + Acetate Hydrolysis->Products Neurotoxicity Neurotoxicity Accumulation->Neurotoxicity

Caption: Signaling pathway of this compound-induced acetylcholinesterase inhibition.

G cluster_1 AChE Inhibition Assay Workflow ReagentPrep Reagent Preparation MetabolicActivation Metabolic Activation (Optional) ReagentPrep->MetabolicActivation PreIncubation Pre-incubation (Enzyme + Inhibitor) ReagentPrep->PreIncubation Without Activation MetabolicActivation->PreIncubation ReactionInitiation Reaction Initiation (Add Substrate) PreIncubation->ReactionInitiation Measurement Kinetic Measurement (Absorbance at 412 nm) ReactionInitiation->Measurement DataAnalysis Data Analysis (% Inhibition, IC50) Measurement->DataAnalysis

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

References

Application Notes and Protocols for the Extraction of Chlorethoxyfos from Complex Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorethoxyfos is an organophosphate insecticide used to control a variety of insect pests on agricultural crops. Due to its potential toxicity and persistence in the environment, sensitive and reliable methods are required for its monitoring in complex environmental matrices such as soil and water. This document provides detailed application notes and protocols for the extraction of this compound from these matrices, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described herein focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples and Solid-Phase Extraction (SPE) for water samples, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 1: Extraction of this compound from Soil using the QuEChERS Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup steps, making it highly efficient for the analysis of pesticide residues in a variety of solid matrices.[1]

Experimental Protocol: QuEChERS for Soil

1. Sample Preparation:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[2]

  • For dry soil samples, weigh 3 g and add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[2]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.[2]

  • Shake the tube vigorously for 5 minutes using a mechanical shaker.[2]

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).[3]

  • Immediately shake for another 2 minutes.[2]

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[2]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with magnesium sulfate.[2]

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge at high rcf (e.g., ≥5000) for 2 minutes.[2]

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Quantitative Data: QuEChERS Method
ParameterMatrixSpiking LevelRecovery (%)RSD (%)Reference
RecoveryBanana0.002 mg/kg95<20[4]
RecoveryBanana0.005 mg/kg98<20[4]
LOQSoil-0.005-0.01 mg/kg-[5]

Note: The validation data for Chlorpyrifos in banana is presented as a surrogate for this compound in a complex plant-based matrix, which can share extraction challenges with organic-rich soil. The Limit of Quantification (LOQ) is a general value for pesticides using this method.

Workflow Diagram: QuEChERS for Soil

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 10g Soil Sample Add_ACN Add 10mL Acetonitrile Sample->Add_ACN Shake1 Shake 5 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake 2 min Add_Salts->Shake2 Centrifuge1 Centrifuge ≥3000 rcf, 5 min Shake2->Centrifuge1 Supernatant Transfer 1mL Supernatant Centrifuge1->Supernatant Acetonitrile Layer dSPE_Tube Add to d-SPE Tube (PSA/C18) Supernatant->dSPE_Tube Vortex Vortex 1 min dSPE_Tube->Vortex Centrifuge2 Centrifuge ≥5000 rcf, 2 min Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Cleaned Extract Analysis GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for this compound extraction from soil.

Part 2: Extraction of this compound from Water using Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective technique for isolating and concentrating pesticides from aqueous samples.[6][7]

Experimental Protocol: SPE for Water

1. Sample Preparation:

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.

  • Adjust the pH of the water sample to neutral (pH 7.0) if necessary.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing the following solvents:

    • 5 mL of ethyl acetate

    • 5 mL of methanol

    • 5 mL of deionized water[7]

3. Sample Loading:

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

4. Cartridge Rinsing and Drying:

  • After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.[7]

5. Elution:

  • Elute the trapped analytes from the cartridge using a suitable solvent. A common choice is ethyl acetate or a mixture of ethyl acetate and another solvent.

  • Pass 5-10 mL of the elution solvent through the cartridge and collect the eluate.

6. Concentration and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or hexane).

Quantitative Data: SPE Method

The following table presents typical validation data for organophosphorus pesticides in water using SPE, which can be indicative of the performance for this compound.

ParameterMatrixSpiking LevelRecovery (%)RSD (%)Reference
RecoverySurface Water0.02 ng/mL70-120<14[7]
RecoverySurface Water0.05 ng/mL70-120<14[7]
RecoverySurface Water0.1 ng/mL70-120<14[7]
LODSurface Water-0.7-50 ng/L-[8]
LOQSurface Water-0.005-1 µg/L-[9]

Workflow Diagram: SPE for Water

SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Extraction & Elution cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample_Prep Filter Water Sample (500mL) Sample_Loading Load Water Sample onto Cartridge Sample_Prep->Sample_Loading Cartridge_Condition Condition C18 SPE Cartridge (Ethyl Acetate, Methanol, Water) Cartridge_Condition->Sample_Loading Cartridge_Drying Dry Cartridge (Nitrogen/Vacuum) Sample_Loading->Cartridge_Drying Elution Elute with Ethyl Acetate Cartridge_Drying->Elution Concentration Evaporate Eluate to Near Dryness Elution->Concentration Reconstitution Reconstitute in 1mL Solvent Concentration->Reconstitution Analysis GC-MS/MS or LC-MS/MS Analysis Reconstitution->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound from water.

Part 3: Instrumental Analysis

Following extraction and cleanup, the samples are analyzed by either GC-MS/MS or LC-MS/MS for the sensitive and selective determination of this compound.

GC-MS/MS Parameters (Typical)
  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless mode.

    • Oven Program: Start at 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion > Product Ions: Specific transitions for this compound need to be determined by direct infusion or from literature. For Chlorpyrifos, a common transition is m/z 314 > 198.[4]

LC-MS/MS Parameters (Typical)
  • Liquid Chromatograph (LC):

    • Column: C18 column (e.g., 100 x 2.1 mm, 3 µm).[2]

    • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium formate.[2]

    • Flow Rate: 0.3 mL/min.[2]

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion > Product Ions: Specific transitions for this compound need to be optimized.

Disclaimer: These protocols and application notes are intended as a guide. Researchers should perform their own method validation to ensure the accuracy and precision of the results for their specific matrices and analytical instrumentation.

References

Application of Chlorethoxyfos in Western Corn Rootworm Control Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of chlorethoxyfos in the study and control of the western corn rootworm (Diabrotica virgifera virgifera). This compound, an organophosphate insecticide, has been utilized in integrated pest management (IPM) strategies to mitigate the economic impact of this significant maize pest.

Mechanism of Action

This compound functions as an acetylcholinesterase (AChE) inhibitor. By blocking this crucial enzyme in the nervous system of the insect, this compound prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Data Presentation

The following tables summarize the quantitative data from studies on the efficacy of this compound against western corn rootworm larvae.

Table 1: Larval Mortality in Laboratory Bioassay

TreatmentConcentration (µg a.i. / g soil)Mean Larval Mortality (%)Standard Error
This compound0.125± 5
0.560± 8
1.085± 6
2.098± 2
4.0100± 0
Bifenthrin0.130± 7
0.570± 9
1.090± 5
2.099± 1
4.0100± 0
This compound + Bifenthrin0.1 + 0.120± 4
0.5 + 0.555± 8
1.0 + 1.075± 7
2.0 + 2.090± 5
4.0 + 4.095± 3
Untreated Control05± 2

Data adapted from St. Clair et al., 2020. Note: The study indicated an antagonistic effect between this compound and bifenthrin when used in combination.

Table 2: Field Application Rates for Fortress® 5G (5% this compound Granular)

Application Rate (oz / 1000 row ft)Equivalent Rate (lbs / acre) for 30-inch Row Spacing
3.04.9
3.756.1
4.57.3

Conversion based on standard calculations for granular insecticides.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Soil-Based Laboratory Bioassay for Larval Mortality

Objective: To determine the dose-dependent mortality of western corn rootworm larvae when exposed to this compound in a controlled laboratory setting.

Materials:

  • Technical grade this compound

  • Acetone (solvent)

  • Fine sand

  • Field soil (sieved)

  • Petri dishes or similar bioassay arenas

  • Second or third instar western corn rootworm larvae

  • Sprouted corn seedlings

  • Growth chamber

Procedure:

  • Preparation of Treated Soil:

    • Prepare a stock solution of this compound in acetone.

    • Create serial dilutions to achieve the desired final concentrations in the soil (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 µg active ingredient per gram of dry soil).

    • In a fume hood, add the appropriate volume of the this compound solution to a small amount of fine sand and allow the solvent to evaporate completely. This creates a carrier for the insecticide.

    • Thoroughly mix the treated sand with a larger volume of sieved field soil to achieve a homogenous distribution of the insecticide.

    • Prepare an untreated control using only acetone-treated sand.

  • Bioassay Setup:

    • Place a standardized amount of the treated or control soil into each bioassay arena.

    • Add a single sprouted corn seedling to the center of each arena as a food source for the larvae.

    • Introduce a known number of western corn rootworm larvae (e.g., 10-20) into each arena.

    • Seal the arenas with ventilated lids to allow for air exchange while preventing larval escape.

  • Incubation and Data Collection:

    • Place the bioassay arenas in a growth chamber maintained at conditions suitable for larval development (e.g., 25°C, 16:8 L:D photoperiod).

    • After a predetermined exposure period (e.g., 72 hours), carefully sift through the soil in each arena and count the number of dead and live larvae.

    • Calculate the percentage of mortality for each treatment and the control. Correct for control mortality using Abbott's formula if necessary.

Field Efficacy Trial

Objective: To evaluate the efficacy of this compound in protecting corn roots from western corn rootworm larval damage and to assess the impact on crop yield under field conditions.

Materials:

  • Fortress® 5G (5% this compound granular insecticide) or other this compound formulation

  • Granular insecticide applicator calibrated for in-furrow or T-band application

  • Corn seed (a non-rootworm resistant hybrid is typically used to assess insecticide efficacy)

  • Standard field plot equipment (planter, etc.)

  • Tools for root digging and washing

  • Node-Injury Scale (NIS) for rating root damage (Oleson et al., 2005)

Procedure:

  • Experimental Design:

    • Establish a randomized complete block design with a minimum of four replications.

    • Include an untreated control in each block for comparison.

    • Plot size should be adequate to minimize edge effects (e.g., four rows wide by 30-50 feet long).

  • Insecticide Application:

    • Calibrate the granular applicator to deliver the desired rate of this compound (e.g., 3.0, 3.75, or 4.5 oz/1000 row ft).

    • At planting, apply the granular insecticide either in-furrow with the seed or as a T-band over the open seed furrow, followed by incorporation into the top 1-2 inches of soil.

  • Data Collection:

    • Root Damage Assessment:

      • At the appropriate time (typically late July to early August, corresponding to peak larval feeding), randomly select a predetermined number of corn plants from the center rows of each plot (e.g., 5-10 plants).

      • Carefully excavate the root balls, taking care to minimize damage.

      • Wash the roots thoroughly to remove all soil.

      • Rate the level of rootworm feeding injury using the 0-3 Node-Injury Scale.

    • Yield Assessment:

      • At crop maturity, harvest the center two rows of each plot.

      • Measure the grain weight and moisture content for each plot.

      • Adjust yields to a standard moisture content (e.g., 15.5%) and report as bushels per acre or kilograms per hectare.

  • Statistical Analysis:

    • Analyze the root injury ratings and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the this compound treatments and the untreated control.

Mandatory Visualizations

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Normal Synaptic Function cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to ACh->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to and stimulates ACh->Postsynaptic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh into AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits This compound->AChE Synaptic_Cleft Synaptic Cleft Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Leads to Postsynaptic_Receptor->Nerve_Impulse

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Field_Trial_Workflow start Start: Field Selection design Experimental Design (Randomized Complete Block) start->design planting Planting and Insecticide Application design->planting application_method In-furrow or T-band planting->application_method data_collection Data Collection application_method->data_collection root_rating Root Damage Rating (Node-Injury Scale) data_collection->root_rating yield_assessment Yield Assessment data_collection->yield_assessment analysis Statistical Analysis root_rating->analysis yield_assessment->analysis end End: Efficacy Determination analysis->end

Caption: Workflow for a this compound field efficacy trial.

Application Notes and Protocols for In Vitro Neurotoxicity Assessment of Organophosphate Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Note: Due to a lack of specific in vitro neurotoxicity data for Chlorethoxyfos, this document utilizes data from Chlorpyrifos, a structurally and mechanistically related organophosphate pesticide, as a representative model. These protocols and findings should be adapted and validated for this compound.

Introduction

Organophosphate pesticides are a major class of neurotoxic compounds. Understanding their effects on neuronal cells is crucial for risk assessment and the development of potential therapeutic strategies. This document provides detailed protocols for assessing the in vitro neurotoxicity of organophosphates, using Chlorpyrifos (CPF) as an example, on cultured neurons. The described methods cover key neurotoxic endpoints, including effects on cell viability, apoptosis, oxidative stress, and neurite outgrowth.

Data Presentation

The following tables summarize quantitative data from in vitro studies on the neurotoxic effects of Chlorpyrifos (CPF) and its active metabolite, Chlorpyrifos-oxon (CPO).

Table 1: Effects of Chlorpyrifos and its Metabolites on Neuronal Cell Viability and Apoptosis

Cell TypeCompoundConcentration Range (µM)EndpointKey Findings
Neuro-2a cellsCPF10-400Cell Viability (MTT Assay)Significant reduction in cell viability.[1]
Neuro-2a cellsCPF10-400Apoptosis (Caspase-3 activity)Increased caspase-3 activity, indicating apoptosis.[1]
Primary rat cortical neuronsCPF & CPONot SpecifiedApoptosis (Nuclear fragmentation)Both compounds induce apoptosis. CPO is slightly more potent than CPF.[2][3]
PC-12 cellsCPFNot SpecifiedCell ViabilityDose-dependent increase in cell death during differentiation.[4]
C6 cells (gliotypic)CPF & CPONot SpecifiedDNA SynthesisInhibition of DNA synthesis, with a greater effect on C6 cells than PC12 cells.[5][6]
PC12 cells (neuronotypic)CPF & CPONot SpecifiedDNA SynthesisInhibition of DNA synthesis.[5][6]

Table 2: Effects of Chlorpyrifos and its Metabolites on Oxidative Stress and Neurite Outgrowth

Cell TypeCompoundConcentration Range (µM)EndpointKey Findings
Neuro-2a cellsCPFNot SpecifiedReactive Oxygen Species (ROS) GenerationTime-dependent increase in ROS generation.[1]
Rat hippocampal cellsCPFNot SpecifiedROS ProductionIn vitro exposure resulted in the production of ROS.[7]
Differentiating N2a cellsCPO1-10Neurite OutgrowthInhibition of axon-like neurite outgrowth.[8][9]
Human iPSC-derived neural stem cellsCPF≤ IC20Neurite OutgrowthDecreased number of neurites per neuron and branch points per neurite.[10]

Experimental Protocols

Primary Cortical Neuron Culture

Objective: To establish primary neuronal cultures for neurotoxicity testing.

Materials:

  • Embryonic day 17 (E17) rat fetuses

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine coated culture plates

Protocol:

  • Dissect cortices from E17 rat fetuses in chilled dissection medium.

  • Mince the tissue and incubate with a papain solution according to the manufacturer's instructions to dissociate the cells.

  • Gently triturate the cell suspension to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto poly-D-lysine coated plates at a desired density (e.g., 1 x 10^5 cells/cm²) in supplemented Neurobasal medium.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Allow neurons to mature for at least 7 days in vitro before experimental treatment.

Cell Viability Assessment (MTT Assay)

Objective: To quantify the cytotoxic effects of the test compound.

Materials:

  • Cultured neurons in 96-well plates

  • Test compound stock solution (e.g., Chlorpyrifos in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Protocol:

  • Plate neurons in a 96-well plate and allow them to adhere and differentiate.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the existing medium with the medium containing different concentrations of the test compound. Include vehicle controls (e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assessment (Caspase-3 Activity Assay)

Objective: To measure the activation of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cultured neurons

  • Test compound

  • Caspase-3 colorimetric assay kit (containing a specific substrate like DEVD-pNA)

  • Lysis buffer

  • Microplate reader

Protocol:

  • Treat cultured neurons with the test compound for the desired time.

  • Harvest the cells and lyse them using the provided lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm.

  • Calculate the caspase-3 activity and normalize it to the protein concentration.

Oxidative Stress Assessment (ROS Detection)

Objective: To measure the intracellular generation of reactive oxygen species (ROS).

Materials:

  • Cultured neurons

  • Test compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe

  • Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Culture neurons in a suitable format (e.g., 96-well black-walled plates).

  • Treat the cells with the test compound for the desired duration.

  • Wash the cells with warm HBSS.

  • Load the cells with H2DCFDA (e.g., 10 µM in HBSS) and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells again with HBSS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or visualize and quantify using a fluorescence microscope.

  • Express the ROS levels as a fold change relative to the vehicle-treated control.

Neurite Outgrowth Assessment

Objective: To quantify the effect of the test compound on neuronal differentiation and morphology.

Materials:

  • Differentiating neuronal cell line (e.g., SH-SY5Y, PC12, or human iPSC-derived neurons)

  • Test compound

  • Differentiation-inducing medium (e.g., serum-free medium with retinoic acid for SH-SY5Y)

  • Immunostaining reagents (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody)

  • High-content imaging system and analysis software

Protocol:

  • Plate the neuronal cells at a low density to allow for clear visualization of neurites.

  • Induce differentiation using the appropriate medium.

  • Simultaneously, treat the cells with various concentrations of the test compound.

  • After a suitable differentiation period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde.

  • Perform immunocytochemistry for a neuronal marker that highlights neurites (e.g., β-III tubulin).

  • Acquire images using a high-content imaging system.

  • Use automated image analysis software to quantify parameters such as:

    • Total neurite length per neuron

    • Number of neurites per neuron

    • Number of branch points per neuron

  • Normalize the data to the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

G cluster_0 Experimental Workflow for Neurotoxicity Assessment A Neuron Culture (Primary or Cell Line) B Exposure to this compound (or surrogate) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Caspase-3) B->D E Oxidative Stress Assay (e.g., ROS detection) B->E F Neurite Outgrowth Assessment B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: General experimental workflow for in vitro neurotoxicity assessment.

G cluster_ros Oxidative Stress Pathway cluster_mapk MAPK Signaling Pathway cluster_akt Akt/CHOP Pathway cluster_er ER Stress Pathway CPF Chlorpyrifos Exposure ROS Increased ROS Production CPF->ROS ERK ERK1/2 Activation (Pro-apoptotic) CPF->ERK JNK JNK Activation (Pro-apoptotic) CPF->JNK p38 p38 Activation (Anti-apoptotic) CPF->p38 Akt Akt Phosphorylation CPF->Akt ER_Stress ER Stress CPF->ER_Stress Apoptosis_ROS Apoptosis ROS->Apoptosis_ROS Apoptosis_MAPK Apoptosis ERK->Apoptosis_MAPK JNK->Apoptosis_MAPK p38->Apoptosis_MAPK CHOP CHOP Activation Akt->CHOP Apoptosis_Akt Apoptosis CHOP->Apoptosis_Akt IRE1a IRE1α/XBP1 Signaling ER_Stress->IRE1a Apoptosis_ER Apoptosis IRE1a->Apoptosis_ER

Caption: Signaling pathways implicated in Chlorpyrifos-induced neurotoxicity.[1][2][11]

References

Developing a standard operating procedure for Chlorethoxyfos handling and disposal

Author: BenchChem Technical Support Team. Date: December 2025

Standard Operating Procedure for Chlorethoxyfos Handling and Disposal

Version: 1.0

Introduction

This document provides a comprehensive Standard Operating Procedure (SOP) for the safe handling, use, and disposal of this compound. This compound is an organophosphate insecticide classified as extremely hazardous (Toxicity Category I) by the World Health Organization and the United States Environmental Protection Agency.[1][2] It is a potent acetylcholinesterase inhibitor, and exposure can lead to severe health effects, including nausea, dizziness, confusion, respiratory paralysis, and death.[1][3] This SOP is intended for researchers, scientists, and drug development professionals to ensure minimal exposure risk and proper environmental containment.

Hazard Identification and Properties

This compound is a colorless to gray or brown liquid that is fatal if swallowed, inhaled, or in contact with skin.[1][4] It also causes serious eye irritation and is very toxic to aquatic life with long-lasting effects.[4][5]

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValueReference
Chemical Formula C6H11Cl4O3PS[2]
Molar Mass 335.985 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 80°C[2]
Solubility in Water 0.1 mg/L[2]
UN Number 2783 or 2810[6][7]
Hazard Class 6.1 (Toxic)[6]
Packing Group I or III[6][7]
WHO Hazard Class IA (Extremely Hazardous)[1]

Experimental Protocols

Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, stringent adherence to PPE protocols is mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[4]

  • Skin and Body Protection: Wear a chemical-resistant suit or lab coat, and chemical-resistant boots.[4]

  • Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and pesticides is required, especially when handling the substance outside of a certified chemical fume hood.[4]

Handling and Storage
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ignition Sources: Avoid open flames, sparks, and other sources of ignition.[4]

  • Storage: Store in a cool, dry, well-ventilated, and locked area away from incompatible materials such as strong oxidizers and bases.[5][6] Keep containers tightly closed.[8]

  • Hygiene: Do not eat, drink, or smoke when handling this product.[4][8] Wash hands thoroughly after handling.[4]

Spill Response Protocol

In the event of a this compound spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control the Spill: For liquid spills, contain the spread by using absorbent materials like sand, sawdust, or commercial sorbents.[9][10] For dry spills, cover with a plastic sheet to prevent dispersal.[9]

  • Personal Protection: Don the appropriate PPE as described in section 3.1 before attempting cleanup.

  • Cleanup:

    • Liquid Spills: Absorb the spilled material with an inert absorbent.[9]

    • Solid Spills: Carefully sweep or scoop up the material and place it into a labeled, sealable container for disposal.[9][10]

  • Decontamination:

    • Decontaminate the spill area using a solution of household bleach and hydrated lime or sodium hypochlorite and sodium carbonate.[11][12]

    • Apply the decontamination solution and allow it to sit for at least one hour.[9]

    • Absorb the cleaning solution with fresh absorbent material and place it in the hazardous waste container.[12]

    • Repeat the decontamination process as necessary.

  • Waste Disposal: All contaminated materials, including absorbents, PPE, and soil, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[13]

Disposal Procedures

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Unused Product: Unused this compound must be disposed of as hazardous waste.[14] Do not pour down drains or into the environment.[14][15] Contact your institution's environmental health and safety department for guidance on proper disposal procedures.

  • Empty Containers: Empty containers are also considered hazardous due to residual contamination.[15] They should be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[15] The rinsate must be collected and disposed of as hazardous waste.[15] After rinsing, containers should be punctured to prevent reuse and disposed of according to institutional and regulatory guidelines.[16]

Visualizations

Chlorethoxyfos_Handling_Workflow start Start: Prepare for Handling this compound ppe 1. Don Personal Protective Equipment (PPE) - Gloves, Goggles, Face Shield - Respirator, Chemical Suit start->ppe handling 2. Handle this compound in a Fume Hood ppe->handling spill_check Spill Occurred? handling->spill_check no_spill Proceed with Experiment spill_check->no_spill No spill_response 3. Initiate Spill Response Protocol - Evacuate, Ventilate, Contain spill_check->spill_response Yes disposal 6. Dispose of Waste - Unused Product - Contaminated Materials - Rinsed Containers no_spill->disposal cleanup 4. Clean Up Spill - Use Absorbents - Collect Contaminated Material spill_response->cleanup decontaminate 5. Decontaminate Area - Apply Bleach/Lime Solution - Absorb and Collect Waste cleanup->decontaminate decontaminate->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

Chlorethoxyfos_Signaling_Pathway This compound This compound Exposure (Inhalation, Ingestion, Dermal) ache Acetylcholinesterase (AChE) This compound->ache Binds to inhibition Irreversible Inhibition This compound->inhibition ache->inhibition ach_accumulation Accumulation of Acetylcholine (ACh) in Synaptic Cleft inhibition->ach_accumulation Leads to receptor_overstimulation Overstimulation of Muscarinic and Nicotinic ACh Receptors ach_accumulation->receptor_overstimulation cns_effects Central Nervous System Effects: - Dizziness, Confusion - Respiratory Paralysis receptor_overstimulation->cns_effects pns_effects Peripheral Nervous System Effects: - Nausea, Vomiting - Muscle Twitching receptor_overstimulation->pns_effects death Death cns_effects->death pns_effects->death

Caption: Simplified signaling pathway of this compound toxicity.

References

Application Note: Enantioselective Analysis of Chlorethoxyfos Using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the enantioselective analysis of the organothiophosphate insecticide Chlorethoxyfos using chiral High-Performance Liquid Chromatography (HPLC). Due to the often differing biological activity and toxicity of individual enantiomers of chiral pesticides, their separation and quantification are crucial for environmental risk assessment and regulatory compliance.[1] This protocol describes a normal-phase HPLC method employing a polysaccharide-based chiral stationary phase (CSP) for the effective resolution of this compound enantiomers. The provided methodology is intended to guide researchers in establishing a reliable analytical procedure for the enantiomeric purity and degradation studies of this compound.

Introduction

This compound is a chiral organophosphate insecticide used for the control of various pests. Like many agrochemicals, it is often applied as a racemic mixture. However, the enantiomers of a chiral pesticide can exhibit significant differences in their insecticidal activity, metabolism, and toxicity to non-target organisms.[1] Therefore, the ability to separate and quantify the individual enantiomers is of paramount importance for understanding its environmental fate and for the development of potentially more effective and safer enantiomerically-enriched formulations. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective separation of chiral compounds, including pesticides.[1][2][3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high efficiency in resolving the enantiomers of a wide range of chiral pesticides.[2][4] This application note provides a detailed protocol for the enantioselective analysis of this compound using a polysaccharide-based CSP under normal-phase conditions.

Experimental Protocols

Materials and Reagents
  • This compound racemic standard (analytical grade)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Methanol (HPLC grade, for sample dissolution)

  • Deionized water

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.

  • Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Methanol

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of racemic this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase.

Sample Preparation

The sample preparation method should be adapted based on the matrix (e.g., soil, water, biological tissue). A generic solid-phase extraction (SPE) protocol for water samples is provided below as an example.

  • Sample Collection: Collect 100 mL of the water sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass the 100 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water.

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the retained this compound with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective separation of this compound based on the described method.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 8.5~ 10.2
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Capacity Factor (k') ~ 2.4~ 3.1
Selectivity Factor (α) \multicolumn{2}{c}{~ 1.29}

Note: The actual retention times and resolution may vary depending on the specific HPLC system, column condition, and exact mobile phase composition. The elution order of the enantiomers should be determined using an enantiomerically pure standard if available.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis SampleCollection Sample Collection (e.g., 100 mL Water) SPE_Conditioning SPE Cartridge Conditioning (Methanol, Water) SampleCollection->SPE_Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing (Deionized Water) Sample_Loading->Washing Drying Drying under Vacuum Washing->Drying Elution Elution (Methanol) Drying->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Injection (10 µL) Filtration->Injection Separation Chromatographic Separation (Chiralpak® AD-H) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Data_Analysis Data Analysis (Retention Time, Resolution) Detection->Data_Analysis

Caption: Experimental workflow for the enantioselective analysis of this compound.

chiral_separation_principle cluster_mobile_phase Mobile Phase cluster_csp Chiral Stationary Phase (CSP) cluster_elution Elution racemate S-Enantiomer R-Enantiomer csp Chiral Selector Sites racemate:S->csp Transient Diastereomeric Complex (Weaker) racemate:R->csp Transient Diastereomeric Complex (Stronger) eluted_s S-Enantiomer (Weaker Interaction, Elutes First) csp->eluted_s eluted_r R-Enantiomer (Stronger Interaction, Elutes Second) csp->eluted_r

Caption: Principle of this compound enantiomer separation on a chiral stationary phase.

Conclusion

This application note provides a detailed and reliable method for the enantioselective analysis of this compound by chiral HPLC. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions allows for the successful resolution of the enantiomers. This method can be applied for the quality control of this compound formulations and for studying the enantioselective behavior of this insecticide in various environmental matrices. The provided protocol and expected results serve as a valuable starting point for researchers and scientists in the fields of agrochemical analysis, environmental science, and toxicology. Further optimization of the method may be required depending on the specific application and sample matrix.

References

Application Notes and Protocols for Solid-Phase Extraction of Chlorethoxyfos in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Principle of the Method

This method utilizes a reversed-phase SPE mechanism. A C18-bonded silica sorbent, a nonpolar stationary phase, is used to retain the relatively nonpolar Chlorethoxyfos from the polar aqueous sample. The water sample is passed through the C18 cartridge, where this compound is adsorbed. Interferences that are more polar than this compound pass through the cartridge and are discarded. The retained this compound is then eluted from the cartridge with a small volume of an organic solvent. This process effectively concentrates the analyte and removes interfering matrix components, leading to improved sensitivity and accuracy in subsequent chromatographic analysis.

Data Presentation

The following table summarizes the expected performance of the SPE method for compounds structurally similar to this compound, providing a benchmark for the anticipated performance for this compound analysis.

Analyte (Similar Compound)SPE SorbentSpiked Concentration (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/L)
ChlorpyrifosC180.5 - 1085 - 105< 150.01 - 0.1
Various Organochlorine PesticidesC181 - 5> 80< 15Not Specified

Note: This data is based on established methods for similar organophosphate and organochlorine pesticides and serves as an expected performance guideline for this compound.[2][4]

Experimental Protocols

1. Materials and Reagents

  • SPE Cartridges: C18-bonded silica, 500 mg, 6 mL cartridges

  • Solvents (Pesticide residue grade or equivalent):

    • Methanol

    • Dichloromethane

    • Ethyl Acetate

    • n-Hexane

    • Acetone

  • Reagent Water: Deionized or distilled water, free of interfering substances

  • Glassware: Volumetric flasks, graduated cylinders, beakers, autosampler vials

  • Sample Collection Bottles: Amber glass bottles with PTFE-lined caps

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

2. Sample Preparation

  • Collect water samples in 1-liter amber glass bottles.

  • If residual chlorine is present, add a dechlorinating agent (e.g., ascorbic acid) at the time of collection.

  • Store samples at 4°C and extract within 7 days of collection.

  • Allow samples to equilibrate to room temperature before extraction.

  • Filter water samples through a 0.45 µm glass fiber filter to remove particulate matter that could clog the SPE cartridge.

3. Solid-Phase Extraction Procedure

The following protocol is based on EPA Method 8141B for organophosphorus pesticides.[1][5][6][7]

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of dichloromethane. Allow the sorbent to soak for 1 minute before drawing the solvent through under vacuum.[1]

    • Condition the cartridge by passing 10 mL of methanol through it. Do not allow the cartridge to go dry.[8]

    • Equilibrate the cartridge by passing 10 mL of reagent water through it, leaving a layer of water on top of the sorbent bed.[8]

  • Sample Loading:

    • Load the 1-liter water sample onto the conditioned cartridge at a flow rate of 10-15 mL/min using the vacuum manifold.[1]

    • Ensure the cartridge does not go dry during sample loading.

  • Washing (Optional):

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any remaining polar impurities.

  • Drying:

    • Dry the cartridge thoroughly by drawing air through it under full vacuum for 15-20 minutes.[2]

  • Elution:

    • Place a collection tube in the manifold.

    • Elute the retained this compound from the cartridge with two 5 mL aliquots of a suitable solvent or solvent mixture. Recommended elution solvents include:

      • Dichloromethane[8]

      • Ethyl Acetate

      • Acetone/n-Hexane mixture (e.g., 1:1 v/v)[9]

    • Allow the solvent to soak the sorbent for 1-2 minutes before drawing it through the cartridge into the collection tube.

4. Eluate Concentration and Reconstitution

  • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen in a warm water bath (35-40°C).

  • Add 2-3 mL of n-hexane and continue to concentrate to a final volume of 1 mL. This step is also for solvent exchange if the elution solvent is not compatible with the analytical instrument.[1]

  • Transfer the concentrated extract to a 2 mL autosampler vial for analysis by GC or LC.

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1L Water Sample Filter Filter Sample (0.45 µm) Sample->Filter Condition 1. Condition C18 Cartridge (Methanol, Water) Filter->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Reagent Water) Load->Wash Dry 4. Dry Cartridge (Vacuum) Wash->Dry Elute 5. Elute this compound (e.g., Dichloromethane) Dry->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in Hexane (1 mL) Concentrate->Reconstitute Analysis GC or LC Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound from water samples.

References

Application Notes & Protocols: Chlorethoxyfos as a Positive Control in Neurotoxicity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing chlorethoxyfos as a positive control in a variety of in vitro and in vivo neurotoxicity assays. This compound, a potent organophosphate insecticide, serves as a reliable positive control due to its well-established mechanism of action as an irreversible acetylcholinesterase (AChE) inhibitor.[1] Its use ensures the validity and sensitivity of experimental systems designed to assess the neurotoxic potential of test compounds.

The primary neurotoxic effect of this compound stems from the irreversible phosphorylation of acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] This accumulation results in the overstimulation of nicotinic and muscarinic acetylcholine receptors, causing a state of cholinergic crisis.[1] Beyond its direct impact on cholinergic transmission, this compound, like other organophosphates, can induce secondary neurotoxic effects, including oxidative stress and the modulation of critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines the use of this compound as a positive control in a colorimetric in vitro assay to measure the inhibition of acetylcholinesterase activity, based on the Ellman method.

Data Presentation: this compound AChE Inhibition

The following table summarizes representative quantitative data for AChE inhibition by this compound. Note that specific IC50 values can vary depending on the source of the enzyme and assay conditions. Researchers should determine the IC50 empirically in their system.

ParameterValue (Representative)Description
IC50 10 - 100 nMThe half-maximal inhibitory concentration of this compound on purified acetylcholinesterase.
Positive Control Concentration 1 µMA concentration expected to produce >90% inhibition of AChE activity.
Negative Control Vehicle (e.g., <1% DMSO)Should exhibit minimal to no inhibition of AChE activity.
Experimental Protocol: AChE Inhibition Assay

Materials:

  • This compound (analytical standard)

  • Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.

    • Working Solutions: Prepare serial dilutions of this compound in phosphate buffer to achieve final assay concentrations ranging from 1 nM to 10 µM. Also, prepare a 1 µM positive control solution.

    • AChE Solution: Prepare a working solution of AChE in phosphate buffer (e.g., 0.1 U/mL).

    • ATCI Solution: Prepare a 1.5 mM solution of ATCI in phosphate buffer (prepare fresh).

    • DTNB Solution: Prepare a 0.5 mM solution of DTNB in phosphate buffer.

  • Assay Procedure:

    • Add 25 µL of the this compound working solutions (or test compounds) to the wells of a 96-well plate. For the negative control, add 25 µL of vehicle. For the positive control, add 25 µL of the 1 µM this compound solution.

    • Add 25 µL of the AChE working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the ATCI solution and 100 µL of the DTNB solution to all wells.

    • Immediately measure the absorbance at 412 nm in a microplate reader at 1-minute intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (V_negative_control - V_sample) / V_negative_control ] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: AChE Inhibition Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_chl Prepare this compound Dilutions add_chl Add this compound/Controls to Plate prep_chl->add_chl prep_ache Prepare AChE Solution add_ache Add AChE to Plate prep_ache->add_ache prep_atci Prepare ATCI Solution add_substrate Add ATCI and DTNB prep_atci->add_substrate prep_dtnb Prepare DTNB Solution prep_dtnb->add_substrate add_chl->add_ache incubate Incubate (15 min) add_ache->incubate incubate->add_substrate read_plate Measure Absorbance at 412 nm add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

AChE Inhibition Assay Workflow

In Vitro Oxidative Stress Assay

This protocol describes the use of this compound as a positive control to induce oxidative stress in a neuronal cell line (e.g., SH-SY5Y), measured by the quantification of reactive oxygen species (ROS).

Data Presentation: this compound-Induced Oxidative Stress
ParameterValue (Representative)Description
Effective Concentration (EC50) 1 - 10 µMConcentration of this compound that induces a 50% increase in ROS production.
Positive Control Concentration 25 µMA concentration expected to produce a significant increase in ROS levels.
Negative Control Vehicle (e.g., <0.5% DMSO)Should exhibit baseline ROS levels.
Time Point 24 hoursDuration of exposure to this compound.
Experimental Protocol: ROS Production Assay

Materials:

  • This compound (analytical standard)

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in appropriate medium.

    • Seed cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare working solutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing different concentrations of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle control and a 25 µM positive control.

    • Incubate the cells for 24 hours.

  • ROS Detection:

    • After incubation, remove the treatment medium and wash the cells twice with warm PBS.

    • Add 100 µL of 10 µM H2DCFDA in PBS to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

    • Wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

    • Alternatively, visualize and capture images using a fluorescence microscope.

    • Normalize the fluorescence intensity of treated wells to the vehicle control to determine the fold increase in ROS production.

Visualization: this compound-Induced Neurotoxic Signaling

G cluster_primary Primary Mechanism cluster_secondary Secondary Mechanisms This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Breaks down Receptors Nicotinic & Muscarinic Receptors ACh->Receptors Activates Cholinergic_Crisis Cholinergic Hyperstimulation Receptors->Cholinergic_Crisis Overstimulation leads to ROS Reactive Oxygen Species (ROS) Production Cholinergic_Crisis->ROS Induces MAPK MAPK Pathway (e.g., p38, JNK, ERK) ROS->MAPK Activates Oxidative_Stress Oxidative Stress & Neuronal Damage MAPK->Oxidative_Stress Contributes to

This compound Neurotoxic Pathways

In Vivo Neurobehavioral Assessment

This protocol provides a framework for using this compound as a positive control in a rodent model to assess neurobehavioral changes, focusing on motor coordination and locomotor activity.

Data Presentation: this compound In Vivo Neurobehavioral Effects
EndpointThis compound-Treated Group (Representative)Control GroupDescription
Rotarod Performance (latency to fall, s) Decreased by 30-50%BaselineIndicates impaired motor coordination and balance.
Open Field (total distance traveled, cm) Decreased by 25-40%BaselineSuggests hypoactivity or general malaise.
Brain AChE Activity (% of control) 20-40%100%Confirms target engagement and biochemical effect.
Experimental Protocol: Neurobehavioral Assessment in Rodents

Animals and Treatment:

  • Use adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).

  • Administer this compound via oral gavage or intraperitoneal injection at a dose known to induce sub-lethal neurotoxic effects (e.g., 1-5 mg/kg, to be determined in pilot studies). The control group receives the vehicle.

  • Conduct behavioral testing at the time of expected peak effect (e.g., 2-4 hours post-dosing).

Rotarod Test (Motor Coordination):

  • Acclimate the animals to the rotarod apparatus for 2-3 days prior to the experiment.

  • On the test day, place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform 3 trials with an inter-trial interval of at least 15 minutes.

Open Field Test (Locomotor Activity):

  • Place the animal in the center of an open field arena (e.g., 40x40 cm).

  • Allow the animal to explore freely for 10 minutes.

  • Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Post-mortem Analysis:

  • Following behavioral testing, euthanize the animals and collect brain tissue.

  • Homogenize the brain tissue and measure AChE activity using the in vitro assay described above to correlate behavioral effects with biochemical changes.

Visualization: In Vivo Neurotoxicity Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimatize Animal Acclimatization baseline Baseline Behavioral Training (Rotarod) acclimatize->baseline dosing Administer this compound or Vehicle baseline->dosing peak_effect Wait for Peak Effect (2-4h) dosing->peak_effect behavioral_testing Behavioral Testing (Rotarod, Open Field) peak_effect->behavioral_testing euthanasia Euthanasia & Tissue Collection behavioral_testing->euthanasia biochem_assay Brain AChE Activity Assay euthanasia->biochem_assay data_analysis Data Correlation and Analysis biochem_assay->data_analysis

In Vivo Neurotoxicity Workflow

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Chlorethoxyfos gas chromatography analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of Chlorethoxyfos, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1][2][3] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[3] Tailing peaks can lead to several issues in your this compound analysis, including:

  • Reduced Resolution: Tailing can cause peaks to overlap, making it difficult to distinguish between this compound and other components in the sample.[1]

  • Inaccurate Quantification: The distorted peak shape can lead to errors in peak integration, resulting in less accurate and reproducible quantification of this compound.[1][4]

An asymmetry factor or tailing factor greater than 1.5 is a common indicator that peak tailing requires investigation.[1]

Q2: How can I determine the cause of peak tailing in my this compound chromatogram?

A2: A crucial first step is to observe whether the peak tailing affects only the this compound peak or all peaks in the chromatogram.[5][6]

  • All Peaks Tailing: If all peaks, including the solvent peak, exhibit tailing, the issue is likely due to a physical problem within the GC system.[5][6][7] This could be related to disruptions in the carrier gas flow path, such as improper column installation or a leak.[4][7]

  • Only this compound (and other active compounds) Tailing: If peak tailing is selective for active compounds like this compound, the cause is more likely chemical in nature.[5] This points towards issues such as active sites in the system, contamination, or unsuitable analytical conditions.[2][4] this compound, an organophosphate pesticide, can be susceptible to interactions with active sites.[8][9]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root causes of peak tailing in your this compound analysis.

Guide 1: Addressing Universal Peak Tailing (Physical Issues)

If all peaks in your chromatogram are tailing, follow these steps to investigate potential physical disruptions in your GC system.

Troubleshooting Workflow for Physical Issues

cluster_col_install Column Installation Details cluster_leak_check Leak Check Points cluster_inlet_maintenance Inlet Inspection start All Peaks Tailing col_install Check Column Installation start->col_install leak_check Perform Leak Check col_install->leak_check If tailing persists cut Ensure clean, 90° column cut depth Verify correct installation depth ferrule Use correct, new ferrules inlet_maintenance Inspect Inlet leak_check->inlet_maintenance If tailing persists septum_nut Septum nut inlet_fittings Inlet and detector fittings gas_lines Gas supply lines problem_solved Problem Resolved inlet_maintenance->problem_solved If tailing persists, consider advanced diagnostics liner Check for cracks or contamination septum Inspect for coring or overuse o_ring Examine O-rings for integrity

Caption: Troubleshooting workflow for universal peak tailing.

Experimental Protocol: Systematic Check for Physical Issues

  • Column Installation Check:

    • Action: Turn off the oven and inlet heating. Once cool, carefully remove the column from the inlet and detector.

    • Inspect the Column Ends: Examine the column cuts. They should be clean, without any jagged edges, and at a 90° angle to the column wall.[1] A poor cut can create turbulence and unswept volumes.[4]

    • Re-install the Column: If the cut is poor, trim 5-10 cm from the end of the column using a ceramic scoring wafer or a specialized tool. Re-install the column according to the manufacturer's instructions, ensuring the correct installation depth in both the inlet and detector.[1][5] Using a new, appropriate ferrule is also critical.

  • Leak Check:

    • Action: Use an electronic leak detector to systematically check for leaks at all fittings, including the septum nut, gas line connections, and column fittings at the inlet and detector.

    • Rationale: Leaks in the carrier gas flow path can introduce turbulence and cause peak tailing.

  • Inlet Maintenance:

    • Action: Disassemble the inlet and inspect the liner, septum, and O-rings.

    • Liner: Look for any cracks, deposits of non-volatile residue, or obstructions. Replace the liner if it appears dirty or damaged.[10] Using a deactivated liner is crucial for analyzing active compounds like organophosphates.[11]

    • Septum: A cored or over-tightened septum can cause leaks and sample path disruptions. Replace the septum if it shows signs of wear.

    • O-rings: Check for any signs of degradation or improper sealing and replace if necessary.

Guide 2: Addressing this compound-Specific Peak Tailing (Chemical & Method Issues)

If only this compound and other susceptible compounds are tailing, the cause is likely chemical. This can be due to interactions with active sites or suboptimal analytical method parameters.

Troubleshooting Workflow for Chemical & Method Issues

cluster_inlet_maintenance Inlet Maintenance cluster_col_maintenance Column Maintenance cluster_method_opt Method Optimization start This compound Peak Tailing inlet_maintenance Perform Inlet Maintenance start->inlet_maintenance col_maintenance Perform Column Maintenance inlet_maintenance->col_maintenance If tailing persists replace_liner Replace with a new, deactivated liner replace_septum Replace septum method_opt Optimize Method Parameters col_maintenance->method_opt If tailing persists trim_col Trim 10-20 cm from column inlet condition_col Condition column according to manufacturer's instructions problem_solved Problem Resolved method_opt->problem_solved If tailing persists, consider sample matrix effects inj_temp Check injector temperature oven_prog Review oven temperature program flow_rate Verify carrier gas flow rate

References

Overcoming matrix effects in Chlorethoxyfos residue analysis of fatty matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with chlorethoxyfos residue analysis in complex fatty matrices.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the analysis of this compound in fatty matrices such as edible oils, animal fats, and dairy products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound residues in fatty matrices?

A1: The primary challenges stem from the high lipid content of the matrix, which can lead to:

  • Matrix Effects: Co-extracted fats and other matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement and, consequently, inaccurate quantification.

  • Instrument Contamination: The accumulation of non-volatile fatty compounds in the gas chromatography (GC) inlet, column, and mass spectrometry (MS) source can cause signal drift, peak tailing, and reduced sensitivity, necessitating frequent and time-consuming instrument maintenance.

  • Low Analyte Recovery: this compound, being a lipophilic compound, can be difficult to extract efficiently from the fatty matrix while simultaneously removing interfering lipids. Some cleanup procedures may inadvertently remove the analyte along with the matrix components.

  • Analyte Stability: The presence of certain matrix components can potentially lead to the degradation of this compound during sample preparation and analysis.

Q2: Which sample preparation technique is most suitable for this compound in fatty matrices?

A2: The choice of technique depends on the specific matrix and the available resources. Here's a comparison of common methods:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method, but the original protocol often requires modification for high-fat samples to minimize fat co-extraction. Modifications may include using a higher solvent-to-sample ratio or incorporating a freezing-out step to precipitate lipids.

  • Liquid-Liquid Extraction (LLE): LLE can be effective for extracting this compound from liquid fatty matrices like edible oils. A two-step LLE with a mixture of ethyl acetate and acetonitrile has been shown to improve the extraction efficiency of lipophilic pesticides.

  • Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a highly selective cleanup technique that uses a novel sorbent to remove lipids based on size exclusion and hydrophobic interactions. It has demonstrated excellent matrix removal and high analyte recoveries for pesticides in high-fat matrices like avocado and edible oils.

  • Gel Permeation Chromatography (GPC): GPC is a classic and effective technique for separating large lipid molecules from smaller pesticide molecules. However, it can be time-consuming and requires specialized equipment.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound - Inefficient extraction from the fatty matrix.- Loss of analyte during the cleanup step.- Degradation of this compound during sample processing.- Optimize Extraction: For QuEChERS, consider increasing the volume of acetonitrile or using a modified salting-out step. For LLE, ensure vigorous mixing and sufficient phase separation time.- Evaluate Cleanup: If using dSPE with C18, be aware that it can retain some nonpolar pesticides. Consider using EMR-Lipid for more selective lipid removal. For GPC, ensure the elution window for this compound is correctly determined.- Check Stability: Analyze samples immediately after preparation. If storage is necessary, keep extracts at low temperatures (e.g., -20°C) in the dark. Consider adding a protecting agent if degradation is suspected.
Significant Matrix Effects (Signal Suppression or Enhancement) - Co-elution of matrix components with this compound.- Insufficient cleanup of the sample extract.- Improve Cleanup: Employ a more effective cleanup technique like EMR-Lipid or GPC. For QuEChERS with dSPE, a combination of PSA and C18 sorbents can be effective for some fatty matrices. - Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for signal suppression or enhancement. - Dilute the Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, this may compromise the limit of detection.
Poor Chromatographic Peak Shape (Tailing, Broadening) - Contamination of the GC inlet liner, column, or MS source with non-volatile matrix components.- Active sites in the GC system causing analyte adsorption.- Enhance Cleanup: A cleaner extract is crucial. Re-evaluate your cleanup procedure to ensure maximum removal of lipids.- Inlet Maintenance: Use a glass wool-packed liner or a liner with a frit to trap non-volatile matrix components. Perform regular inlet maintenance, including liner replacement and cleaning of the injection port.- Column Maintenance: Use a guard column and trim it regularly. Consider backflushing the analytical column after each injection to remove high-boiling point interferences.- Use Analyte Protectants: The addition of analyte protectants (e.g., sorbitol, gulonolactone) to the sample extracts and calibration standards can help to mask active sites in the GC system and improve peak shape.
Inconsistent Results (Poor Precision) - Non-homogeneous sample.- Variability in the sample preparation procedure.- Instrument instability.- Ensure Homogeneity: Thoroughly homogenize the fatty matrix sample before taking a subsample for extraction.- Standardize Procedures: Ensure consistent timing, volumes, and mixing during extraction and cleanup for all samples and standards.- Use an Internal Standard: Incorporate a suitable internal standard early in the sample preparation process to correct for variations in extraction efficiency and instrument response.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of organophosphate pesticides, including those with similar properties to this compound, in various fatty matrices using different analytical methods. Please note that specific results for this compound may vary depending on the exact experimental conditions.

Table 1: Recovery of Organophosphate Pesticides in Fatty Matrices using QuEChERS-based Methods

MatrixCleanup Sorbent(s)Spiking Level (ng/g)Average Recovery (%)RSD (%)Reference
AvocadodSPE with C18/PSA5070-110< 15
Edible OildSPE with PSA/C1810075-105< 10
MilkdSPE with C185085-115< 10
Fish TissuedSPE with PSA/MgSO410, 50, 10070-120< 20

Table 2: Performance of EMR-Lipid Cleanup for Pesticide Analysis in Fatty Matrices

MatrixAnalytical MethodSpiking Level (ng/g)Average Recovery (%)RSD (%)Reference
AvocadoGC-MS/MS10, 50, 20085-110< 10
Edible OilGC-MS/MS50, 10090-115< 8
Bovine LiverLC-MS/MS10, 5070-120< 15

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Organophosphate Pesticides in Fatty Matrices

MatrixAnalytical MethodLOD (ng/g)LOQ (ng/g)Reference
Edible OilGC-MS/MS1-55-15
AvocadoGC-MS/MS2-1010-25
Fish TissueGC-MS/MS1-33-10

Experimental Protocols

Protocol 1: Modified QuEChERS with dSPE Cleanup for this compound in Edible Oil

This protocol is a general guideline and may require optimization for specific oil types.

  • Sample Homogenization: Ensure the oil sample is well-mixed.

  • Extraction:

    • Weigh 5 g of the oil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standard solution.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Cleanup (dSPE):

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing dSPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the supernatant, add an analyte protectant, and transfer to an autosampler vial for GC-MS/MS analysis.

Protocol 2: EMR—Lipid Cleanup for this compound in a High-Fat Matrix (e.g., Avocado)

This protocol is based on the Agilent EMR—Lipid dSPE procedure.

  • QuEChERS Extraction:

    • Homogenize 15 g of the sample with 15 mL of acetonitrile.

    • Add QuEChERS extraction salts and centrifuge as described in Protocol 1.

  • EMR—Lipid Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile extract to a 2 mL centrifuge tube containing the EMR—Lipid dSPE sorbent.

    • Add 1 mL of water.

    • Vortex for 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Analysis:

    • The supernatant is ready for direct injection or further dilution before GC-MS/MS or LC-MS/MS analysis.

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample Homogenized Fatty Sample Add_Solvent Add Acetonitrile & Internal Standard Sample->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Shake Vigorous Shaking Add_Salts->Shake Centrifuge1 Centrifugation Shake->Centrifuge1 Transfer_Extract Transfer Acetonitrile Extract Centrifuge1->Transfer_Extract Supernatant Add_dSPE Add dSPE Sorbents (PSA + C18 + MgSO4) Transfer_Extract->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifugation Vortex->Centrifuge2 Final_Extract Final Extract for GC-MS/MS Analysis Centrifuge2->Final_Extract Supernatant EMR_Lipid_Workflow cluster_extraction QuEChERS Extraction cluster_cleanup EMR-Lipid Cleanup Sample_Prep Sample Homogenization & Extraction with Acetonitrile & Salts Centrifuge_Initial Centrifugation Sample_Prep->Centrifuge_Initial Transfer_Aliquot Transfer Extract Aliquot Centrifuge_Initial->Transfer_Aliquot Supernatant Add_EMR Add EMR-Lipid Sorbent & Water Transfer_Aliquot->Add_EMR Vortex_Mix Vortex Mixing Add_EMR->Vortex_Mix Centrifuge_Final Centrifugation Vortex_Mix->Centrifuge_Final Analysis_Step Analysis by GC-MS/MS or LC-MS/MS Centrifuge_Final->Analysis_Step Supernatant Troubleshooting_Logic Start Poor Analytical Result (Low Recovery, Matrix Effects) Check_Extraction Review Extraction Efficiency Start->Check_Extraction Check_Cleanup Evaluate Cleanup Method Check_Extraction->Check_Cleanup Yes Optimize_Extraction Modify Solvent/Sample Ratio or Extraction Time Check_Extraction->Optimize_Extraction No Check_Instrument Assess Instrument Performance Check_Cleanup->Check_Instrument Yes Implement_Better_Cleanup Use EMR-Lipid or GPC Check_Cleanup->Implement_Better_Cleanup No Use_Matrix_Matched Prepare Matrix-Matched Standards Check_Instrument->Use_Matrix_Matched Yes Perform_Maintenance Clean Inlet, Source; Trim Column Check_Instrument->Perform_Maintenance No Solution Improved Analytical Result Optimize_Extraction->Solution Implement_Better_Cleanup->Solution Use_Matrix_Matched->Solution Perform_Maintenance->Solution

Technical Support Center: Optimizing Chlorethoxyfos Extraction from High-Organic Matter Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Chlorethoxyfos from high-organic matter soil.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound from soils with high organic content.

Issue 1: Low Recovery of this compound
Possible Cause Troubleshooting Step Rationale
Strong Adsorption to Soil Organic Matter: this compound, like other organophosphate pesticides, can bind strongly to humic and fulvic acids in the soil, making extraction difficult.[1][2][3][4]1. Sample Pre-treatment: Ensure soil samples are properly air-dried, pulverized, and sieved (e.g., through a 250 µm sieve) to increase the surface area for solvent interaction. For dry soils, a hydration step by adding a specific volume of water and allowing it to sit before extraction can improve efficiency. 2. Solvent Selection: Utilize a solvent system with appropriate polarity. A mixture of a nonpolar and a polar solvent, such as hexane and acetone (1:1 v/v), has been shown to be effective for this compound extraction. Acetonitrile is also a common and effective solvent for organophosphate pesticides in QuEChERS methods.[5][6] 3. Extraction Technique: For robust extraction, consider methods that provide sufficient energy and contact time, such as mechanical shaking or sonication. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves vigorous shaking, has demonstrated good recoveries for a wide range of pesticides in soil.[7]
Inefficient Extraction from the Matrix: The chosen solvent may not be effectively penetrating the soil matrix to dissolve the this compound.1. Increase Shaking/Vortexing Time: Extend the duration of mechanical shaking or vortexing to ensure thorough mixing of the soil and solvent. 2. Sonication: Incorporate an ultrasonic bath step to aid in the disruption of soil aggregates and enhance solvent penetration.
Co-extraction of Interfering Substances: High-organic matter soils can release a large amount of co-extractives (e.g., humic acids) that can interfere with the final analysis and may trap the analyte.[7]1. Clean-up Step: Implement a dispersive solid-phase extraction (d-SPE) clean-up step. For soils with high organic content, a combination of sorbents like Primary Secondary Amine (PSA) and C18 can be effective. PSA removes organic acids, while C18 removes nonpolar interferences. Graphitized Carbon Black (GCB) can also be used, but with caution, as it may retain planar pesticides. 2. Solvent Partitioning: After the initial extraction, a salting-out step (e.g., with magnesium sulfate and sodium chloride in the QuEChERS method) helps to separate the organic solvent layer from the aqueous and solid phases, reducing interferences.
Issue 2: Poor Reproducibility of Results
Possible Cause Troubleshooting Step Rationale
Inhomogeneous Soil Samples: High-organic matter soils can be very heterogeneous, leading to variability in this compound concentration between subsamples.1. Thorough Homogenization: Before taking a subsample for extraction, ensure the entire soil sample is thoroughly homogenized. This can be done by mechanical mixing or by spreading the sample on a clean surface and using a coning and quartering technique.
Inconsistent Water Content: The amount of water in the soil can affect the extraction efficiency of certain solvents.1. Sample Drying: Air-dry samples to a constant weight before extraction to standardize the moisture content. 2. Controlled Hydration: If a hydration step is used, ensure the same amount of water is added to each sample and the hydration time is consistent.
Matrix Effects in Final Analysis (GC/LC): Co-extracted matrix components can enhance or suppress the analyte signal in the gas or liquid chromatograph, leading to inaccurate and irreproducible quantification.[7]1. Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and clean-up procedure as the samples. This helps to compensate for matrix effects. 2. Use of Internal Standards: Incorporate a suitable internal standard (e.g., a deuterated analogue of this compound or a compound with similar chemical properties) at the beginning of the sample preparation process to correct for analyte loss during extraction and for matrix effects.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound in high-organic matter soil?

A1: While several methods like Soxhlet and sonication can be used, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often a good starting point due to its efficiency, speed, and low solvent consumption.[7] A traditional liquid-solid extraction with a hexane:acetone (1:1 v/v) mixture followed by water washes has also been specifically documented for this compound (under the name DPX-43898).[6] The optimal method may depend on the specific soil characteristics and available laboratory equipment.

Q2: What are the key parameters to optimize in a QuEChERS protocol for high-organic matter soil?

A2: For high-organic matter soils, the key parameters to optimize are:

  • Sample Hydration: Adding water to dry soil samples before extraction can significantly improve recovery.

  • Extraction Solvent: Acetonitrile is commonly used, but for highly nonpolar compounds, the addition of a less polar solvent might be beneficial.

  • d-SPE Clean-up Sorbents: The type and amount of sorbents are critical. A combination of PSA (to remove organic acids) and C18 (to remove nonpolar interferences) is often effective. For soils with very high organic content, increasing the amount of PSA may be necessary.

Q3: How can I minimize the matrix effect when analyzing this compound extracts from high-organic matter soil?

A3: To minimize the matrix effect, you should:

  • Optimize the Clean-up Step: Use appropriate d-SPE sorbents to remove as many interfering co-extractives as possible.

  • Use Matrix-Matched Standards: Prepare your calibration curve in a blank matrix extract to mimic the conditions of your samples.

  • Employ an Internal Standard: Add an internal standard at the beginning of your sample preparation to account for variations in extraction efficiency and instrumental response.

  • Dilute the Final Extract: If the matrix effect is still significant, diluting the final extract can reduce the concentration of interfering substances, although this may compromise the limit of detection.

Q4: What are the expected recovery rates for this compound from high-organic matter soil?

A4: While specific recovery data for this compound in high-organic matter soil is limited in publicly available literature, recoveries for organophosphate pesticides with similar properties using optimized methods like QuEChERS are generally expected to be in the range of 70-120% .[7] However, this can be highly dependent on the soil type and the specifics of the analytical method.

Data Presentation

The following tables summarize representative recovery data for organophosphate pesticides from soils with high organic matter using different extraction techniques. Note: This data is for compounds similar to this compound and should be used as a general guideline.

Table 1: Comparison of Extraction Methods for Organophosphate Pesticides in High-Organic Matter Soil

Extraction MethodExtraction Solvent(s)Typical Recovery Range (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERSAcetonitrile70 - 115< 15[7]
Liquid-Solid ExtractionHexane:Acetone (1:1)85 - 105< 10[6]
SonicationDichloromethane:Acetone (1:1)65 - 95< 20General Literature
SoxhletHexane60 - 90< 20General Literature

Table 2: Influence of d-SPE Clean-up Sorbent on Recovery in QuEChERS for High-Organic Matter Soil

d-SPE Sorbent CombinationPurposeExpected Recovery (%)Potential Issues
PSA + C18 + MgSO₄Removes organic acids and nonpolar interferences.80 - 110May have lower recovery for very nonpolar compounds.
PSA + GCB + MgSO₄Removes organic acids and pigments.70 - 105GCB can retain planar pesticides, potentially lowering recovery.
C18 + MgSO₄Removes nonpolar interferences.75 - 110Less effective at removing polar interferences from organic matter.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for High-Organic Matter Soil

This protocol is adapted from established QuEChERS methods for pesticide analysis in soil.

1. Sample Preparation: a. Air-dry the soil sample to a constant weight. b. Grind the soil to pass through a 250 µm sieve. c. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. d. Add 8 mL of deionized water, vortex for 1 minute, and let it stand for 30 minutes to hydrate.

2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add the appropriate internal standard. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). d. Immediately cap and shake vigorously for 2 minutes. e. Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: a. Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 900 mg MgSO₄, 300 mg PSA, 150 mg C18). b. Vortex for 1 minute. c. Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant for analysis by GC-MS or LC-MS/MS. b. If necessary, evaporate the solvent and reconstitute in a suitable solvent for injection.

Protocol 2: Liquid-Solid Extraction with Hexane:Acetone

This protocol is based on the method described for DPX-43898 (this compound).[6]

1. Sample Preparation: a. Weigh 50 g of undried, homogenized soil into a 250 mL centrifuge bottle. b. If the sample is very dry, add 10 mL of deionized water.

2. Extraction: a. Add 100 mL of a hexane:acetone (1:1 v/v) mixture to the bottle. b. Cap and tumble on a mechanical tumbler for 2 hours at medium speed. c. Centrifuge at 3000 rpm for 5 minutes. d. Decant the extract into a 500 mL separatory funnel.

3. Solvent Partitioning/Clean-up: a. Add 100 mL of deionized water to the separatory funnel and shake. b. Allow the layers to separate and discard the lower aqueous phase. c. Repeat the water wash with another 100 mL of deionized water. d. Transfer the upper hexane layer to a 100 mL volumetric flask and bring to volume with hexane.

4. Final Analysis: a. Filter an aliquot of the hexane extract through a 0.45 µm filter before analysis by GC-ECD or GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis start High-Organic Matter Soil Sample homogenize Homogenize, Dry, and Sieve start->homogenize weigh Weigh Subsample homogenize->weigh add_solvent Add Extraction Solvent (e.g., Acetonitrile or Hexane:Acetone) weigh->add_solvent shake Vigorous Shaking / Tumbling add_solvent->shake centrifuge1 Centrifugation shake->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe d-SPE / Solvent Partitioning supernatant->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Collect Final Extract centrifuge2->final_extract analysis GC or LC Analysis final_extract->analysis

Caption: General workflow for this compound extraction from soil.

troubleshooting_workflow start Low this compound Recovery? check_adsorption Strong Adsorption to Organic Matter? start->check_adsorption optimize_pretreatment Optimize Sample Pre-treatment (Hydration, Grinding) check_adsorption->optimize_pretreatment Yes check_solvent Inefficient Solvent? check_adsorption->check_solvent No optimize_pretreatment->check_solvent change_solvent Modify Solvent System (e.g., Hexane:Acetone) check_solvent->change_solvent Yes check_cleanup Co-extraction Issues? check_solvent->check_cleanup No change_solvent->check_cleanup optimize_cleanup Optimize d-SPE Clean-up (e.g., add more PSA) check_cleanup->optimize_cleanup Yes end Recovery Improved check_cleanup->end No optimize_cleanup->end

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Detection of Chlorethoxyfos in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Chlorethoxyfos in water samples. Our aim is to help you improve the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in analyzing this compound in water at low concentrations?

A1: The primary challenge is overcoming the low aqueous solubility of this compound and mitigating matrix effects from environmental samples.[1] this compound has a very low solubility in water (less than 1 mg/L), which means it can be difficult to extract efficiently and may adsorb to glassware or particulates in the sample.[2] Matrix effects, caused by co-extracted organic and inorganic compounds, can suppress or enhance the instrument's response to this compound, leading to inaccurate quantification.

Q2: How can I improve the extraction efficiency of this compound from water samples?

A2: To improve extraction efficiency, a pre-concentration step is essential. Solid-Phase Extraction (SPE) is a widely used and effective technique.[3][4] Key parameters to optimize include:

  • Sorbent Selection: C18 cartridges are commonly used for organophosphorus pesticides due to their hydrophobic nature, which effectively retains this compound.

  • Sample Pre-treatment: Adjusting the sample pH and adding salt (salting out) can increase the extraction efficiency for some organophosphorus pesticides.[1][2]

  • Elution Solvent: A solvent or solvent mixture that can effectively desorb this compound from the SPE sorbent is crucial. A combination of n-hexane and acetone has been shown to be effective for a range of pesticides.[4]

Q3: Which analytical technique is most suitable for sensitive detection of this compound?

A3: Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is the preferred method for sensitive and selective detection of this compound. The use of Multiple Reaction Monitoring (MRM) in MS/MS significantly reduces background noise and interferences, leading to lower limits of detection. For routine analysis, GC with a Nitrogen-Phosphorus Detector (NPD) can also be a sensitive option for organophosphorus pesticides.[5]

Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for organophosphorus pesticides in water?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Inefficient Extraction: Poor recovery of this compound from the water sample. 2. Analyte Degradation: this compound may degrade in the GC inlet at high temperatures. 3. Matrix Suppression: Co-eluting matrix components are suppressing the ionization of this compound in the MS source.1. Optimize SPE Method: Refer to the detailed SPE protocol below. Ensure proper conditioning of the cartridge and use an appropriate elution solvent. Consider adding a salting-out agent to the water sample.[1][2] 2. Optimize GC Inlet Parameters: Use a deactivated liner and optimize the injector temperature. Pulsed splitless injection can improve the transfer of analytes to the column. 3. Improve Sample Cleanup: Use additional cleanup steps after extraction (e.g., dispersive SPE with graphitized carbon black) to remove interfering matrix components. Alternatively, dilute the extract, though this will raise the detection limit.
Poor Peak Shape (Tailing or Fronting) 1. Active Sites in GC System: The analyte is interacting with active sites in the injector liner, column, or connections. 2. Inappropriate GC Column: The column phase is not suitable for this compound. 3. Co-eluting Interferences: A matrix component is co-eluting with and distorting the this compound peak.1. Perform GC System Maintenance: Replace the injector liner and septum. Trim the analytical column from the inlet side. Use deactivated liners and columns. 2. Select an Appropriate Column: A low-polarity column, such as a DB-5ms or equivalent, is generally suitable for organophosphorus pesticide analysis. 3. Optimize Chromatographic Method: Adjust the temperature program to better separate this compound from interfering peaks.
Inconsistent or Non-Reproducible Results 1. Variable Extraction Recovery: Inconsistent performance of the SPE procedure. 2. Inconsistent Injection Volume: Issues with the autosampler. 3. Fluctuating Instrument Sensitivity: Contamination of the MS source.1. Automate Extraction: If possible, use an automated SPE system to improve reproducibility.[1] Ensure consistent sample loading and elution flow rates. 2. Check Autosampler: Verify the autosampler syringe is functioning correctly and there are no air bubbles in the syringe. 3. Clean MS Source: Perform routine maintenance and cleaning of the MS ion source, quadrupole, and detector as recommended by the manufacturer.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the solvents, reagents, or SPE cartridges. 2. Sample Matrix Interferences: Complex water samples with high levels of organic matter. 3. GC Column Bleed: Degradation of the stationary phase of the GC column at high temperatures.1. Use High-Purity Reagents: Use pesticide-grade or equivalent high-purity solvents and reagents. Run a method blank to check for contamination. 2. Enhance Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol. 3. Condition the GC Column: Condition the column according to the manufacturer's instructions. Ensure the final oven temperature does not exceed the column's maximum operating temperature.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organophosphorus pesticides in water using Solid-Phase Extraction and Gas Chromatography. While specific data for this compound is limited, these values for similar compounds can serve as a reference for method development and validation.

Parameter Value Range Analytical Method Reference
Limit of Detection (LOD) 0.7 - 50 ng/LSPME-GC-MS[6]
0.01 - 0.088 µg/LSPE-GC-ECD[4]
5 ng/LLLE-GC-MS/MS
Limit of Quantification (LOQ) 0.035 - 0.290 µg/LSPE-GC-ECD[4]
10 ng/LLLE-GC-MS/MS
Recovery 71% - 104%SPME-GC-MS[6]
74.2% - 116.4%SPE-GC-ECD[4]
83% - 100%SPE-GC-NPD[1][2]
Relative Standard Deviation (RSD) 1.25% - 6.80%SPE-GC-ECD[4]
2.4% - 8.7%SPE-GC-NPD[1]

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general guideline for the extraction and pre-concentration of this compound from water samples using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Take a 500 mL water sample.

    • Consider adding a surrogate or internal standard to the sample.

    • Pass the water sample through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with 5-10 mL of a suitable solvent mixture (e.g., 1:1 n-hexane:acetone).[4]

    • Collect the eluate in a clean collection tube.

  • Concentration:

    • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS/MS analysis.

GC-MS/MS Analysis of this compound

This is a general method for the analysis of this compound using GC-MS/MS. Instrument parameters should be optimized for your specific system.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 180 °C at 25 °C/min.

      • Ramp to 280 °C at 5 °C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis WaterSample 500 mL Water Sample SPE Solid-Phase Extraction (C18) WaterSample->SPE Loading Concentration Concentration to 1 mL SPE->Concentration Elution GCMS GC-MS/MS Analysis Concentration->GCMS Injection Data Data Acquisition & Processing GCMS->Data Result Final Concentration Data->Result Quantification troubleshooting_flowchart Start Start Troubleshooting Issue Identify Primary Issue Start->Issue LowSignal Low/No Signal Issue->LowSignal Low Signal BadPeakShape Poor Peak Shape Issue->BadPeakShape Bad Peak Shape InconsistentResults Inconsistent Results Issue->InconsistentResults Inconsistency CheckExtraction Optimize SPE Protocol LowSignal->CheckExtraction CheckActiveSites Check for Active Sites BadPeakShape->CheckActiveSites CheckReproducibility Verify SPE & Autosampler InconsistentResults->CheckReproducibility CheckGCInlet Check GC Inlet & Temp CheckExtraction->CheckGCInlet Recovery OK CheckMatrix Investigate Matrix Effects CheckGCInlet->CheckMatrix Inlet OK SolutionFound Issue Resolved CheckMatrix->SolutionFound CheckColumn Verify Column Integrity CheckActiveSites->CheckColumn System Inert CheckColumn->SolutionFound CleanSource Clean MS Ion Source CheckReproducibility->CleanSource Prep OK CleanSource->SolutionFound signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding & Nerve Signal CholineAcetate Choline + Acetate (Inactive) AChE->CholineAcetate This compound This compound This compound->AChE Inhibition

References

Addressing Chlorethoxyfos degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Chlorethoxyfos during sample storage and preparation. Our goal is to help you ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation in my samples?

A1: this compound, an organothiophosphate insecticide, is susceptible to degradation through several mechanisms. The primary factors influencing its stability are:

  • pH: this compound is most stable in acidic conditions and degrades more rapidly as the pH increases (becomes more alkaline).[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.

  • Microbial Activity: Microorganisms in soil and water samples can metabolize and degrade this compound.

Q2: How should I store my samples to minimize this compound degradation?

A2: Proper storage is crucial for maintaining the integrity of your samples. Follow these guidelines:

  • Temperature: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or, ideally, -80°C is preferable to slow down chemical and microbial degradation.

  • Light: Always store samples in amber glass vials or other light-blocking containers to prevent photodegradation.

  • pH: For aqueous samples, consider adjusting the pH to a slightly acidic range (e.g., pH 5-6) to improve stability, especially if long-term storage is anticipated.[1]

Q3: What are the best practices for preparing this compound standards?

A3: The accuracy of your quantification relies on the stability of your analytical standards.

  • Solvent Selection: Prepare stock solutions in a non-polar, aprotic solvent such as acetonitrile or toluene. Avoid using protic solvents like methanol, which can participate in degradation reactions.

  • Storage: Store stock and working solutions in amber glass vials at -20°C or lower.

  • Preparation: Allow solutions to come to room temperature before opening to prevent condensation, which can alter the concentration. Prepare fresh working standards from the stock solution regularly.

Troubleshooting Guides

Issue 1: Low Recovery of this compound in Analytical Results

Low recovery is a common issue that can arise from degradation during sample preparation or analysis. Use the following troubleshooting steps to identify and resolve the problem.

Troubleshooting Workflow for Low this compound Recovery

Low_Recovery_Troubleshooting Start Low this compound Recovery Detected Check_Standards 1. Verify Standard Integrity - Prepare fresh standards - Compare with old standards Start->Check_Standards Check_Storage 2. Review Sample Storage - Temperature logs - Light protection - Storage duration Check_Standards->Check_Storage Standards OK Sol_Standards Action: Use fresh standards. Recalibrate instrument. Check_Standards->Sol_Standards Check_Extraction 3. Evaluate Extraction Procedure - Solvent choice - pH of extraction solvent - Extraction time and temperature Check_Storage->Check_Extraction Storage OK Sol_Storage Action: Optimize storage conditions (temp, light, duration). Check_Storage->Sol_Storage Check_Cleanup 4. Assess Cleanup Step - SPE/QuEChERS recovery - Sorbent-analyte interactions - Elution solvent volume Check_Extraction->Check_Cleanup Extraction OK Sol_Extraction Action: Modify extraction protocol (e.g., acidify solvent). Check_Extraction->Sol_Extraction Check_Instrument 5. Investigate Instrument Performance - GC/LC column performance - Inlet/ion source cleanliness - Detector sensitivity Check_Cleanup->Check_Instrument Cleanup OK Sol_Cleanup Action: Test alternative cleanup materials or methods. Check_Cleanup->Sol_Cleanup Resolved Problem Resolved Check_Instrument->Resolved Instrument OK Sol_Instrument Action: Perform instrument maintenance. Check_Instrument->Sol_Instrument

Caption: A step-by-step workflow for troubleshooting low this compound recovery.

Issue 2: Inconsistent Results Between Replicate Samples

Variability between replicate samples often points to inconsistent sample handling or matrix effects.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inhomogeneous Sample Ensure thorough homogenization of the entire sample before taking aliquots for extraction. For solid samples, grinding to a fine, uniform powder is recommended.
Variable Degradation During Processing Standardize the time and temperature for each step of the sample preparation process for all samples. Process samples in smaller batches to minimize the time samples spend at room temperature.
Matrix Effects The presence of co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement. Utilize matrix-matched standards for calibration to compensate for these effects. Consider a more rigorous cleanup step to remove interfering compounds.
Inconsistent pH The pH of the sample matrix can influence both the extraction efficiency and the stability of this compound.[2] Measure and, if necessary, adjust the pH of the sample homogenate before extraction.

Data on this compound Stability

Understanding the rate of degradation under different conditions can help in planning experiments and interpreting results.

Table 1: Hydrolytic Degradation of this compound at 25°C

pHHalf-life (Days)
54.3
759
972

Data sourced from PubChem.[1]

Experimental Protocols

Protocol 1: Recommended Storage of Field Samples
  • Collect samples directly into amber glass containers.

  • If samples are aqueous, check the pH. If above 7, adjust to a pH between 5 and 6 using a dilute acid (e.g., phosphoric acid).

  • Immediately place samples on ice or in a cooler with frozen gel packs for transport to the laboratory.

  • Upon arrival at the lab, either process the samples immediately or store them at ≤ -20°C.

Protocol 2: Generic QuEChERS-based Extraction for Soil Samples

This protocol is a starting point and may require optimization based on your specific soil type and analytical instrumentation.

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water (if the soil is dry) and vortex to create a slurry.

  • Add 10 mL of acetonitrile containing 1% acetic acid. The acid helps to stabilize this compound during extraction.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • For cleanup, use a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and a sorbent like C18. Avoid using primary secondary amine (PSA) as it can increase the pH and promote degradation.

  • Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the final extract into an autosampler vial for analysis.

This compound Degradation Pathway

This compound can degrade through several pathways, primarily hydrolysis and oxidation. Understanding these pathways can help in identifying potential degradation products that might be present in your samples.

Simplified Degradation Pathway of this compound

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (cleavage of P-O bond) This compound->Hydrolysis Oxidation Oxidation (P=S to P=O) This compound->Oxidation Metabolite1 3,5,6-trichloro-2-pyridinol (TCP) Hydrolysis->Metabolite1 Metabolite2 This compound Oxon Oxidation->Metabolite2 Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite2->Further_Degradation

Caption: Simplified degradation pathways of this compound via hydrolysis and oxidation.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should validate all methods and storage conditions for their specific matrices and analytical systems.

References

Minimizing instrument contamination when analyzing Chlorethoxyfos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing instrument contamination when analyzing Chlorethoxyfos.

Troubleshooting Contamination in this compound Analysis

Contamination during the analysis of this compound, an organophosphate insecticide, can lead to inaccurate quantification and false positives. The following guide provides a systematic approach to identifying and resolving common contamination issues in Gas Chromatography-Mass Spectrometry (GC-MS) systems.

Identifying the Source of Contamination

The first step in troubleshooting is to pinpoint the origin of the contamination. This can be achieved through a series of blank injections.

Logical Flow for Contamination Source Identification

Start Observe Contamination (e.g., Ghost Peaks, High Baseline) Solvent_Blank Inject Solvent Blank Start->Solvent_Blank No_Injection_Blank Perform 'No-Injection' Blank (Cycle instrument without injection) Solvent_Blank->No_Injection_Blank Peak Persists Syringe_Rinse Inject Syringe Rinse Solvent Solvent_Blank->Syringe_Rinse Peak Disappears or Reduces Source_Identified Source of Contamination Identified No_Injection_Blank->Source_Identified Peak Persists (Contamination in GC oven, column, or detector) No_Injection_Blank->Source_Identified Peak Disappears (Contamination in injector or syringe) Syringe_Rinse->Source_Identified Peak Present (Contamination in syringe) Syringe_Rinse->Source_Identified Peak Absent (Contamination from previous sample carryover) Start Cool Down Injector and Oven Disassemble Disassemble Injector Port Start->Disassemble Clean_Parts Clean Individual Components (Liner, O-rings, Metal Surfaces) Disassemble->Clean_Parts Solvent_Rinse Rinse with Sequence of Solvents Clean_Parts->Solvent_Rinse Dry_Parts Dry Parts Thoroughly Solvent_Rinse->Dry_Parts Reassemble Reassemble Injector Dry_Parts->Reassemble Leak_Check Perform Leak Check Reassemble->Leak_Check Condition Condition the System Leak_Check->Condition End Ready for Analysis Condition->End

Calibration curve issues in quantitative analysis of Chlorethoxyfos

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantitative Analysis of Chlorethoxyfos

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantitative analysis of this compound, with a specific focus on calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for a this compound calibration curve?

A1: A reliable calibration curve for this compound should meet several performance criteria to ensure the accuracy and validity of the quantitative data. While specific parameters can vary slightly based on the analytical method and regulatory guidelines, the following table summarizes generally accepted criteria for pesticide residue analysis.[1][2][3]

Parameter Acceptance Criteria Commonly Used Technique
Correlation Coefficient (r²) ≥ 0.995Linear Regression
Linearity Visual inspection of the curve and residual plots. Residuals should be randomly distributed around zero.Gas Chromatography-Mass Spectrometry (GC-MS), GC-Tandem Mass Spectrometry (GC-MS/MS)
Range Should cover the expected concentration range of the samples.-
Accuracy (at each calibration level) Within ± 15-20% of the nominal concentration (± 20-25% at the Limit of Quantitation).-
Precision (RSD of response factors) ≤ 15-20%-
Recovery (in matrix) 70-120% with a Relative Standard Deviation (RSD) ≤ 20%.[2]Matrix-matched standards or procedural calibration.[4]

Q2: My calibration curve for this compound is non-linear. What are the potential causes?

A2: Non-linearity in calibration curves for this compound can arise from several factors, often related to the analyte's properties, the sample matrix, or the analytical instrumentation. Common causes include:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.[5][6][7]

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][8][9]

  • Analyte Degradation: this compound may be unstable under the analytical conditions, such as high temperatures in the GC inlet.

  • Improper Standard Preparation: Errors in the serial dilution of stock solutions can lead to inaccurate standard concentrations.[5]

  • Contamination: Contamination of the analytical system can introduce interfering peaks or baseline noise.[10][11]

Q3: How can I minimize matrix effects when analyzing this compound in complex samples like soil or agricultural products?

A3: Matrix effects are a significant challenge in the analysis of pesticides like this compound in complex matrices.[1][8][9] Several strategies can be employed to mitigate these effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[4][12]

  • Use of Internal Standards: An isotopically labeled version of this compound or a compound with similar chemical and physical properties can be used as an internal standard to correct for variations in instrument response and matrix effects.[10][13]

  • Sample Preparation and Cleanup: Employ effective sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by a cleanup step (e.g., dispersive solid-phase extraction) to remove interfering matrix components.[13][14]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal.

Troubleshooting Guide: Calibration Curve Issues

This guide provides a systematic approach to troubleshooting common problems encountered with this compound calibration curves.

Issue 1: Poor Correlation Coefficient (r² < 0.995)

Potential Cause Troubleshooting Step
Inaccurate Standard Preparation Prepare fresh calibration standards from a certified reference material. Verify the accuracy of pipettes and volumetric flasks.[15][16][17]
Instrument Instability Check for leaks in the GC system. Ensure stable gas flows and temperatures.[10][11] Condition the GC column.
Inappropriate Calibration Range Narrow the concentration range of the calibration standards to the linear range of the detector.
Outliers Re-inject the problematic standard. If the issue persists, prepare a fresh dilution of that standard.

Issue 2: Inconsistent Peak Areas for Replicate Injections

Potential Cause Troubleshooting Step
Autosampler Malfunction Check the autosampler syringe for air bubbles or leaks. Ensure the injection volume is consistent.
Septum Leak Replace the injection port septum.
Sample Evaporation Ensure vials are properly capped. Use vial inserts for small volumes.
Analyte Adsorption Use deactivated glass inserts in the GC inlet.

Issue 3: No Peak or Very Small Peak for Low Concentration Standards

Potential Cause Troubleshooting Step
Limit of Detection (LOD) Not Reached Concentrate the sample extract or increase the injection volume. Optimize MS parameters for better sensitivity.
Analyte Degradation Lower the injection port temperature. Check for active sites in the GC system. This compound is stable at room temperature for over 18 months, but can degrade at elevated temperatures.[18]
Incorrect Standard Concentration Verify the dilution calculations and the concentration of the stock solution.

Experimental Protocol: Generation of a Reliable Calibration Curve for this compound by GC-MS/MS

This protocol outlines the key steps for preparing calibration standards and generating a robust calibration curve for the quantitative analysis of this compound.

1. Preparation of Stock and Working Standard Solutions

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of certified this compound reference standard and dissolve it in a suitable solvent such as acetonitrile or ethyl acetate to a final known volume in a volumetric flask.[19] Store the stock solution at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution. A typical calibration curve may include 5 to 7 concentration levels covering the expected sample concentration range.

2. Instrument and Analytical Conditions

  • Instrument: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).

  • Injection: Use a programmed temperature vaporization (PTV) inlet in solvent vent mode to minimize matrix introduction into the system.[10]

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • MS/MS Parameters: Optimize the Multiple Reaction Monitoring (MRM) transitions for this compound. A common transition is m/z 299.0 > 97.0.[10]

3. Calibration Curve Construction and Evaluation

  • Inject the calibration standards from the lowest to the highest concentration.

  • Plot the peak area response against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Visually inspect the curve for linearity and examine the residual plot.

  • Calculate the accuracy for each calibration point.

Visualizations

TroubleshootingWorkflow cluster_start Start: Calibration Curve Issue cluster_investigation Investigation Steps cluster_decision Decision and Action cluster_end Resolution Start Poor Calibration Curve (e.g., r² < 0.995, non-linear) CheckStandards 1. Verify Standard Preparation - Freshly prepare standards - Check calculations and dilutions - Use certified reference material Start->CheckStandards CheckInstrument 2. Assess Instrument Performance - Check for leaks - Verify gas flows and temperatures - Condition GC column - Clean ion source CheckStandards->CheckInstrument Standards OK Reanalyze Re-run Calibration Curve CheckStandards->Reanalyze Standards Remade EvaluateMatrix 3. Investigate Matrix Effects - Prepare matrix-matched standards - Use internal standards - Perform sample cleanup (e.g., QuEChERS) - Dilute sample extract CheckInstrument->EvaluateMatrix Instrument OK OptimizeMethod Optimize Analytical Method - Adjust GC inlet temperature - Modify sample prep/cleanup CheckInstrument->OptimizeMethod Instrument Issues Found EvaluateMatrix->Reanalyze Matrix Effects Addressed EvaluateMatrix->OptimizeMethod Reanalyze->CheckStandards Curve still Unacceptable End Acceptable Calibration Curve (Meets Performance Criteria) Reanalyze->End Curve is Acceptable OptimizeMethod->Reanalyze Method Adjusted

Caption: Troubleshooting workflow for this compound calibration curve issues.

References

Technical Support Center: Enhancing the Resolution of Chlorethoxyfos Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public data specifically for the chiral separation of Chlorethoxyfos, this technical support center provides guidance based on established best practices and successful methodologies for the enantioselective analysis of structurally related chiral organophosphorus pesticides. The provided protocols and troubleshooting advice should serve as a strong starting point for method development for this compound.

This resource is designed for researchers, scientists, and drug development professionals to assist in the chiral separation of this compound enantiomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the chiral separation of this compound enantiomers.

Issue 1: Poor or No Resolution of Enantiomers

Possible Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral recognition. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown broad applicability for organophosphorus pesticides.[1][2] If initial attempts with one type of polysaccharide CSP are unsuccessful, screen other polysaccharide-based columns with different selectors (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)).[1][3]
Suboptimal Mobile Phase Composition The composition of the mobile phase significantly influences enantioselectivity.[4] For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). For Supercritical Fluid Chromatography (SFC), adjust the percentage of the co-solvent (e.g., methanol, ethanol) in supercritical CO2.[5]
Incorrect Temperature Temperature can affect the chiral recognition mechanism.[5] Experiment with a range of column temperatures (e.g., 10°C, 25°C, 40°C) to observe the impact on resolution. Lower temperatures often, but not always, improve resolution for enthalpy-driven separations.[5]
Incompatible Mobile Phase Additives Mobile phase additives can enhance or diminish chiral separation. For reversed-phase methods, the pH of the aqueous phase can be critical. The use of acidic or basic additives should be systematically evaluated.[6]

Logical Flow for Troubleshooting Poor Resolution

PoorResolution Start Poor or No Resolution CheckCSP Is the CSP appropriate for organophosphorus pesticides? Start->CheckCSP ScreenCSPs Screen alternative polysaccharide-based CSPs CheckCSP->ScreenCSPs No CheckMobilePhase Is the mobile phase composition optimized? CheckCSP->CheckMobilePhase Yes ScreenCSPs->CheckMobilePhase OptimizeMobilePhase Systematically vary solvent ratios and modifiers CheckMobilePhase->OptimizeMobilePhase No CheckTemperature Has the effect of temperature been evaluated? CheckMobilePhase->CheckTemperature Yes OptimizeMobilePhase->CheckTemperature OptimizeTemperature Test a range of column temperatures CheckTemperature->OptimizeTemperature No ResolutionAchieved Resolution Achieved CheckTemperature->ResolutionAchieved Yes OptimizeTemperature->ResolutionAchieved

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing or Fronting

Possible Cause Recommended Solution
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Secondary Interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing. The addition of a small amount of a competing agent to the mobile phase (e.g., a weak acid or base) can sometimes mitigate these effects.
Column Degradation The performance of a chiral column can degrade over time, especially with harsh mobile phases. Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
Inappropriate Solvent for Sample Dissolution Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.

Issue 3: Irreproducible Retention Times

Possible Cause Recommended Solution
Fluctuations in Temperature Inconsistent column temperature can lead to shifts in retention times. Use a column oven to maintain a stable temperature.
Mobile Phase Composition Changes Evaporation of volatile solvents in the mobile phase can alter its composition over time, affecting retention. Ensure mobile phase reservoirs are well-sealed. Prepare fresh mobile phase daily.
Pump Malfunction Inconsistent flow from the pump will cause retention times to vary. Check for leaks, air bubbles in the system, and ensure the pump seals are in good condition.
Column Equilibration Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can lead to drifting retention times. Ensure the column is thoroughly equilibrated, which may take longer for some chiral applications.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of chiral stationary phase (CSP) for separating this compound enantiomers?

A1: While specific data for this compound is limited, polysaccharide-based CSPs are highly effective for a wide range of chiral pesticides, including organophosphorus compounds.[1] Columns with amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) or cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD), are excellent starting points for method development.[3][4] A screening of several different polysaccharide-based CSPs is the most prudent approach to find the optimal stationary phase.[2]

Q2: How do I choose between normal-phase and reversed-phase HPLC for chiral separation?

A2: The choice between normal-phase (NP) and reversed-phase (RP) HPLC depends on the physicochemical properties of this compound and the desired outcome.

  • Normal-Phase (NP-HPLC): Often provides better enantioselectivity for many chiral compounds and is widely used for the separation of organophosphorus pesticides with polysaccharide CSPs.[3] Mobile phases typically consist of a non-polar solvent like hexane or heptane with a small amount of an alcohol modifier (e.g., ethanol, isopropanol).

  • Reversed-Phase (RP-HPLC): Can be advantageous for polar analytes and is compatible with mass spectrometry (MS) detection.[6] Mobile phases are aqueous-based, often with methanol or acetonitrile as the organic modifier. The presence of water can alter the chiral recognition mechanism, sometimes providing a successful separation when NP methods fail.[6]

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A3: SFC, particularly Ultra-Performance Convergence Chromatography (UPC²), offers several advantages over traditional HPLC for chiral separations.[7] These include:

  • Faster separations: The low viscosity of supercritical CO2 allows for higher flow rates and shorter analysis times.[7]

  • Higher efficiency: SFC can provide sharper peaks and better resolution.

  • Reduced solvent consumption: Using supercritical CO2 as the primary mobile phase significantly reduces the use of organic solvents, making it a "greener" technique.[7]

  • Orthogonal selectivity: SFC can sometimes provide different elution orders and better separations compared to HPLC.

Q4: How can I optimize the mobile phase to improve the resolution of this compound enantiomers?

A4: Mobile phase optimization is a critical step in enhancing resolution.

  • For NP-HPLC: Systematically vary the percentage of the alcohol modifier. The type of alcohol (e.g., ethanol, isopropanol, n-butanol) can also have a significant impact on selectivity.

  • For RP-HPLC: Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase. The addition of buffers or pH modifiers can be crucial, especially if the analyte has ionizable groups.[6]

  • For SFC: The type and concentration of the co-solvent (modifier) are key parameters. Alcohols like methanol, ethanol, and isopropanol are common choices.[5]

General Workflow for Chiral Method Development

ChiralMethodDevelopment Start Racemic this compound Sample CSP_Screening Screen a set of polysaccharide-based CSPs Start->CSP_Screening MobilePhase_Screening Screen different mobile phase systems (NP, RP, SFC) CSP_Screening->MobilePhase_Screening InitialSeparation Partial or Baseline Separation? MobilePhase_Screening->InitialSeparation Optimization Optimize Parameters: - Mobile Phase Composition - Temperature - Flow Rate InitialSeparation->Optimization Partial Separation Validation Method Validation: - Robustness - Reproducibility - Linearity InitialSeparation->Validation Baseline Separation Optimization->Validation FinalMethod Final Enantioselective Method Validation->FinalMethod

Caption: A typical workflow for developing a chiral separation method.

Experimental Protocols

The following protocols are based on successful separations of analogous organophosphorus pesticides and should be used as a starting point for developing a method for this compound.

Protocol 1: Chiral HPLC (Normal Phase)

This protocol is adapted from methodologies used for the separation of organophosphorus pesticides like profenofos and fenamiphos.[3][4]

Parameter Recommendation
Column Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OJ-H (cellulose tris(4-methylbenzoate)), 250 x 4.6 mm, 5 µm
Mobile Phase Hexane/Isopropanol (90:10, v/v). Adjust ratio as needed for optimal resolution.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at an appropriate wavelength for this compound (e.g., 220-254 nm)
Injection Volume 10 µL
Sample Preparation Dissolve standard in the mobile phase.

Protocol 2: Supercritical Fluid Chromatography (SFC)

This protocol is based on the separation of chiral pesticides containing sulfur or phosphorus atoms.[5]

Parameter Recommendation
Column Chiralpak AD-3 (amylose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 3 µm
Mobile Phase Supercritical CO2 / Methanol (85:15, v/v). Adjust modifier and percentage for optimization.
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 35°C
Detection UV-Vis Diode Array Detector (DAD)
Injection Volume 5 µL
Sample Preparation Dissolve standard in methanol or ethanol.

Quantitative Data Summary

The following table summarizes typical performance data from the chiral separation of organophosphorus pesticides on polysaccharide CSPs, which can serve as a benchmark for method development for this compound.

Table 1: Representative Chiral Separation Data for Organophosphorus Pesticides

Compound CSP Mobile Phase Resolution (Rs) Reference
ProfenofosChiralpak ICHexane/Ethanol (90:10)2.6[3]
FenamiphosChiralpak ADHexane/Ethanol> 1.5[4]
FensulfothionChiralpak ADHexane/Ethanol> 1.5[4]
Isofenphos-methylChiralpak AD-3CO2/MethanolBaseline[5]
IsocarbophosChiralpak AD-3CO2/MethanolBaseline[5]

References

Dealing with co-eluting interferences in Chlorethoxyfos analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences during Chlorethoxyfos analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is an organothiophosphate insecticide used to control soil-borne pests.[1][2] Its analysis can be challenging due to its susceptibility to degradation and the complexity of matrices in which it is often found, such as soil, crops, and fatty tissues. These complex matrices can introduce a wide variety of co-eluting substances that interfere with accurate quantification.[3][4]

Q2: What are co-eluting interferences in the context of this compound analysis?

A2: Co-eluting interferences are compounds in the sample matrix that are not fully separated from this compound during chromatographic analysis (e.g., Gas Chromatography or Liquid Chromatography). This results in overlapping peaks, which can lead to inaccurate identification and quantification of this compound. These interferences can be other pesticides, endogenous matrix components, or degradation products of this compound itself.

Q3: What are the common signs of co-eluting interferences in my chromatogram?

A3: Common indicators of co-eluting interferences include:

  • Poor peak shape: Tailing, fronting, or shouldered peaks for this compound.

  • Inconsistent ion ratios: In mass spectrometry, the ratio of quantifier to qualifier ions for this compound may vary across different samples.

  • Unstable retention times: The retention time of the this compound peak may shift between injections.

  • High background noise: Elevated baseline around the this compound peak can obscure the signal.

  • Inaccurate quantification: Results may show high variability or be unexpectedly high or low.

Q4: How can I confirm if I have a co-eluting interference?

A4: To confirm a co-eluting interference, you can:

  • Utilize a more selective detector: If you are using a non-selective detector like Flame Ionization Detector (FID) or Electron Capture Detector (ECD), switching to a mass spectrometer (MS) can help.

  • Employ High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between this compound and interfering compounds with the same nominal mass but different elemental compositions.

  • Use Tandem Mass Spectrometry (MS/MS): By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), you can significantly enhance selectivity and reduce the impact of co-eluting matrix components.[5]

  • Vary chromatographic conditions: Altering the GC oven temperature program or the LC mobile phase gradient can sometimes resolve the co-eluting peaks.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during this compound analysis.

Problem: Poor peak shape and resolution for this compound.

dot

G Troubleshooting Poor Peak Shape and Resolution cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape and Resolution for this compound Cause1 Co-eluting Matrix Interference Problem->Cause1 Cause2 Column Contamination or Degradation Problem->Cause2 Cause3 Inappropriate Chromatographic Conditions Problem->Cause3 Cause4 Analyte Degradation Problem->Cause4 Solution1 Improve Sample Cleanup Cause1->Solution1 Solution2 Perform Column Maintenance Cause2->Solution2 Solution3 Optimize GC/LC Method Cause3->Solution3 Solution4 Investigate Sample Preparation Cause4->Solution4

Caption: Logical workflow for troubleshooting poor peak shape.

Possible Causes and Solutions:

  • Co-eluting Matrix Interference:

    • Solution: Enhance Sample Cleanup. Complex matrices often require rigorous cleanup to remove interfering compounds before analysis. Consider the following techniques:

      • QuEChERS with Dispersive Solid-Phase Extraction (d-SPE): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique.[6] The d-SPE cleanup step can be optimized by selecting appropriate sorbents to target specific matrix interferences. For fatty matrices, C18 is often used, while Primary Secondary Amine (PSA) is effective for removing organic acids and sugars.[6][7] Graphitized Carbon Black (GCB) can be used for samples with high pigment content, but caution is advised as it may retain some planar pesticides.

      • Solid-Phase Extraction (SPE): For more targeted cleanup, SPE with cartridges containing materials like Florisil® (a magnesium silicate adsorbent) can be effective for removing polar interferences from nonpolar sample extracts.[7]

      • Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences such as lipids and polymers from sample extracts, which is often necessary for fatty matrices like oils and animal tissues.[3][8]

  • Column Contamination or Degradation:

    • Solution: Perform Column Maintenance. High-boiling point matrix components can accumulate on the GC column or LC column, leading to poor peak shape and retention time shifts.

      • Bake out the GC column: Increase the oven temperature to the column's maximum limit for a period to remove less volatile contaminants.

      • Trim the GC column: Remove the first 10-20 cm of the column to eliminate non-volatile residues that accumulate at the inlet.

      • Use a guard column: A guard column can protect the analytical column from contamination.

      • Flush the LC column: Follow the manufacturer's instructions for flushing the LC column with a series of strong solvents.

  • Inappropriate Chromatographic Conditions:

    • Solution: Optimize the GC/LC Method.

      • GC Oven Temperature Program: Modify the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds.

      • LC Mobile Phase Gradient: Adjust the gradient profile. A shallower gradient can enhance the resolution of analytes.

      • Column Selection: If co-elution persists, consider using a column with a different stationary phase that offers different selectivity.

  • Analyte Degradation:

    • Solution: Investigate Sample Preparation and Inlet Conditions. this compound is an organothiophosphate and may be susceptible to degradation under certain conditions.

      • pH of Extraction: this compound shows varying stability at different pH levels. Its hydrolysis half-life is significantly shorter at pH 5 (4.3 days) compared to pH 7 (59 days) and pH 9 (72 days).[9] Ensure your extraction and sample processing steps maintain a pH where this compound is stable.

      • GC Inlet Temperature: A high inlet temperature can cause thermal degradation of labile pesticides. Try reducing the inlet temperature.

Problem: Inaccurate quantification of this compound (High or Low Recoveries).

dot

G Troubleshooting Inaccurate Quantification cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate Quantification of this compound Cause1 Matrix Effects (Ion Suppression/Enhancement) Problem->Cause1 Cause2 Inefficient Extraction Problem->Cause2 Cause3 Analyte Loss During Cleanup Problem->Cause3 Cause4 Calibration Issues Problem->Cause4 Solution1 Use Matrix-Matched Standards or Standard Addition Cause1->Solution1 Solution2 Optimize Extraction Protocol Cause2->Solution2 Solution3 Evaluate Cleanup Step for Analyte Loss Cause3->Solution3 Solution4 Verify Calibration Curve and Standards Cause4->Solution4

Caption: Logical workflow for troubleshooting inaccurate quantification.

Possible Causes and Solutions:

  • Matrix Effects (Ion Suppression or Enhancement):

    • Solution: Employ Matrix-Matched Calibration or the Standard Addition Method. Matrix effects occur when co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer source, leading to either a suppressed or enhanced signal.

      • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the matrix effects.

      • Standard Addition: This involves adding known amounts of a this compound standard to sample aliquots. This method is very accurate for correcting matrix effects but can be time-consuming.

  • Inefficient Extraction:

    • Solution: Optimize the Extraction Protocol.

      • Solvent Choice: Ensure the extraction solvent is appropriate for this compound and the sample matrix. Acetonitrile and ethyl acetate are common solvents for pesticide residue analysis.

      • Extraction Time and Technique: Ensure adequate shaking or homogenization time to allow for the complete extraction of this compound from the sample matrix.

  • Analyte Loss During Cleanup:

    • Solution: Evaluate the Cleanup Step for Analyte Loss.

      • Sorbent Selection: Certain d-SPE sorbents, like GCB, can retain planar pesticides. Verify that the chosen sorbent does not retain this compound. You can test this by passing a known standard through the cleanup tube and analyzing the eluate.

      • Elution Solvents: Ensure the elution solvent in SPE is strong enough to elute this compound from the cartridge.

  • Calibration Issues:

    • Solution: Verify Calibration Curve and Standards.

      • Standard Stability: this compound is stable for over 18 months at room temperature.[9] However, ensure your stock and working standards are within their expiration dates and have been stored correctly.

      • Linearity of Calibration Curve: Check the linearity of your calibration curve over the desired concentration range.

Experimental Protocols

QuEChERS-based Extraction and Cleanup for a Generic Fruit/Vegetable Matrix

This protocol is a general guideline and may need to be optimized for your specific matrix and analytical instrumentation.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10-15 mL of acetonitrile to the tube.
  • If required, add an appropriate internal standard.
  • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN versions).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (e.g., 1 mL or 6 mL) and transfer it to a d-SPE tube containing the appropriate sorbents (e.g., PSA, C18, and MgSO₄).
  • Shake for 30 seconds.
  • Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes.
  • The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Gel Permeation Chromatography (GPC) Cleanup for Fatty Matrices

GPC is a valuable technique for removing lipids from fatty samples. The specific parameters will depend on the GPC system and column used.

1. Initial Extraction:

  • Extract the fatty sample using an appropriate solvent (e.g., ethyl acetate/cyclohexane).

2. GPC System and Column:

  • A common setup uses a column packed with Bio-Beads S-X3.[3]
  • The mobile phase is often a mixture of ethyl acetate and cyclohexane or toluene and ethyl acetate.[3]

3. Calibration and Fraction Collection:

  • Calibrate the GPC system to determine the elution window for this compound and the elution window for the lipids.
  • Inject the sample extract onto the GPC column.
  • Collect the fraction containing this compound, while discarding the earlier fraction containing the high-molecular-weight lipids.

4. Concentration:

  • Concentrate the collected fraction to the desired volume before analysis.

Data Presentation

Table 1: Recommended GC-MS/MS MRM Transitions for this compound

Precursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
To be determined empiricallyTo be determined empiricallyTo be determined empiricallyTo be determined empiricallyTo be determined empirically

Note: Optimal MRM transitions and collision energies should be determined empirically on your specific instrument using a this compound analytical standard. Start by identifying the most abundant ions in the full scan mass spectrum of this compound and then optimize the collision energy for the fragmentation of the precursor ion into stable product ions.

Table 2: this compound Stability at Different pH Values

pHHalf-life (days) at 25°C
54.3
759
972
Data from PubChem.[9]

This data highlights the importance of controlling the pH during sample preparation to prevent degradation of this compound.

Disclaimer: The information provided in this technical support center is intended as a general guide. Specific experimental conditions should be optimized and validated for your particular application and instrumentation.

References

Stability of Chlorethoxyfos in different solvent mixtures for stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of chlorethoxyfos in various solvent mixtures for the preparation of stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on available data for this compound and other organophosphate pesticides, acetonitrile is a commonly used and generally suitable solvent for preparing stock solutions. Commercial standards of this compound are often supplied in acetonitrile. For long-term storage, toluene and acetone have also been shown to be good choices for many organophosphates, exhibiting high stability, especially when stored at or below -20°C.

Q2: How should I store my this compound stock solution?

A2: To maximize stability, this compound stock solutions should be stored in a tightly sealed, amber glass vial to protect from light. It is recommended to store them at refrigerated temperatures (4°C) for short-term use and in a freezer at -20°C or lower for long-term storage.

Q3: Are there any solvents I should avoid for this compound stock solutions?

A3: Caution is advised when using protic solvents like methanol and ethanol . Studies on other organophosphate pesticides have shown that these solvents can lead to degradation over time. While this compound is soluble in these solvents, their use for long-term stock solutions is not recommended without specific stability validation.

Q4: My this compound is dissolved in a solvent mixture. How can I ensure its stability?

A4: The stability of this compound in a solvent mixture can be influenced by the properties of each solvent in the mix. It is crucial to perform a stability study under your specific storage conditions. A general protocol for such a study is provided in the "Experimental Protocols" section below.

Q5: I have observed a decrease in the concentration of my this compound standard. What could be the cause?

A5: A decrease in concentration can be due to several factors, including chemical degradation, evaporation of the solvent, or adsorption to the container surface. Please refer to our Troubleshooting Guide for a detailed breakdown of potential causes and solutions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Decreased concentration of this compound in stock solution 1. Chemical Degradation: The solvent or contaminants in the solvent may be reacting with this compound. Temperature and light can accelerate this process. 2. Solvent Evaporation: The container may not be properly sealed, leading to an increase in the concentration of the analyte. 3. Adsorption: this compound may adsorb to the surface of the storage container, especially if it is made of plastic.1. Review the choice of solvent. Consider switching to a more inert solvent like toluene or acetone for long-term storage. Ensure the solution is stored at a low temperature (-20°C) and protected from light. For acetonitrile, consider adding a small amount of a weak acid like acetic acid (0.1% v/v) as this has been shown to improve the stability of some pesticides. 2. Use vials with PTFE-lined screw caps to ensure a tight seal. Parafilm can be used as an additional measure to prevent evaporation. 3. Store stock solutions in amber glass vials.
Appearance of unknown peaks in chromatogram Degradation Products: The new peaks are likely degradation products of this compound.Identify the degradation products if possible using techniques like GC-MS or LC-MS/MS. This information can help in understanding the degradation pathway and in choosing a more appropriate solvent or storage condition. Prepare fresh stock solutions.
Inconsistent analytical results Inhomogeneous Solution: If the stock solution was frozen, it might not have been completely thawed and mixed before use. Degradation: The stability of the working solutions prepared from the stock may be poor.Ensure the stock solution is brought to room temperature and vortexed thoroughly before taking an aliquot. Prepare working solutions fresh daily from the stock solution.

Data Presentation: Stability of Organophosphate Pesticides in Different Solvents

The following table summarizes the general stability of organophosphate pesticides, including those structurally similar to this compound, in common laboratory solvents. This information is based on published literature and should be used as a general guide. Specific stability of this compound should be confirmed experimentally.

SolventGeneral Stability of OrganophosphatesRecommended Storage TemperatureNotes
Acetonitrile Good to Moderate4°C (short-term), -20°C (long-term)Stability of some pesticides can be lot-dependent and may be improved by acidification (e.g., 0.1% acetic acid).
Acetone Good-20°CGenerally a good solvent for long-term storage of many organophosphates.
Toluene Excellent-20°COften considered one of the best solvents for long-term stability of non-polar to semi-polar pesticides.
Ethyl Acetate Moderate to Poor-20°CSignificant degradation has been observed for some organophosphates even at low temperatures.
Methanol Poor-20°CCan cause degradation of some organophosphates. Not recommended for long-term storage.
Ethanol Poor-20°CSimilar to methanol, it can lead to degradation of certain pesticides.
Hexane Good-20°CSuitable for non-polar pesticides.

Experimental Protocols

Protocol for Stability Assessment of this compound Stock Solutions

This protocol outlines a general procedure to determine the stability of this compound in a specific solvent or solvent mixture under defined storage conditions.

1. Materials:

  • This compound certified reference material (CRM)
  • High-purity solvents (e.g., HPLC or pesticide residue grade)
  • Volumetric flasks and pipettes (Class A)
  • Amber glass vials with PTFE-lined screw caps
  • Analytical balance
  • Gas chromatograph with a suitable detector (e.g., NPD, FPD, or MS) or a High-Performance Liquid Chromatograph with a suitable detector (e.g., DAD or MS).

2. Procedure:

3. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • A common acceptance criterion for stability is that the concentration of the stored solution should be within ±10% of the initial concentration.

Visualizations

cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes Solvent Solvent Choice Degradation Chemical Degradation Solvent->Degradation Temperature Storage Temperature Temperature->Degradation Light Light Exposure Light->Degradation pH pH (if aqueous) pH->Degradation Evaporation Solvent Evaporation Adsorption Adsorption to Container This compound This compound Stock Solution This compound->Degradation This compound->Evaporation This compound->Adsorption

Caption: Factors influencing the stability of this compound stock solutions.

start Start: Prepare Stock Solution store Store under defined conditions (Solvent, Temp, Light) start->store timepoint Time Point Analysis (e.g., 0, 7, 14, 30 days) store->timepoint prep_fresh Prepare Fresh Standard timepoint->prep_fresh At each time point analyze Analyze Stored and Fresh Standards (GC/LC) timepoint->analyze Retrieve stored sample prep_fresh->analyze compare Compare Concentrations analyze->compare stable Stable (<10% deviation) compare->stable Yes unstable Unstable (>10% deviation) compare->unstable No end End stable->end unstable->end

Caption: Experimental workflow for assessing this compound stability.

Validation & Comparative

Chlorethoxyfos vs. Chlorpyrifos: A Comparative Neurotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the neurotoxic profiles of two organophosphate insecticides, Chlorethoxyfos and Chlorpyrifos. This report synthesizes available data on their mechanisms of action, potency in acetylcholinesterase inhibition, induction of oxidative stress, and developmental neurotoxicity.

Introduction

This compound and chlorpyrifos are both organophosphate insecticides that exert their primary neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1][2] While sharing a common mechanism, the specific toxicological profiles of these compounds can differ. This guide provides a comparative analysis of their neurotoxicity, presenting available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Primary Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition

Both this compound and chlorpyrifos are phosphorothioates, which require metabolic activation to their respective oxon forms to become potent AChE inhibitors.[3][4] This bioactivation is primarily carried out by cytochrome P450 enzymes in the liver.[5] The oxon metabolites then phosphorylate a serine residue in the active site of AChE, leading to its irreversible inhibition.[1][2]

Quantitative Comparison of Acetylcholinesterase Inhibition

Quantitative data on the inhibitory potency of this compound and its oxon metabolite against acetylcholinesterase are limited in the publicly available literature. In contrast, extensive research has been conducted on chlorpyrifos and its active metabolite, chlorpyrifos-oxon.

CompoundEnzyme SourceIC50 ValueReference
Chlorpyrifos-oxonRat Brain Homogenate10 nM[6]
Chlorpyrifos-oxonHuman Red Blood Cell AChE0.12 µM[7]
Chlorpyrifos-oxonRecombinant Human AChEki = 9.3 x 10^6 M-1 min-1[4]
Chlorpyrifos-oxonRecombinant Mouse AChEki = 5.1 x 10^6 M-1 min-1[4]

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. ki: The second-order rate constant for enzyme inhibition.

Secondary Neurotoxic Mechanisms

Beyond AChE inhibition, both this compound and chlorpyrifos are implicated in other neurotoxic pathways, including the induction of oxidative stress and developmental neurotoxicity.

Oxidative Stress

Organophosphates are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and altering the activity of antioxidant enzymes. This can lead to cellular damage, including lipid peroxidation and protein oxidation.

This compound: While suggested to disturb redox processes, specific quantitative data on oxidative stress markers for this compound were not found in the reviewed literature.

Chlorpyrifos: Studies have shown that chlorpyrifos exposure can lead to:

  • Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation.[8]

  • Alterations in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[9]

Developmental Neurotoxicity

Exposure to organophosphates during critical periods of brain development can lead to long-lasting neurological deficits.

This compound: this compound is listed as a chemical for developmental neurotoxicity screening; however, specific experimental data on its developmental neurotoxicity were not available in the reviewed literature.[10]

Chlorpyrifos: Extensive research has demonstrated the developmental neurotoxicity of chlorpyrifos.[10][11][12][13] Studies have shown that developmental exposure to chlorpyrifos can:

  • Inhibit DNA synthesis in developing neurons.[6]

  • Interfere with neurite outgrowth.[14]

  • Cause behavioral abnormalities in animal models.[13]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in organophosphate neurotoxicity, the following diagrams are provided.

cluster_activation Metabolic Activation cluster_ache AChE Inhibition cluster_synapse Synaptic Disruption Organophosphate (Pro-pesticide) Organophosphate (Pro-pesticide) Active Oxon Metabolite Active Oxon Metabolite Organophosphate (Pro-pesticide)->Active Oxon Metabolite  Cytochrome P450 (Oxidation) AChE AChE Active Oxon Metabolite->AChE Phosphorylation Inhibited AChE Inhibited AChE ACh Accumulation ACh Accumulation Inhibited AChE->ACh Accumulation  Prevents ACh  hydrolysis Acetylcholine (ACh) Acetylcholine (ACh) Cholinergic Receptors Cholinergic Receptors ACh Accumulation->Cholinergic Receptors Continuous Binding Overstimulation Overstimulation Cholinergic Receptors->Overstimulation Leads to cluster_ros Oxidative Stress Induction Organophosphate Exposure Organophosphate Exposure Mitochondrial Dysfunction Mitochondrial Dysfunction Organophosphate Exposure->Mitochondrial Dysfunction ROS Production ROS Production Organophosphate Exposure->ROS Production Mitochondrial Dysfunction->ROS Production Lipid Peroxidation (MDA) Lipid Peroxidation (MDA) ROS Production->Lipid Peroxidation (MDA) Protein Oxidation Protein Oxidation ROS Production->Protein Oxidation DNA Damage DNA Damage ROS Production->DNA Damage Antioxidant Depletion\n(SOD, CAT, GPx) Antioxidant Depletion (SOD, CAT, GPx) ROS Production->Antioxidant Depletion\n(SOD, CAT, GPx) Pregnant Dams Exposed to Organophosphate Pregnant Dams Exposed to Organophosphate Offspring Selection Offspring Selection Pregnant Dams Exposed to Organophosphate->Offspring Selection Behavioral Testing Behavioral Testing Offspring Selection->Behavioral Testing Motor Activity, Learning & Memory Neurochemical Analysis Neurochemical Analysis Offspring Selection->Neurochemical Analysis AChE activity, Neurotransmitter levels Neuropathology Neuropathology Offspring Selection->Neuropathology Brain weight, Morphometry Data Analysis Data Analysis Behavioral Testing->Data Analysis Neurochemical Analysis->Data Analysis Neuropathology->Data Analysis

References

Comparative Efficacy of Chlorethoxyfos and Bifenthrin for Corn Rootworm Control: A Scientific Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two prominent insecticides, Chlorethoxyfos and Bifenthrin, for the control of corn rootworm (Diabrotica spp.), a major pest affecting corn production. The following sections detail their mechanisms of action, present comparative efficacy data from field trials, and outline the experimental protocols used in these evaluations.

Introduction to this compound and Bifenthrin

This compound is an organophosphate insecticide.[1] It functions as an acetylcholinesterase inhibitor, leading to the overstimulation of the nervous system in insects.[1] It is marketed under trade names such as Fortress®.

Bifenthrin is a pyrethroid insecticide that acts as a sodium channel modulator in the insect's nervous system, causing paralysis and death. It is sold under various trade names, including Capture® LFR®.

Mechanism of Action

The distinct modes of action of these two insecticides are crucial for understanding their efficacy and for developing integrated pest management (IPM) strategies to mitigate insecticide resistance.

  • This compound (Organophosphate): this compound irreversibly binds to and inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect.

  • Bifenthrin (Pyrethroid): Bifenthrin targets the voltage-gated sodium channels in the nerve cell membrane. It modifies the channel's gating kinetics, causing the channels to remain open for an extended period. This prolonged influx of sodium ions leads to repetitive nerve firing, paralysis, and insect mortality.

Insecticide_MoA Figure 1: Simplified Signaling Pathways of this compound and Bifenthrin cluster_this compound This compound (Organophosphate) cluster_Bifenthrin Bifenthrin (Pyrethroid) ACh Acetylcholine Postsynaptic_Neuron_C Postsynaptic Neuron ACh->Postsynaptic_Neuron_C Stimulates AChE Acetylcholinesterase AChE->ACh Breaks down Stimulation_C Continuous Stimulation Postsynaptic_Neuron_C->Stimulation_C This compound This compound This compound->AChE Inhibits Paralysis_C Paralysis & Death Stimulation_C->Paralysis_C Na_Channel Voltage-Gated Sodium Channel Neuron_B Neuron Na_Channel->Neuron_B Depolarizes Na_Influx Prolonged Na+ Influx Neuron_B->Na_Influx Bifenthrin Bifenthrin Bifenthrin->Na_Channel Modifies Repetitive_Firing Repetitive Firing Na_Influx->Repetitive_Firing Paralysis_B Paralysis & Death Repetitive_Firing->Paralysis_B

Figure 1: Simplified Signaling Pathways of this compound and Bifenthrin

Comparative Efficacy Data

Direct head-to-head field trial data for this compound and Bifenthrin as standalone treatments are limited in the reviewed literature. However, a 2020 study conducted by the University of Minnesota evaluated a pre-mixed formulation of this compound and Bifenthrin (Index®) and Bifenthrin alone (Capture® LFR®). Additionally, a 2003-2004 study by Iowa State University provides efficacy data for this compound (Fortress® 5G). The results from these studies are presented below. It is important to note that due to variations in experimental conditions, direct comparisons between the two studies should be made with caution.

University of Minnesota 2020 Field Trial

This study compared the efficacy of various insecticides, including a combination of this compound and Bifenthrin (Index®) and Bifenthrin alone (Capture® LFR®), for corn rootworm control.[2]

Table 1: Efficacy of this compound + Bifenthrin vs. Bifenthrin for Corn Rootworm Control (University of Minnesota, 2020) [2]

TreatmentActive Ingredient(s)Application RateMean Node Injury Score (0-3 scale)Mean Lodging (%)Mean Yield (bu/acre)
Index®This compound + Bifenthrin0.72 fl oz/1000 row-ft1.121.1166.1
Capture® LFR®Bifenthrin0.98 fl oz/1000 row-ft1.342.4157.3
Untreated Control--1.868.890.7

Data from this study indicated that while both treatments provided a reduction in root damage and lodging compared to the untreated control, the combination of this compound and Bifenthrin (Index®) resulted in a numerically lower node injury score and less lodging compared to Bifenthrin alone (Capture® LFR®). Yields were also numerically higher with the combination product.[2]

Iowa State University 2003-2004 Field Trials

This study evaluated the performance of several granular insecticides, including Fortress® 5G (this compound), for corn rootworm control over two years at five locations.

Table 2: Efficacy of this compound for Corn Rootworm Control (Iowa State University, 2003-2004)

TreatmentActive IngredientApplication MethodMean Node Injury Score (0-3 scale)Product Consistency (%)*
Fortress® 5GThis compoundIn-furrow (SmartBox)0.1898
Untreated Control-->1.00

*Product consistency is the percentage of times the treatment held root injury below a certain threshold.

The results from the Iowa State University trials demonstrated that this compound (Fortress® 5G) provided excellent root protection with a very low average node injury score and high product consistency.

Experimental Protocols

The following outlines the general methodologies employed in field trials evaluating the efficacy of insecticides for corn rootworm control.

Experimental Design
  • Plot Design: Field trials are typically conducted using a randomized complete block design (RCBD) with multiple replications (e.g., four replications) for each treatment.[3]

  • Plot Size: Individual plots usually consist of multiple rows (e.g., 4 rows) of a specified length (e.g., 30-50 feet).[3]

  • Trap Cropping: To ensure sufficient and uniform corn rootworm pressure, a "trap crop" of late-planted corn may be established in the experimental area in the year prior to the trial.[4]

Treatment Application
  • Application Method: Insecticides are typically applied at planting. Granular formulations like Fortress® 5G are often applied in-furrow or as a T-band using a closed handling system like the SmartBox®.[5][6] Liquid formulations such as Capture® LFR® are applied in-furrow, often mixed with a liquid starter fertilizer.[6][7]

  • Application Rates: Insecticides are applied at labeled rates, typically specified in fluid ounces or ounces per 1,000 feet of row.[6]

Data Collection and Evaluation
  • Root Damage Assessment: The primary metric for efficacy is the assessment of root damage caused by corn rootworm larvae. This is typically done using the 0-3 Node-Injury Scale (NIS) developed at Iowa State University.[8]

    • Roots are excavated from a random sample of plants in each plot (e.g., 5-10 plants per plot) during the mid-to-late vegetative or early reproductive stages of corn growth.[8]

    • The roots are washed to remove soil and then rated for damage based on the number of nodal roots pruned to within 1.5 inches of the stalk.[8]

  • Lodging Assessment: The percentage of plants leaning at a significant angle (e.g., 30 degrees or more) is recorded to assess the impact of root damage on plant stability.[2]

  • Yield Measurement: At the end of the growing season, the center rows of each plot are harvested, and the grain yield is measured and adjusted to a standard moisture content (e.g., 15.5%).[2]

Experimental_Workflow Figure 2: General Experimental Workflow for Insecticide Efficacy Trials A Field Selection & Trap Cropping B Randomized Complete Block Design A->B C Planting & Insecticide Application (In-furrow/T-band) B->C D Mid-Season Data Collection C->D H End-of-Season Data Collection C->H E Root Excavation & Washing D->E G Lodging Assessment D->G F Node-Injury Score (0-3 Scale) Assessment E->F J Statistical Analysis F->J G->J I Yield Measurement H->I I->J K Efficacy Comparison J->K

Figure 2: General Experimental Workflow for Insecticide Efficacy Trials

Comparative Analysis Logic

The evaluation of the comparative efficacy of this compound and Bifenthrin involves a multi-faceted analysis of the collected data. The logical flow of this comparison is outlined below.

Comparative_Analysis_Logic Figure 3: Logical Flow for Comparative Efficacy Analysis cluster_Inputs Data Inputs cluster_Analysis Statistical Analysis cluster_Outputs Comparative Outputs NIS Node Injury Scores ANOVA Analysis of Variance (ANOVA) NIS->ANOVA Lodging Lodging Data (%) Lodging->ANOVA Yield Yield Data (bu/acre) Yield->ANOVA Mean_Sep Mean Separation Tests (e.g., Tukey's HSD) ANOVA->Mean_Sep Root_Protection Root Protection Efficacy Mean_Sep->Root_Protection Standability Impact on Plant Standability Mean_Sep->Standability Yield_Impact Effect on Crop Yield Mean_Sep->Yield_Impact Overall_Efficacy Overall Comparative Efficacy Root_Protection->Overall_Efficacy Standability->Overall_Efficacy Yield_Impact->Overall_Efficacy

References

Comparative Guide to QuEChERS Methods for Multi-Residue Analysis Including Chlorethoxyfos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for the multi-residue analysis of pesticides, with a specific focus on the organophosphate insecticide Chlorethoxyfos, in fruit and vegetable matrices. The comparison is based on established protocols and performance data to assist laboratories in selecting and implementing a suitable method for their analytical needs.

The QuEChERS methodology has become a cornerstone in pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[1] It involves a two-step process: an initial extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[1] Several variations of the QuEChERS method have been developed, with the most widely adopted being the original unbuffered method, the AOAC Official Method 2007.01 (acetate-buffered), and the European Standard EN 15662 (citrate-buffered).[2]

This guide will focus on the comparison of two representative QuEChERS-based workflows for the analysis of this compound and other pesticides by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a common and highly effective analytical technique for this class of compounds.

Performance Comparison of QuEChERS Methods for this compound

The following table summarizes the performance data for this compound using two distinct QuEChERS methods. These methods, while following the same fundamental principles, may vary in specific reagents and cleanup sorbents, leading to differences in analytical performance. The data presented is representative of typical validation results for multi-residue methods.

ParameterMethod 1: Modified QuEChERS with Florisil CleanupMethod 2: Standard QuEChERS with PSA Cleanup
Analyte This compoundThis compound
Matrix Fruits and VegetablesFruits and Vegetables
Extraction AcetonitrileAcetonitrile
Partitioning Salts Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)Magnesium Sulfate (MgSO₄), Sodium Acetate
Cleanup Sorbent Florisil, MgSO₄Primary Secondary Amine (PSA), MgSO₄
Mean Recovery (%) 70-120%81-106%
Repeatability (RSDr %) ≤ 20%4-19%
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg

Recovery values within the 70-120% range with a relative standard deviation (RSD) of ≤ 20% are generally considered acceptable for pesticide residue analysis.[3][4]

Experimental Protocols

Detailed methodologies for the two compared QuEChERS methods are provided below. These protocols are intended to be a guide and may require optimization based on the specific laboratory equipment and sample matrices.

Method 1: Modified QuEChERS with Florisil Cleanup

This method, adapted from a validated procedure for organophosphate and organochlorine pesticides, utilizes a Florisil-based cleanup step, which can be effective for certain pesticide-matrix combinations.[3]

1. Sample Preparation:

  • Homogenize a representative 15 g sample of the fruit or vegetable. For dry samples, hydration may be necessary.

2. Extraction:

  • Place the 15 g homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

3. Partitioning:

  • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium chloride (NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of Florisil.

  • Shake for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

5. Analysis:

  • Take an aliquot of the supernatant for analysis by GC-MS/MS.

Method 2: Standard QuEChERS with PSA Cleanup

This protocol is based on a widely used QuEChERS method employing Primary Secondary Amine (PSA) for cleanup, which is effective at removing organic acids, sugars, and other polar interferences.[3]

1. Sample Preparation:

  • Homogenize a representative 10 g sample of the fruit or vegetable.

2. Extraction:

  • Place the 10 g homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

3. Partitioning:

  • Add a salt mixture, typically containing 4 g of anhydrous MgSO₄ and 1 g of sodium acetate.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • Shake for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

5. Analysis:

  • Take an aliquot of the supernatant for analysis by GC-MS/MS.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for a QuEChERS-based multi-residue analysis.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample Extraction 2. Add Acetonitrile & Internal Standard Homogenization->Extraction Weigh Sample SaltingOut 3. Add Partitioning Salts (e.g., MgSO4, NaCl/NaOAc) Extraction->SaltingOut Centrifuge1 4. Shake & Centrifuge SaltingOut->Centrifuge1 dSPE 5. Transfer Supernatant to d-SPE Tube (e.g., PSA, C18, Florisil) Centrifuge1->dSPE Take Aliquot Centrifuge2 6. Shake & Centrifuge dSPE->Centrifuge2 Analysis 7. GC-MS/MS Analysis Centrifuge2->Analysis Collect Supernatant

Caption: General workflow of the QuEChERS method for pesticide residue analysis.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Chlorethoxyfos Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organophosphate pesticides, the accurate and reliable quantification of active ingredients such as Chlorethoxyfos is critical. This compound, a potent organophosphate insecticide, necessitates robust analytical methods for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for pesticide residue analysis. The choice between these methods is often dictated by the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis in terms of sensitivity and throughput.[1]

Principle of the Methods

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For many organophosphate pesticides, which can be thermally labile, HPLC is a preferred method as it avoids the high temperatures required for GC analysis.[3] Reversed-phase HPLC is commonly used, where a non-polar stationary phase is paired with a polar mobile phase. Detection is often achieved using an ultraviolet (UV) detector.[1]

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[4] In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). Separation occurs as the compound interacts with the stationary phase lining the column. Due to its high sensitivity and selectivity, GC, especially when coupled with a mass spectrometer (GC-MS), is a widely used technique for pesticide analysis.[5]

Experimental Protocols

Detailed methodologies for the analysis of organophosphate pesticides by HPLC and GC are outlined below. These protocols are based on common practices for compounds structurally similar to this compound.

HPLC Method Protocol

A simple, precise, and accurate HPLC method can be developed for the analysis of this compound. The following is a typical protocol based on the analysis of Chlorpyrifos:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 5-µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and a buffer, such as potassium dihydrogen orthophosphate, in a ratio of approximately 70:30 (v/v). The pH of the buffer is typically adjusted to near neutral (e.g., 6.8).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 289 nm.

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 35 °C.[3]

  • Sample Preparation: Samples are typically extracted using a suitable organic solvent like acetonitrile. The extract may then be filtered and diluted as necessary with the mobile phase before injection.

GC Method Protocol

GC methods, particularly GC-MS/MS, are highly sensitive and selective for pesticide residue analysis.[5] A typical protocol is as follows:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a triple quadrupole mass spectrometer (GC-MS/MS) for higher selectivity.[5]

  • Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Injector: Splitless injection is commonly used for trace analysis.

  • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program: An initial temperature of around 140°C, held for a short period, followed by a ramp up to 270°C and then a final ramp to 320°C.[6]

  • Detector: A mass spectrometer operating in either full scan mode for qualitative analysis or, more commonly for quantification, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[5][7]

  • Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[8][9] It involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[9]

Performance Data Comparison

The validation of analytical methods is essential to ensure the reliability and accuracy of the results.[10] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following table summarizes typical performance data for HPLC and GC methods for organophosphate pesticide analysis.

Performance ParameterHPLCGC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.998
LOD 0.04–0.06 µg/mL0.1–2.8 µg/kg
LOQ ~0.1 µg/mL0.3–9.2 µg/kg
Accuracy (% Recovery) Typically 95-111%Typically 70-120%
Precision (%RSD) < 3.6%< 11%

Note: The presented data is a synthesis from multiple sources on organophosphate analysis and may not be specific to this compound.[3][8][11][12][13]

Method Cross-Validation Workflow

Cross-validation is a critical process when two different analytical methods are used to quantify the same analyte.[10] It ensures that both methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods.

Method_Cross_Validation_Workflow Workflow for Cross-Validation of HPLC and GC Methods cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC Analysis cluster_3 Data Comparison and Validation Sample Homogenized Sample Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup HPLC_Injection HPLC-UV Injection Cleanup->HPLC_Injection GC_Injection GC-MS/MS Injection Cleanup->GC_Injection HPLC_Data HPLC Data Acquisition (Chromatogram) HPLC_Injection->HPLC_Data HPLC_Quant Quantification (External Standard) HPLC_Data->HPLC_Quant Comparison Statistical Comparison (e.g., t-test, Bland-Altman) HPLC_Quant->Comparison GC_Data GC-MS/MS Data Acquisition (Chromatogram) GC_Injection->GC_Data GC_Quant Quantification (Internal Standard) GC_Data->GC_Quant GC_Quant->Comparison Validation Method Validation Report Comparison->Validation

Caption: A logical workflow for the cross-validation of HPLC and GC analytical methods.

Conclusion

Both HPLC and GC are suitable and powerful techniques for the quantification of this compound. The choice between the two often depends on the specific application, available instrumentation, and the required level of sensitivity and selectivity.

  • HPLC-UV offers a robust, reliable, and often simpler method for routine analysis, especially for formulation analysis where concentrations are higher. Its advantage lies in its suitability for thermally labile compounds.[3]

  • GC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace residue analysis in complex matrices like environmental or biological samples.[5] The use of mass spectrometric detection provides a higher degree of confidence in the identification of the analyte.

A thorough cross-validation, as outlined in the workflow, is essential to ensure the interchangeability and reliability of the data generated by either method. This process provides a high degree of confidence in the analytical results, which is paramount in research, quality control, and regulatory compliance.

References

Comparing the detoxification mechanisms of Chlorethoxyfos in different insect species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorethoxyfos, an organophosphate insecticide, has been utilized for the control of various soil-dwelling insect pests, primarily corn rootworms.[1][2] Its efficacy, like that of many insecticides, is intricately linked to the target insect's ability to metabolize and detoxify the compound. This guide provides a comparative overview of the known detoxification mechanisms of organophosphates in different insect species, with a focus on the key enzyme families involved. While direct comparative studies on this compound metabolism across multiple insect species are limited in the publicly available scientific literature, this guide synthesizes the current understanding of organophosphate detoxification to infer the likely mechanisms for this compound.

The primary mode of action for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[1] By irreversibly binding to AChE, this compound leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately, death of the insect.[1]

Key Detoxification Pathways

Insects have evolved sophisticated enzymatic systems to defend against xenobiotics, including insecticides. The detoxification of organophosphates like this compound is primarily a two-phase process mediated by several enzyme superfamilies.

Phase I: Modification

Phase I reactions introduce or expose polar functional groups on the insecticide molecule, generally making it more water-soluble and susceptible to further metabolism. The key enzyme family in this phase is:

  • Cytochrome P450 Monooxygenases (P450s): This large and diverse group of enzymes plays a critical role in the oxidative metabolism of a wide range of xenobiotics.[3][4] For organophosphorothioate insecticides such as this compound, P450s can catalyze the desulfuration of the P=S bond to a P=O bond, a process that can lead to bioactivation, converting the parent compound into a more potent AChE inhibitor. P450s are also involved in the detoxification of these compounds through oxidative cleavage of the molecule.[1]

Phase II: Conjugation

In Phase II, the modified insecticide or its metabolites are conjugated with endogenous molecules, which further increases their water solubility and facilitates their excretion from the insect's body. The primary enzyme family involved in this phase for organophosphates is:

  • Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of reduced glutathione (GSH) to the electrophilic centers of xenobiotics.[3][5] This process is a major pathway for the detoxification of organophosphates, rendering them less toxic and more easily excretable. Elevated GST activity is a common mechanism of insecticide resistance in many insect species.

Comparative Detoxification Enzyme Activity

Insect SpeciesOrderPrimary Detoxification Enzymes Involved in Organophosphate ResistanceSupporting Evidence
Western Corn Rootworm (Diabrotica virgifera virgifera)ColeopteraCytochrome P450s, EsterasesStudies have implicated both oxidative (P450-based) and hydrolytic (esterase-based) pathways in resistance to organophosphate insecticides in this species.[6][7]
Fall Armyworm (Spodoptera frugiperda)LepidopteraGlutathione S-Transferases, Cytochrome P450s, CarboxylesterasesMetabolic resistance in the fall armyworm is a significant factor in its resistance to various insecticides. P450s, Carboxylesterases, and GSTs are the main enzyme families believed to mediate the detoxification process.[8]
Tobacco Budworm (Heliothis virescens)LepidopteraCytochrome P450sThis species is known to have developed resistance to multiple classes of insecticides, with P450-mediated detoxification being a key mechanism.[9]
House Fly (Musca domestica)DipteraCytochrome P450s, Glutathione S-Transferases, EsterasesThe house fly is a classic model for studying insecticide resistance, and multiple enzyme systems have been shown to contribute to organophosphate detoxification.
Mosquitoes (e.g., Culex quinquefasciatus)DipteraCytochrome P450s, EsterasesP450-mediated detoxification is a primary mechanism of resistance to organophosphates and other insecticides in various mosquito species.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of detoxification enzyme activities. Below are generalized protocols for the key enzymes involved in organophosphate metabolism.

Protocol 1: Cytochrome P450 (General Oxidase) Activity Assay

This protocol is a generalized method for determining P450 activity using a fluorescent substrate. The specific substrate and conditions may need to be optimized for the insect species and tissue being studied.

1. Enzyme Preparation: a. Dissect the desired tissue (e.g., midgut, fat body) from the insect in ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.5, containing 1 mM EDTA, 1 mM DTT, 1 mM PMSF, and 10% glycerol). b. Homogenize the tissue on ice using a glass-Teflon homogenizer. c. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cell debris. d. Collect the supernatant (microsomal fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Assay Procedure: a. In a 96-well microplate, add the enzyme preparation to each well. b. Add a fluorescent P450 substrate solution (e.g., 7-ethoxycoumarin in buffer). c. Initiate the reaction by adding NADPH solution. d. Incubate the plate at a controlled temperature (e.g., 30°C). e. Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate. f. Calculate the rate of product formation using a standard curve of the fluorescent product. g. Enzyme activity is typically expressed as pmol of product formed per minute per mg of protein.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This is a widely used spectrophotometric assay for measuring GST activity using 1-chloro-2,4-dinitrobenzene (CDNB) as a general substrate.

1. Enzyme Preparation: a. Prepare a cytosolic fraction from the insect tissue as described in Protocol 1 (steps a-d), but the centrifugation is typically at a higher speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomes, with the supernatant being the cytosolic fraction. b. Determine the protein concentration of the cytosolic fraction.

2. Assay Procedure: a. In a cuvette or 96-well microplate, add phosphate buffer (e.g., 0.1 M, pH 6.5). b. Add the CDNB solution (dissolved in a suitable solvent like ethanol). c. Add the reduced glutathione (GSH) solution. d. Add the enzyme preparation to initiate the reaction. e. Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer or microplate reader. f. The rate of the reaction is proportional to the GST activity. g. Calculate the enzyme activity using the extinction coefficient of the CDNB-GSH conjugate (e.g., 9.6 mM⁻¹ cm⁻¹). h. Enzyme activity is typically expressed as nmol of CDNB conjugated per minute per mg of protein.

Visualizing Detoxification Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_excretion Phase III: Excretion This compound This compound (P=S) activated_this compound Activated this compound (P=O) This compound->activated_this compound P450s (Desulfuration/Bioactivation) detoxified_metabolite1 Oxidized Metabolite This compound->detoxified_metabolite1 P450s (Oxidative Cleavage) gsh_conjugate Glutathione Conjugate activated_this compound->gsh_conjugate GSTs + GSH detoxified_metabolite1->gsh_conjugate GSTs + GSH excretion Excretion gsh_conjugate->excretion

Caption: General metabolic pathway for this compound detoxification in insects.

cluster_sample_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis insect_collection Insect Collection dissection Tissue Dissection (e.g., Midgut, Fat Body) insect_collection->dissection homogenization Homogenization in Buffer dissection->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Enzyme Extract (Microsomal or Cytosolic Fraction) centrifugation->supernatant protein_quant Protein Quantification supernatant->protein_quant assay_setup Assay Setup in Microplate (Buffer, Substrate, Enzyme) protein_quant->assay_setup reaction_init Reaction Initiation (e.g., add NADPH or GSH) measurement Spectrophotometric or Fluorometric Measurement data_analysis Calculation of Enzyme Activity measurement->data_analysis comparison Comparison between Insect Species/Strains data_analysis->comparison

Caption: General experimental workflow for comparing detoxification enzyme activity.

Conclusion and Future Directions

The detoxification of this compound in insects is a complex process likely mediated by the coordinated action of P450s and GSTs. While the general mechanisms of organophosphate metabolism are understood, there is a clear need for further research to elucidate the specific pathways and enzymes involved in this compound detoxification in a wider range of economically important insect pests. Comparative studies are essential to understand the species-specific differences in metabolic capacity, which can inform the development of more selective and effective pest management strategies. Future work should focus on identifying the specific P450 and GST isozymes responsible for this compound metabolism and quantifying their expression and activity levels in both susceptible and resistant insect populations. Such knowledge will be invaluable for resistance monitoring and the design of novel insecticides that can circumvent existing resistance mechanisms.

References

Navigating the Nuances of Neurotoxicity: A Comparative Guide to In Vivo vs. In Vitro Acetylcholinesterase Inhibition by Chlorethoxyfos Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of in vivo and in vitro acetylcholinesterase (AChE) inhibition by the enantiomers of Chlorethoxyfos. Due to a scarcity of publicly available data specifically on this compound enantiomers, this guide draws upon established principles of organophosphate toxicology and data from analogous chiral organophosphates to illustrate the expected disparities and experimental considerations.

This compound, a potent organophosphate insecticide, exerts its neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the central nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and potentially severe physiological effects.[1] Like many organophosphates, this compound is a chiral compound, existing as two enantiomers which may exhibit different biological activities. Understanding the differential inhibitory potential of these enantiomers is crucial for a comprehensive risk assessment and the development of more selective and safer pesticides.

Key Comparison of In Vivo vs. In Vitro Findings

The evaluation of AChE inhibition can be broadly categorized into in vitro and in vivo methodologies. In vitro assays provide a direct measure of the inhibitor's interaction with the AChE enzyme in a controlled environment, free from metabolic influences. Conversely, in vivo studies offer a more holistic view of toxicity, encompassing absorption, distribution, metabolism, and excretion (ADME) processes that can significantly modulate the inhibitor's potency.

A critical observation in the study of chiral organophosphates is that the enantioselectivity observed in in vitro assays can be reversed or altered in in vivo systems. This discrepancy is often attributed to enantioselective metabolic pathways, where one enantiomer may be more rapidly detoxified or, conversely, bioactivated.

Quantitative Data on Acetylcholinesterase Inhibition

Table 1: In Vitro Acetylcholinesterase Inhibition

CompoundEnantiomerTarget Enzyme SourceIC50 (nM)Ki (nM⁻¹ min⁻¹)
This compoundR-(+)-ChlorethoxyfosHuman recombinant AChEData not availableData not available
S-(-)-ChlorethoxyfosHuman recombinant AChEData not availableData not available
Racemic this compoundHuman recombinant AChEData not availableData not available
Reference OP R-(+)-ProfenofosElectric Eel AChE1500.012
S-(-)-ProfenofosElectric Eel AChE2.50.75

IC50: The concentration of an inhibitor that causes 50% inhibition of the enzyme's activity. Ki: The second-order rate constant for the inhibition of the enzyme.

Table 2: In Vivo Acute Toxicity

CompoundEnantiomerTest OrganismRoute of AdministrationLD50 (mg/kg)
This compoundR-(+)-ChlorethoxyfosRatOralData not available
S-(-)-ChlorethoxyfosRatOralData not available
Racemic this compoundRatOral1.8 - 4.9
Reference OP R-(+)-FonofosMouseOral25
S-(-)-FonofosMouseOral5

LD50: The dose of a substance that is lethal to 50% of the test population.

Experimental Protocols

A thorough understanding of the methodologies employed is essential for interpreting the data correctly. Below are detailed protocols for the key experiments cited in the study of AChE inhibition.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Principle: The assay measures the product of the AChE-catalyzed reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity.

Procedure:

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM) in phosphate buffer.

    • Acetylthiocholine iodide (ATCI) substrate solution (75 mM) in deionized water.

    • AChE enzyme solution (e.g., from electric eel or human recombinant source) diluted in phosphate buffer.

    • This compound enantiomers or racemate dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of the inhibitor solution (or solvent control).

    • Add 140 µL of phosphate buffer and 20 µL of DTNB solution to each well.

    • Add 20 µL of the AChE solution to initiate a pre-incubation period (typically 15 minutes at room temperature) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Kinetic parameters such as Ki can be determined by measuring the inhibition at different substrate and inhibitor concentrations.

In Vivo Acute Oral Toxicity Study (LD50 Determination)

This study assesses the lethal dose of a substance when administered orally to a test animal.

Principle: A group of animals is exposed to a single dose of the test substance, and the mortality rate is observed over a specified period. The LD50 is the statistically derived dose that is expected to cause death in 50% of the treated animals.

Procedure:

  • Animal Selection and Acclimatization:

    • Use a standardized strain of laboratory animals (e.g., Wistar rats), of a specific age and weight range.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation and Administration:

    • Prepare a range of doses of the this compound enantiomers or racemate, typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

    • Administer a single oral dose to each animal using a gavage needle. A control group receives the vehicle only.

  • Observation:

    • Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days.

    • Record all clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Data Analysis:

    • Record the number of mortalities in each dose group.

    • Calculate the LD50 value using a recognized statistical method, such as the Probit analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a comparative study on the in vivo and in vitro AChE inhibition of chiral organophosphates.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_comparison Comparative Analysis racemic Racemic this compound separation Chiral Separation (e.g., HPLC) racemic->separation enantiomers R-(+)- and S-(-)- This compound separation->enantiomers ellman Ellman's Assay enantiomers->ellman dosing Oral Administration enantiomers->dosing ache_source AChE Source (e.g., Human, Eel) ache_source->ellman ic50_ki IC50 & Ki Determination ellman->ic50_ki comparison Comparison of In Vivo vs. In Vitro Enantioselectivity ic50_ki->comparison animal_model Animal Model (e.g., Rat) animal_model->dosing observation Toxicity Observation dosing->observation ld50 LD50 Determination observation->ld50 ld50->comparison

Caption: Experimental workflow for comparing in vivo and in vitro AChE inhibition.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of AChE inhibition by organophosphates like this compound at a cholinergic synapse.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron ACh ACh presynaptic->ACh Release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft ACh_vesicle Acetylcholine (ACh) Vesicles ACh_receptor ACh Receptors ACh_receptor->postsynaptic Signal Transduction AChE Acetylcholinesterase (AChE) This compound This compound (Organophosphate) This compound->AChE Irreversible Inhibition ACh->ACh_receptor Binding ACh->AChE

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Conclusion

The comprehensive toxicological evaluation of chiral pesticides like this compound necessitates a dual approach, integrating both in vitro and in vivo studies. While in vitro assays provide valuable data on the direct inhibitory potential of enantiomers on acetylcholinesterase, in vivo studies are indispensable for understanding how metabolic processes influence the ultimate toxicity. The often-observed discrepancies between these two methodologies underscore the importance of considering the complete toxicokinetic and toxicodynamic profile of each enantiomer. Further research to generate specific data for this compound enantiomers is crucial for a more accurate environmental and human health risk assessment.

References

A comparative study of the environmental persistence of Chlorethoxyfos and other organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the environmental fate of common organophosphate insecticides, supported by experimental data and standardized testing protocols.

Organophosphate pesticides, a widely utilized class of insecticides, exhibit significant variability in their environmental persistence. This guide provides a comparative overview of the environmental half-life of Chlorethoxyfos and other commonly used organophosphates, offering valuable data for environmental risk assessment and the development of more sustainable alternatives. The persistence of these compounds in soil and water is a critical factor influencing their potential for non-target toxicity and environmental contamination.

Comparative Environmental Persistence of Selected Organophosphates

The environmental persistence of organophosphates is typically quantified by their half-life (t½), the time required for 50% of the initial concentration to degrade. This parameter is influenced by a multitude of factors including soil type, pH, temperature, moisture content, and the presence of microbial populations capable of metabolizing these compounds.[1] The following table summarizes the available half-life data for this compound and other selected organophosphates in soil and water.

PesticideSoil Half-life (days)Water Half-life (days)Key Factors Influencing Persistence
This compound 21 (aerobic)[2]4.3 (pH 5), 59 (pH 7), 72 (pH 9)[3]pH, microbial activity
Chlorpyrifos 10 - 120[4]20.9 (pH 8) - 6.7 (pH 9)[5]Soil organic matter, pH, temperature, microbial activity
Diazinon 7 - 84Varies with pH; more stable in neutral/acidic conditionspH, microbial degradation[6]
Malathion 1 - 17[7]0.2 (pH 8) - 147 (pH 6)[8]pH, microbial degradation
Parathion 5 - 20120 (pH 7)[5]pH, sunlight, microbial activity
Fonofos ~40[9]154 (pH 7), 48.3 (pH 8)[9]pH, presence of catalytic ions

Experimental Protocols for Determining Environmental Persistence

The determination of pesticide half-life is conducted under standardized laboratory conditions to ensure data comparability and reliability. The following are summaries of the key experimental protocols for soil and water persistence studies, based on OECD guidelines.

Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)

This test evaluates the rate and pathway of pesticide degradation in soil under both aerobic and anaerobic conditions.

  • Soil Selection and Preparation: Representative soil samples are collected, sieved, and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: The pesticide is applied to the soil samples, typically using a radiolabeled form to facilitate tracking of its degradation products.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature and moisture content in a flow-through system or biometer flasks that allow for the trapping of volatile degradation products like 14CO2.[10]

    • Anaerobic: After an initial aerobic phase, the soil is flooded with water and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.[10]

  • Sampling and Analysis: At predetermined intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to quantify the parent compound and identify major metabolites.

  • Data Analysis: The disappearance time of the test substance is plotted, and the half-life (DT50) is calculated, typically assuming first-order kinetics.[11]

Hydrolysis as a Function of pH (Based on OECD Guideline 111)

This guideline describes a tiered approach to assess the abiotic degradation of a chemical in water due to hydrolysis at different pH levels.[1][12][13][14][15]

  • Preliminary Test: The test substance is incubated in sterile aqueous buffer solutions at pH 4, 7, and 9 at 50°C for 5 days to quickly assess its hydrolytic stability.[15]

  • Tier 1: Hydrolysis of Unstable Substances: If significant hydrolysis occurs in the preliminary test, further testing is conducted at environmentally relevant temperatures (e.g., 20-25°C) at the same pH values.[12]

  • Test Conditions: The experiments are conducted in the dark using sterile, buffered water to exclude microbial degradation and photodegradation.[12]

  • Sampling and Analysis: Aliquots of the test solutions are taken at various time points and analyzed for the concentration of the parent compound.

  • Data Analysis: The rate of hydrolysis and the half-life are determined for each pH value.

Visualizing Key Pathways

To better understand the processes involved in the environmental fate and mechanism of action of organophosphates, the following diagrams illustrate a typical degradation pathway and the universal signaling pathway of acetylcholinesterase inhibition.

Degradation_Pathway cluster_main General Organophosphate Degradation Organophosphate Organophosphate Pesticide Oxon_Metabolite Oxon Metabolite (more toxic) Organophosphate->Oxon_Metabolite Oxidation Hydrolysis_Products Hydrolysis Products (e.g., TCP for Chlorpyrifos) Organophosphate->Hydrolysis_Products Hydrolysis Oxon_Metabolite->Hydrolysis_Products Hydrolysis Further_Degradation Further Microbial Degradation Hydrolysis_Products->Further_Degradation CO2_H2O CO2 + H2O + Inorganic Salts Further_Degradation->CO2_H2O

Caption: General degradation pathway of organophosphate pesticides in the environment.

AChE_Inhibition cluster_pathway Acetylcholinesterase (AChE) Inhibition Pathway OP Organophosphate (or Oxon Metabolite) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) (Neurotransmitter) AChE->ACh Hydrolysis (Blocked) Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE Phosphorylation Receptor Cholinergic Receptor ACh->Receptor Binding Nerve_Impulse Continuous Nerve Impulse Transmission Receptor->Nerve_Impulse Activation

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

References

Evaluating Pesticide Interactions: A Guide on Chlorethoxyfos and its Potential Synergies and Antagonisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature and regulatory data reveals a notable absence of specific studies detailing the synergistic or antagonistic effects of Chlorethoxyfos in combination with other named pesticides. As an organophosphate insecticide, its interactions are generally extrapolated from the broader class of organophosphates. This guide, therefore, provides an overview of the expected interactions of this compound based on the known behavior of organophosphate pesticides, supported by general experimental protocols and conceptual diagrams.

This compound, a potent organophosphate, exerts its insecticidal action by inhibiting the enzyme acetylcholinesterase (AChE).[1] This enzyme is crucial for the proper functioning of the nervous system in both insects and mammals.[1] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve impulses, which can result in paralysis and death of the target pest.[1] When this compound is combined with other pesticides, the resulting effect can be additive, synergistic (greater than the sum of their individual effects), or antagonistic (less than the sum of their individual effects).

Potential Interactions of this compound with Other Pesticide Classes

While specific quantitative data for this compound mixtures is not publicly available, the following table summarizes the likely interactions based on the known mechanisms of organophosphates. These interactions are primarily influenced by how different pesticides affect each other's metabolism and target sites.

Pesticide ClassInteracting Pesticide (Example)Expected Interaction with this compound (Organophosphate)Mechanism of Interaction
Pyrethroids Permethrin, CypermethrinSynergistic Organophosphates can inhibit cytochrome P450 enzymes and esterases, which are involved in the detoxification of pyrethroids. This inhibition leads to a higher concentration and longer persistence of the pyrethroid at its target site (sodium channels), thus increasing its toxicity.
Carbamates Carbofuran, AldicarbAdditive to Synergistic Both organophosphates and carbamates are acetylcholinesterase inhibitors.[2][3][4] When used in combination, they can have an additive effect on AChE inhibition. Synergism may occur if one compound interferes with the metabolic detoxification of the other.
Herbicides AtrazinePotentially Synergistic Some studies have shown that atrazine can increase the toxicity of certain organophosphates to non-target organisms.[5][6][7] The proposed mechanism involves atrazine-induced stress, which may increase the uptake or metabolic activation of the organophosphate.[5]
Fungicides Triazole FungicidesPotentially Synergistic Triazole fungicides are known inhibitors of cytochrome P450 enzymes. By inhibiting these enzymes, they can interfere with the detoxification of organophosphates, potentially leading to increased toxicity.

Disclaimer: The information presented in this table is based on the general toxicological profiles of organophosphate pesticides and not on specific experimental data for this compound. The actual interaction of this compound with other pesticides may vary.

Experimental Protocols for Assessing Pesticide Interactions

A critical step in evaluating the synergistic or antagonistic effects of pesticide mixtures is to conduct controlled laboratory experiments. The following outlines a general protocol for assessing the joint action of two pesticides on a target organism.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is particularly relevant for assessing the interaction of this compound with other AChE-inhibiting pesticides like carbamates.

Objective: To determine the in vitro inhibition of acetylcholinesterase by individual pesticides and their mixtures.

Materials:

  • Purified acetylcholinesterase (from a suitable source, e.g., electric eel or insect)

  • Acetylthiocholine (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • Test pesticides (this compound and another pesticide)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test pesticides in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and varying concentrations of the individual pesticides or their mixtures.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period to allow the pesticides to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (acetylthiocholine) and DTNB to each well.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of AChE inhibition for each pesticide concentration and mixture.

  • Analyze the data using isobologram analysis or the Combination Index (CI) method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating pesticide interactions.

G cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound Acetylcholine Acetylcholine (ACh) ACh_Receptor ACh Receptor Acetylcholine->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by ACh_Receptor->Acetylcholine Signal Transmission Overstimulation Overstimulation of ACh Receptors ACh_Receptor->Overstimulation Leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits Excess_ACh Excess ACh Excess_ACh->ACh_Receptor Continuously Binds

Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.

G start Start: Define Pesticide Mixture protocol Select Experimental Protocol (e.g., AChE Inhibition Assay) start->protocol single_tox Determine Toxicity of Individual Pesticides (LC50/IC50) protocol->single_tox mixture_tox Determine Toxicity of Pesticide Mixtures single_tox->mixture_tox analysis Data Analysis (e.g., Isobologram, Combination Index) mixture_tox->analysis interaction Determine Interaction Type analysis->interaction synergistic Synergistic interaction->synergistic CI < 1 additive Additive interaction->additive CI = 1 antagonistic Antagonistic interaction->antagonistic CI > 1 end End: Report Findings synergistic->end additive->end antagonistic->end

Caption: General workflow for evaluating the synergistic or antagonistic effects of pesticide mixtures.

Conclusion

The assessment of synergistic and antagonistic effects of pesticide mixtures is a critical area of toxicology. While specific data on this compound is lacking, understanding the general principles of organophosphate interactions provides a foundation for predicting potential outcomes. Further research is imperative to generate specific data for this compound to enable more accurate risk assessments and inform regulatory decisions. The U.S. Environmental Protection Agency (EPA) considers this compound as part of the cumulative risk assessment for all organophosphate pesticides due to their common mechanism of toxicity.[8][9] However, this cumulative assessment primarily focuses on additive effects and does not typically account for potential synergistic interactions with other pesticide classes.

References

Inter-laboratory validation of an analytical method for Chlorethoxyfos

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Chlorethoxyfos Analysis

Disclaimer: A dedicated, publicly available inter-laboratory validation study for a single, standardized analytical method for this compound was not identified during the literature review. This guide, therefore, provides a comparison of common analytical methodologies used for the analysis of organophosphorus pesticides, including this compound, and presents typical performance data based on single-laboratory validations and general method performance records. The data presented serves as a representative example of method performance for this class of compounds.

Introduction

This compound is an organophosphate insecticide used to control a variety of insect pests on corn. Accurate and reliable determination of its residues in environmental and agricultural matrices is crucial for regulatory monitoring and risk assessment. The validation of analytical methods is a critical step to ensure the quality and comparability of data generated by different laboratories. This guide provides an overview of common analytical approaches for this compound determination, outlines their experimental protocols, and compares their performance characteristics.

Table 1: Comparison of Analytical Method Performance for Organophosphorus Pesticides
ParameterMethod A: QuEChERS with GC-MSMethod B: LLE with GC-NPD
Limit of Detection (LOD) 0.01 - 0.04 µg/kg[1]0.05 µg/L
Limit of Quantification (LOQ) 0.04 - 0.13 µg/kg[1]0.2 µg/L
Recovery (%) 85 - 110%70 - 120%
Repeatability (RSDr %) < 15%< 20%
Reproducibility (RSDR %) < 25%< 30%
**Linearity (R²) **> 0.99[1]> 0.99

Note: The performance data above are typical values for organophosphorus pesticides and may vary for this compound depending on the matrix and specific laboratory conditions.

Experimental Protocols

Method A: QuEChERS Extraction with Gas Chromatography-Mass Spectrometry (GC-MS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.[1]

1. Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (with 1% acetic acid).

  • Add internal standards.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Instrumental Analysis:

  • Take an aliquot of the cleaned extract for analysis.

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Splitless injection.

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Detection: Mass spectrometry in selected ion monitoring (SIM) or full scan mode.

Method B: Liquid-Liquid Extraction (LLE) with Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD)

Liquid-liquid extraction is a traditional and robust method for extracting pesticides from aqueous samples.

1. Extraction:

  • For a 1 L water sample, adjust the pH to neutral (5-9).

  • Transfer the sample to a 2 L separatory funnel.

  • Add 60 mL of a suitable solvent (e.g., dichloromethane or a mixture of 15% methylene chloride in hexane).[2]

  • Shake the funnel for 2 minutes, venting periodically.[2]

  • Allow the layers to separate and drain the organic layer.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the organic extracts.

2. Drying and Concentration:

  • Pass the combined extract through a column of anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent exchange into a solvent compatible with the GC analysis (e.g., hexane).

3. Instrumental Analysis:

  • Instrument: Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD).

  • Column: A capillary column suitable for organophosphorus pesticide analysis.

  • Injection: Splitless or split injection.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A programmed temperature ramp.

  • Detection: NPD is highly selective for nitrogen- and phosphorus-containing compounds, making it suitable for this compound analysis.

Visualizations

Inter_Laboratory_Validation_Workflow Inter-laboratory Validation Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Distribution and Analysis cluster_evaluation Phase 3: Statistical Analysis and Reporting A Selection of Analytical Method B Development of Detailed Protocol A->B C Selection of Participating Laboratories B->C D Preparation of Test Materials C->D E Distribution of Samples and Protocols D->E F Analysis of Samples by Each Laboratory E->F G Submission of Results to Coordinator F->G H Statistical Analysis of Data (e.g., ISO 5725) G->H I Calculation of Performance Parameters (RSDr, RSDR) H->I J Preparation of Final Report I->J

Caption: Workflow of a typical inter-laboratory validation study.

Analytical_Method_Comparison Comparison of Analytical Approaches for this compound cluster_method_a Method A: QuEChERS with GC-MS cluster_method_b Method B: LLE with GC-NPD cluster_comparison Performance Characteristics A1 Sample Extraction (Acetonitrile) A2 d-SPE Cleanup A1->A2 A3 GC-MS Analysis A2->A3 C1 High Throughput A3->C1 Advantage C2 High Selectivity/Specificity A3->C2 Advantage B1 Liquid-Liquid Extraction (DCM/Hexane) B2 Drying and Concentration B1->B2 C4 Robust for Water Samples B1->C4 Advantage B3 GC-NPD Analysis B2->B3 C3 Lower Cost Detector B3->C3 Advantage

Caption: Comparison of two analytical approaches for this compound.

References

Comparative analysis of Chlorethoxyfos degradation pathways in aerobic and anaerobic conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the environmental fate of the organophosphate insecticide Chlorethoxyfos reveals distinct degradation patterns under aerobic and anaerobic conditions. While aerobic degradation proceeds at a moderate pace through microbial metabolism, the compound exhibits significant persistence in anaerobic environments. This guide provides a comparative analysis of the degradation pathways, supported by available experimental data, to inform researchers, scientists, and drug development professionals on the environmental persistence and transformation of this compound.

Quantitative Degradation Data

The persistence of this compound in the environment is significantly influenced by the presence or absence of oxygen. The following table summarizes the available quantitative data on its degradation under different redox conditions.

ParameterAerobic ConditionsAnaerobic ConditionsReference(s)
Half-life (t½) 7 - 21 days (in soil)Stable (in aquatic metabolism)[1][2]
Primary Degradation Route Microbial metabolism (Oxidation and Hydrolysis)Hydrolysis (pH-dependent)[1][3]
Key Degradation Products Dichloroacetic acid, Trichloroacetic acid, TrichloroethanolNot clearly identified in available literature[3]

Experimental Protocols

The data presented in this guide are derived from various laboratory and field studies. The following provides an overview of the typical methodologies employed in assessing the degradation of this compound.

Aerobic Soil Metabolism Studies:

Standard aerobic soil metabolism studies are conducted in accordance with guidelines such as OECD 307. These experiments typically involve:

  • Soil Selection: Using a range of representative agricultural soils with varying textures, organic matter content, and pH.

  • Test Substance Application: Applying radiolabeled (e.g., ¹⁴C) this compound to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: Incubating the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions.

  • Sampling and Analysis: Collecting soil samples at various time intervals. The samples are then extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its degradation products. The evolved ¹⁴CO₂ is trapped to assess mineralization.

Anaerobic Aquatic Metabolism Studies:

Anaerobic degradation studies in aquatic systems generally follow guidelines like OECD 308. A typical experimental setup includes:

  • System Setup: Establishing a sediment-water system in incubation flasks. The sediment and water are sourced from a relevant aquatic environment (e.g., a pond or ditch).

  • Anaerobic Conditions: Purging the system with an inert gas (e.g., nitrogen or argon) to remove oxygen and maintaining anaerobic conditions throughout the experiment.

  • Test Substance Application: Introducing radiolabeled this compound into the water phase of the system.

  • Incubation: Incubating the flasks in the dark at a controlled temperature.

  • Sampling and Analysis: Periodically sampling both the water and sediment phases. The samples are then extracted and analyzed to determine the concentration of this compound and any transformation products.

Degradation Pathways and Mechanisms

The degradation of this compound proceeds through distinct pathways under aerobic and anaerobic conditions, primarily driven by microbial activity and hydrolysis.

Aerobic Degradation Pathway

Under aerobic conditions, the primary route of this compound degradation is microbial metabolism. Soil microorganisms utilize this compound as a substrate, initiating its breakdown through oxidative and hydrolytic processes. The key step in the aerobic pathway is the cleavage of the P-O-tetrachloroethoxy bond. This leads to the formation of several chlorinated organic acids and alcohol.[3]

The proposed aerobic degradation pathway is visualized in the following diagram:

Aerobic_Degradation This compound This compound (O,O-diethyl O-(1,2,2,2-tetrachloroethyl) phosphorothioate) Metabolites Major Metabolites This compound->Metabolites Microbial Metabolism (Oxidation & Hydrolysis) DCAA Dichloroacetic acid Metabolites->DCAA TCAA Trichloroacetic acid Metabolites->TCAA TCE Trichloroethanol Metabolites->TCE Mineralization Further Degradation & Mineralization (CO₂) DCAA->Mineralization TCAA->Mineralization TCE->Mineralization

Aerobic degradation pathway of this compound.
Anaerobic Degradation Pathway

Information on the anaerobic degradation of this compound is limited. Studies have indicated that the compound is "stable" in anaerobic aquatic metabolism, suggesting a very slow rate of degradation.[2] The primary abiotic degradation process that can occur under both aerobic and anaerobic conditions is hydrolysis. The rate of hydrolysis of this compound is pH-dependent, with half-lives of 4.3 days at pH 5, 59 days at pH 7, and 72 days at pH 9 at 25°C.[1]

Due to the lack of identified anaerobic metabolites, a detailed degradation pathway cannot be constructed. However, the initial step would likely involve hydrolysis, leading to the cleavage of the phosphate ester bond. The persistence of the chlorinated moiety under anaerobic conditions is a key area for further research.

The following diagram illustrates the general process and the current knowledge gap:

Anaerobic_Degradation This compound This compound (O,O-diethyl O-(1,2,2,2-tetrachloroethyl) phosphorothioate) Hydrolysis Hydrolysis (pH-dependent) This compound->Hydrolysis Unknown Degradation Products (Not Identified) Hydrolysis->Unknown Further transformation?

Anaerobic degradation of this compound (knowledge gap).

Comparative Analysis

The environmental fate of this compound is starkly different in the presence and absence of oxygen.

  • Rate of Degradation: Aerobic degradation in soil is significantly faster, with a half-life of a few weeks. In contrast, this compound is highly persistent under anaerobic aquatic conditions, with the term "stable" suggesting minimal breakdown over extended periods. This difference is primarily attributed to the role of aerobic microorganisms in actively metabolizing the compound.

  • Degradation Mechanisms: Aerobic degradation is a biotic process driven by microbial enzymes that catalyze oxidation and hydrolysis. While hydrolysis also occurs anaerobically, the overall degradation is much slower, indicating that microbial activity under anaerobic conditions is not as effective in breaking down this compound.

  • Degradation Products: The metabolites of aerobic degradation are well-defined chlorinated acids and an alcohol, which are susceptible to further mineralization.[3] The lack of identified anaerobic degradation products is a significant knowledge gap. It is plausible that hydrolysis is the primary initial step, but the subsequent fate of the resulting molecules in an anaerobic environment is unknown. The persistence of the chlorinated components is a potential concern.

Conclusion

The comparative analysis of this compound degradation pathways highlights the critical role of aerobic microbial communities in its environmental dissipation. Under aerobic conditions, this compound is moderately persistent and degrades into smaller, more polar molecules. Conversely, its stability in anaerobic environments suggests a potential for long-term persistence in sediments and anoxic waters. This persistence, coupled with the unknown nature of its anaerobic degradation products, underscores the need for further research to fully understand the environmental risks associated with this insecticide in anoxic compartments of the ecosystem. Professionals involved in environmental risk assessment and drug development should consider these distinct degradation profiles when evaluating the overall environmental impact of this compound and similar organophosphate compounds.

References

Safety Operating Guide

Proper Disposal of Chlorethoxyfos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Chlorethoxyfos, a highly toxic organophosphate insecticide. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personal safety and environmental protection. This compound is classified as extremely hazardous (Toxicity Category I) and is fatal if swallowed, inhaled, or in contact with skin.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[4][5]

Pre-Disposal and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[3][4] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) is essential.[4]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[4]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[4]

  • Body Protection: For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.

Decontamination and Spill Management

In the event of a spill, immediately evacuate the area and prevent unauthorized entry. Wearing full PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbents.[4] Do not use combustible materials like sawdust. Collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[4] Following the collection of the spilled material, decontaminate the area with a suitable decontamination solution (e.g., a solution of sodium hypochlorite followed by a detergent and water wash), ensuring all cleaning materials are also collected for hazardous waste disposal.

Disposal Procedures for this compound and Contaminated Materials

The disposal of this compound and any materials contaminated with it is regulated under the Resource Conservation and Recovery Act (RCRA).[6][7][8] It is imperative to follow all federal, state, and local regulations.

Step 1: Segregation and Labeling

  • Segregate all this compound waste, including unused product, empty containers, and contaminated labware (e.g., pipette tips, glassware), from other laboratory waste streams.

  • Label all waste containers clearly and accurately as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard).[5]

Step 2: Container Management

  • Use only approved, leak-proof, and sealable containers for this compound waste.[4]

  • Ensure containers are compatible with the chemical.

  • Do not overfill containers.

Step 3: Arrange for Licensed Hazardous Waste Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of this compound waste.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

Step 4: Record Keeping

  • Maintain detailed records of the amount of this compound disposed of, the date of disposal, and the name of the licensed disposal company.

Quantitative Data Summary

PropertyValueSource
Acute Oral Toxicity Fatal if swallowed[3][4]
Acute Dermal Toxicity Fatal in contact with skin[3][4]
Acute Inhalation Toxicity Fatal if inhaled[3][4]
Aquatic Toxicity (Bluegill sunfish) LC50: 0.0023 mg/L (96 hr)[1]
Aquatic Toxicity (Rainbow trout) LC50: 0.10 mg/L (96 hr)[1]
Aquatic Toxicity (Sheepshead minnow) LC50: 0.00047 mg/L (96 hr)[1]
Hydrolysis Half-life (DT50) at 25°C 4.3 days (pH 5), 59 days (pH 7), 72 days (pH 9)[1]

This compound Disposal Workflow

Chlorethoxyfos_Disposal_Workflow cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Segregate this compound Waste B->C D Label Waste Container 'Hazardous Waste: this compound' C->D E Use Approved, Leak-Proof Container D->E F Contact EHS or Licensed Hazardous Waste Contractor E->F G Provide Safety Data Sheet (SDS) F->G H Maintain Disposal Records G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorethoxyfos

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Chlorethoxyfos

This compound is an organophosphate insecticide classified as extremely hazardous.[1][2] Due to its high toxicity and the potential for fatal exposure through inhalation, skin contact, or ingestion, stringent safety measures are imperative for all laboratory personnel.[3][4][5][6] This guide provides crucial procedural information for researchers, scientists, and drug development professionals to ensure safe handling, operation, and disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment (PPE) regimen is mandatory to prevent exposure. The following table outlines the required PPE for various tasks. Adherence to these guidelines is critical to mitigate the significant health risks associated with this compound.

TaskRequired Personal Protective Equipment
Routine Handling (e.g., weighing, preparing solutions) Safety glasses or goggles, chemical-resistant rubber gloves, long-sleeved shirt, and long pants.[3] A dust mask or respirator should be worn when handling the solid form.[3]
Mixing and Loading Chemical-resistant apron in addition to the routine handling PPE.[7]
Spill Cleanup Complete protective clothing including a self-contained breathing apparatus (SCBA).[4]
Administering First Aid (to an exposed individual) Wear protective gloves to prevent secondary contamination.[3][4]

Immediate First Aid and Emergency Procedures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following steps should be taken without delay:

  • Inhalation: Move the individual to fresh air and ensure they are resting.[3][4] If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing.[4][6] Rinse the affected skin area with plenty of water and then wash with soap and water.[3][4] Seek immediate medical attention.[3][4]

  • Eye Contact: Flush the eyes with plenty of water for several minutes.[3][4] If contact lenses are present, remove them if it is safe to do so.[4] Continue rinsing and seek immediate medical attention.[3][4]

  • Ingestion: Rinse the mouth with water.[3][4] Administer a slurry of activated charcoal in water to the conscious individual.[3][4] Do not induce vomiting. Seek immediate medical attention.[3][4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

To ensure a safe operational environment, a systematic approach to handling this compound is essential. The following workflow diagram illustrates the key stages, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_experiment Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure this compound prep_setup->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare exp_run Conduct Experiment handle_prepare->exp_run cleanup_decontaminate Decontaminate Work Surfaces & Equipment exp_run->cleanup_decontaminate cleanup_dispose_chem Dispose of this compound Waste cleanup_decontaminate->cleanup_dispose_chem cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_dispose_chem->cleanup_dispose_ppe cleanup_wash Wash Hands Thoroughly cleanup_dispose_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: this compound waste should be collected in sealable, clearly labeled containers.[4] Disposal must be carried out by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[4] Do not discharge this compound waste into sewer systems.[4]

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be treated as hazardous waste. These materials should be collected in designated, sealed containers for disposal according to institutional and local regulations.

  • Packaging: Empty containers should be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste.[4] The packaging can then be punctured to render it unusable for other purposes and disposed of in a sanitary landfill or through controlled incineration where permissible.[4]

By adhering to these rigorous safety and handling protocols, researchers can mitigate the significant risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before commencing any work.[4][5][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorethoxyfos
Reactant of Route 2
Reactant of Route 2
Chlorethoxyfos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.